Technical Documentation Center

2-Methoxycyclohexan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxycyclohexan-1-ol
  • CAS: 7429-41-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 2-Methoxycyclohexan-1-ol

[1] Executive Summary 2-Methoxycyclohexan-1-ol (CAS: 2979-24-0 for mixture; 7429-40-5 for trans-isomer) represents a critical class of amphiphilic glycol ethers.[1] Characterized by a cyclohexane backbone substituted vic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Methoxycyclohexan-1-ol (CAS: 2979-24-0 for mixture; 7429-40-5 for trans-isomer) represents a critical class of amphiphilic glycol ethers.[1] Characterized by a cyclohexane backbone substituted vicinally with a hydroxyl and a methoxy group, this molecule exhibits unique solvation properties driven by its conformational flexibility and intramolecular hydrogen bonding capacity.[1]

This guide provides an exhaustive technical analysis of 2-Methoxycyclohexan-1-ol, moving beyond basic datasheet parameters to explore the stereochemical drivers of its reactivity, its synthesis via epoxide ring-opening, and its practical applications in high-value chemical processing.[1]

Molecular Architecture & Stereochemistry[1]

The physicochemical behavior of 2-Methoxycyclohexan-1-ol is dictated by its stereochemistry. Unlike aliphatic glycol ethers, the cyclohexane ring imposes rigid conformational constraints that influence volatility, density, and solubility.[1]

Stereoselective Synthesis (The "Anti" Rule)

The primary synthetic route involves the nucleophilic ring-opening of cyclohexene oxide (1,2-epoxycyclohexane) with methanol.[1] This reaction proceeds via an SN2-like mechanism (under basic conditions) or an activated borderline SN2/SN1 mechanism (under acidic conditions).[1]

  • Mechanistic Insight: The nucleophile (methanol) attacks the epoxide carbon from the side opposite the oxygen bridge ("backside attack").

  • Result: This stereospecific anti-addition yields the trans-2-methoxycyclohexan-1-ol almost exclusively.[1] The cis isomer is thermodynamically less accessible via this route and typically requires alternative synthetic strategies (e.g., hydrogenation of aromatic precursors like guaiacol).

Conformational Analysis & Hydrogen Bonding

The trans-isomer exists in equilibrium between two chair conformations:

  • Diequatorial (ee): Both -OH and -OCH₃ groups are in equatorial positions.[1]

  • Diaxial (aa): Both groups are in axial positions.[1]

Critical Insight: While steric bulk usually favors the equatorial position, the diequatorial conformer is further stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen. This 5-membered "gauche" interaction (dihedral angle ~60°) significantly lowers the polarity of the molecule relative to its theoretical non-bonded state, enhancing its solubility in non-polar organic solvents.[1]

Visualization: Synthesis & Conformational Equilibrium

G cluster_0 Precursors cluster_1 Transition State cluster_2 Product Stereochemistry Epoxide Cyclohexene Oxide (1,2-Epoxycyclohexane) TS Backside Attack (Anti-Addition) Epoxide->TS Acid/Base Cat. MeOH Methanol (Nucleophile) MeOH->TS Trans_EE Trans-Isomer (Diequatorial) STABLE: H-Bonded TS->Trans_EE Major Product Trans_AA Trans-Isomer (Diaxial) UNSTABLE: Steric Clash Trans_EE->Trans_AA Equilibrium (Solvent Dependent)

Figure 1: Reaction pathway for the synthesis of trans-2-methoxycyclohexan-1-ol via epoxide ring opening, highlighting the conformational equilibrium of the product.

Physicochemical Profiling

The following data aggregates experimental values and high-confidence predictive models. Note that commercial samples are often supplied as a mixture of isomers, though the trans form predominates in synthetic grades.[1]

Key Physical Constants
PropertyValueCondition/NoteSource
CAS Number 2979-24-0Mixture/General[PubChem, 2025]
CAS Number 7429-40-5Trans-isomer[PubChem, 2025]
Molecular Weight 130.18 g/mol -Calculated
Boiling Point 185 °C @ 760 mmHg[GuideChem, 2025]
Density 0.99 g/mL @ 25 °C[ChemSrc, 2025]
Refractive Index 1.460

[Sigma-Aldrich Lit.]
Flash Point ~76 °CClosed Cup (Predicted)[ChemSrc, 2025]
Appearance Colorless LiquidViscous, mild odorExperimental
Solvation & Thermodynamics
ParameterValueInterpretation
LogP (Octanol/Water) 0.7 – 0.9 Moderately lipophilic; crosses cell membranes efficiently.[1]
Water Solubility ~7.8 g/L (0.06 M)"Slightly Soluble."[1] The hydrophobic cyclohexane ring limits aqueous solubility despite the -OH group.[1]
H-Bond Donors 1Hydroxyl group (-OH).[1]
H-Bond Acceptors 2Ether oxygen (-O-) and Hydroxyl oxygen (-OH).[1]
Vapor Pressure ~0.1 mmHg@ 25 °C (Low volatility).[1]

Experimental Workflow: Purification & Characterization

For researchers isolating this compound from a reaction mixture (e.g., lignin depolymerization or epoxide opening), the following protocol ensures high purity.

Purification Protocol
  • Quench: Neutralize the reaction mixture (if acid/base catalyzed) to pH 7.

  • Extraction: Use Ethyl Acetate or Dichloromethane for extraction.[1] The compound partitions into the organic phase (LogP ~0.9).

  • Wash: Wash with brine to remove unreacted methanol and water-soluble impurities.[1]

  • Drying: Dry organic layer over anhydrous

    
    .
    
  • Distillation: Perform vacuum distillation.

    • Target: Collect fraction boiling at ~85-90 °C at 15 mmHg (estimated based on nomograph for BP 185°C @ atm).

    • Note: Avoid excessive heat to prevent dehydration to cyclohexene derivatives.[1]

Spectroscopic Identification[1]
  • IR Spectroscopy: Look for a broad O-H stretch at 3400-3500 cm⁻¹ .[1] In dilute non-polar solvents, the intramolecular H-bonded -OH may appear sharper and shifted to lower wavenumbers (~3550 cm⁻¹) compared to the free -OH.[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.35 ppm (s, 3H, -OCH₃).[1]
      
    • 
       3.0-3.4 ppm (m, 2H, methine protons at C1 and C2).[1]
      
    • 
       1.0-2.1 ppm (m, 8H, cyclohexane ring protons).[1]
      
    • Stereochemical Marker: The coupling constant (

      
      ) between H1 and H2 helps distinguish isomers.[1] For the trans-diequatorial isomer, 
      
      
      
      is typically 8-10 Hz (axial-axial coupling), whereas for cis-axial/equatorial,
      
      
      is smaller (2-5 Hz).[1]

Safety & Handling

  • GHS Classification:

    • Skin Irritation (Category 2): Causes skin irritation.[1]

    • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

    • Flammable Liquid (Category 4): Combustible liquid.[1][2]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Hygroscopic tendencies may require storage under nitrogen for analytical standards.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102911, 2-Methoxycyclohexanol. Retrieved from [Link]

  • ChemSrc. 2-Methoxycyclohexanol (CAS 2979-24-0) MSDS and Density. Retrieved from [Link]

  • Liu, L., et al. (2023). Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite. Industrial & Engineering Chemistry Research. Retrieved from [Link]

Sources

Exploratory

synthesis of 2-Methoxycyclohexan-1-ol from cyclohexene

Technical Whitepaper: Scalable and Stereoselective Synthesis of 2-Methoxycyclohexan-1-ol[1] Executive Summary The synthesis of 2-methoxycyclohexan-1-ol (CAS: 2979-24-0) is a pivotal transformation in organic synthesis, s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable and Stereoselective Synthesis of 2-Methoxycyclohexan-1-ol[1]

Executive Summary

The synthesis of 2-methoxycyclohexan-1-ol (CAS: 2979-24-0) is a pivotal transformation in organic synthesis, serving as a model for stereoselective functionalization of cyclic alkenes.[1] This compound is a valuable intermediate in the production of fragrances, agrochemicals, and pharmaceutical building blocks.[1]

While classical methods such as methoxymercuration-demercuration offer high regiocontrol, their reliance on toxic mercury salts renders them unsuitable for modern, scalable, or "green" chemistry applications.[1] This guide prioritizes the Epoxidation-Methanolysis Route , a two-step protocol that ensures high stereoselectivity (trans-isomer formation via anti-addition) and scalability.[1] We also review emerging One-Pot Oxidative Etherification methods using heterogeneous catalysts (e.g., Molybdenum oxides on Zeolites) for industrial efficiency.[1]

Mechanistic Foundations: Stereochemical Control

The critical design requirement for this synthesis is stereocontrol.[1] Cyclohexene is achiral, but the introduction of two substituents (methoxy and hydroxyl) creates two chiral centers.[1]

  • Target Isomer: trans-2-methoxycyclohexan-1-ol (racemic mixture of (1R,2R) and (1S,2S)).[1]

  • Mechanism: The reaction proceeds through a constrained three-membered ring intermediate—either a protonated epoxide (Method A) or a mercurinium ion (Method B).[1]

  • Nucleophilic Attack: The methanol nucleophile attacks the intermediate from the backside (anti-attack) to relieve ring strain.[1] This inversion of configuration at the site of attack guarantees the trans relationship between the -OH and -OMe groups.[1]

Diagram 1: Mechanistic Pathway (Epoxide Route)[1]

Mechanism Cyclohexene Cyclohexene (Achiral) Epoxide Cyclohexene Oxide (Epoxide Intermediate) Cyclohexene->Epoxide Epoxidation (mCPBA or H2O2) Protonated Protonated Epoxide (Activated) Epoxide->Protonated H+ Catalyst Transition Transition State (Backside Attack) Protonated->Transition + MeOH (Nucleophile) Product trans-2-Methoxycyclohexan-1-ol (Racemic) Transition->Product Ring Opening (Anti-Addition)

Caption: The reaction proceeds via an SN2-like opening of the activated epoxide ring, enforcing trans-stereochemistry.

Methodology 1: The Standard Two-Step Synthesis (Recommended)[1]

This route is the industry standard for generating high-purity trans-2-methoxycyclohexan-1-ol.[1] It avoids heavy metals and uses standard laboratory reagents.[1]

Step 1: Epoxidation of Cyclohexene
  • Reagents: Cyclohexene, meta-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM).[1]

  • Reaction:

    
    [1]
    
  • Protocol:

    • Dissolve cyclohexene (1.0 equiv) in DCM (0.5 M concentration) at 0°C.

    • Slowly add mCPBA (1.1 equiv) to control the exotherm.[1]

    • Stir at room temperature for 3–12 hours (monitor via TLC/GC).

    • Workup: Quench with saturated aqueous

      
       (destroys excess peroxide) and wash with 
      
      
      
      (removes acid byproduct).[1]
    • Yield: Typically 80–90%.[1]

Step 2: Acid-Catalyzed Methanolysis
  • Reagents: Cyclohexene Oxide, Methanol (solvent & reactant), Sulfuric Acid (

    
    , cat.).[1]
    
  • Protocol:

    • Dissolve cyclohexene oxide (1.0 equiv) in anhydrous methanol (10 volumes).

    • Add concentrated

      
       (0.05 equiv) dropwise at 0°C.
      
    • Reflux for 1–2 hours or stir at room temperature for 12 hours.

    • Neutralization: Add solid

      
       or 
      
      
      
      to neutralize the acid before concentration to prevent polymerization or reversion.[1]
    • Purification: Remove methanol via rotary evaporation.[1] Distill the residue under reduced pressure.

  • Key Properties:

    • Boiling Point: ~185°C at 760 mmHg (Lit.[1] values vary; vacuum distillation recommended).[1]

    • Density: ~1.0 g/mL.[1][2][3][4]

Methodology 2: Modern "Green" One-Pot Synthesis

For researchers seeking to minimize waste and avoid chlorinated solvents (DCM), catalytic oxidative etherification is the superior choice.[1]

  • Catalyst System: Molybdenum oxide (

    
    ) supported on Zeolite Beta or Polyoxometalates.[1]
    
  • Oxidant: Hydrogen Peroxide (

    
    , 30% aq).[1]
    
  • Solvent: Methanol.[1]

  • Advantages:

    • Atom Economy: Water is the only byproduct of the oxidation step.[1]

    • Safety: Eliminates potentially explosive peroxides associated with mCPBA storage.[1]

    • Selectivity: High selectivity (>90%) for the methoxy-alcohol over the diol (hydrolysis product) when using hydrophobic zeolites.[1]

Diagram 2: Experimental Workflow (Comparison)

Workflow cluster_A Method A: Two-Step (Lab Standard) cluster_B Method B: One-Pot (Green) Step1 1. Epoxidation (mCPBA/DCM) Workup1 2. Wash (Na2SO3/NaHCO3) Step1->Workup1 Step2 3. Methanolysis (MeOH/H2SO4) Workup1->Step2 Purify 4. Vacuum Distillation Step2->Purify Mix 1. Mix Cyclohexene + MeOH + Catalyst (Mo-Zeolite) Oxidize 2. Add H2O2 (Slow addition) Mix->Oxidize Filter 3. Filter Catalyst Oxidize->Filter Distill 4. Distillation Filter->Distill

Caption: Method A offers reliability for small batches; Method B offers sustainability for scale-up.[1]

Comparative Analysis

FeatureEpoxide Route (Method A) One-Pot Green (Method B) Methoxymercuration
Stereoselectivity High (trans)High (trans)High (trans)
Yield 75–85% (Overall)85–95% (Catalyst dependent)>90%
Atom Economy Low (Stoichiometric waste)High (Water byproduct)Very Low (Hg waste)
Safety Peroxide handling required

handling
Toxic (Mercury)
Scalability Moderate (Exothermic steps)High (Flow chemistry compatible)Poor (Disposal costs)

Safety & Handling

  • Cyclohexene Oxide: Suspected carcinogen and mutagen.[1] Handle in a fume hood.

  • Peroxides: mCPBA is shock-sensitive; store in a refrigerator.[1] Check

    
     concentration to prevent thermal runaway.
    
  • Product: 2-Methoxycyclohexan-1-ol is a skin and eye irritant.[1]

  • Self-Validating Safety Step: Always test the reaction mixture for active peroxides using starch-iodide paper before heating or distillation.[1]

References

  • Stereoselective Synthesis via Epoxides

    • Mechanism of Acid-Catalyzed Ring Opening.[1]

    • Source: [1]

  • Green Catalytic Methods

    • Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite.
    • Source: [1]

  • Physical Properties & Safety

    • 2-Methoxycyclohexanol (CAS 2979-24-0) Data Sheet.[1][4][5]

    • Source: [1]

  • General Experimental Protocols

    • Preparation of Cyclohexene (Precursor) and Reactivity.[1]

    • Source: [1]

Sources

Foundational

Stereochemical Dynamics and Synthetic Pathways of 2-Methoxycyclohexan-1-ol

A Technical Guide for Drug Development & Synthesis Applications[1] Executive Summary & Stereochemical Landscape[1] 2-Methoxycyclohexan-1-ol represents a fundamental scaffold in the synthesis of chiral auxiliaries and bio...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Synthesis Applications[1]

Executive Summary & Stereochemical Landscape[1]

2-Methoxycyclohexan-1-ol represents a fundamental scaffold in the synthesis of chiral auxiliaries and bioactive pharmaceutical ingredients (APIs).[1] Its utility lies in its bifunctional nature—possessing both a hydroxyl donor and a methoxy acceptor—which creates a rich conformational landscape driven by Intramolecular Hydrogen Bonding (IMHB).

For researchers in drug discovery, understanding the specific stereoisomer utilized is critical, as the spatial arrangement directly influences biological binding affinity and reaction kinetics.

The Four Stereoisomers

The molecule possesses two chiral centers (C1 and C2), resulting in


 stereoisomers, existing as two enantiomeric pairs within two diastereomeric sets (cis and trans).
  • Trans-Diastereomers: (1R, 2R) and (1S, 2S)[2]

  • Cis-Diastereomers: (1R, 2S) and (1S, 2R)[2]

Conformational Dynamics (The "Why" Behind the Chemistry)

Unlike simple alkanes, the cyclohexane ring adopts a chair conformation. The stability of these conformers is governed by the interplay between steric repulsion (1,3-diaxial interactions) and electronic effects (IMHB).

  • Trans-Isomer: Predominantly exists in the diequatorial (e,e) conformation. While the diaxial (a,a) form is possible, the (e,e) form is stabilized by both sterics and the "gauche effect," which allows for a favorable IMHB between the equatorial -OH and the equatorial -OCH3 (O-O distance ~2.9 Å).

  • Cis-Isomer: Exists as an axial-equatorial (a,e) equilibrium.[1] The conformer where the hydroxyl is axial and methoxy is equatorial is often favored in non-polar solvents due to a stabilizing IMHB.

Stereoisomers Root 2-Methoxycyclohexan-1-ol Trans Trans-Isomer (Thermodynamic Product) Root->Trans Epoxide Opening Cis Cis-Isomer (Kinetic/Specialized Product) Root->Cis Ketone Reduction T_RR (1R, 2R) Diequatorial Trans->T_RR Resolution T_SS (1S, 2S) Diequatorial Trans->T_SS Resolution C_RS (1R, 2S) Axial-Equatorial Cis->C_RS C_SR (1S, 2R) Equatorial-Axial Cis->C_SR

Figure 1: Stereochemical hierarchy and synthetic divergence of 2-methoxycyclohexan-1-ol.

Synthetic Methodologies

To achieve high purity, one must select the synthetic route based on the desired diastereomer. The trans-isomer is accessible via thermodynamic control, while the cis-isomer requires kinetic control or inversion strategies.

Route A: Trans-Selective Synthesis (Epoxide Ring Opening)

Mechanism: The synthesis relies on the


-like anti-attack of methanol on cyclohexene oxide. According to the Furst-Plattner rule , the nucleophile attacks the epoxide in a manner that yields the trans-diaxial intermediate, which rapidly relaxes to the trans-diequatorial conformer.

Protocol 1: Acid-Catalyzed Methanolysis

  • Precursor: Cyclohexene oxide

  • Reagents: Methanol (solvent/nucleophile),

    
     (cat.) or 
    
    
    
    (Lewis acid).
  • Selectivity: >95% Trans.[1]

Step-by-Step Workflow:

  • Charge: In a dry round-bottom flask, dissolve cyclohexene oxide (10 mmol) in anhydrous methanol (20 mL).

  • Catalyze: Add concentrated

    
     (0.1 equiv) dropwise at 0°C. Caution: Exothermic.
    
  • Reflux: Warm to room temperature and reflux for 2 hours. Monitor via TLC (20% EtOAc/Hexane).[1]

  • Quench: Neutralize with saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Extract: Remove MeOH under reduced pressure; extract residue with DCM (

    
     mL).
    
  • Purify: Flash chromatography (Silica gel).

Route B: Cis-Selective Synthesis (The Inversion Strategy)

Direct synthesis of the cis-isomer is challenging. The most robust method involves oxidation of the racemic trans-alcohol (or starting from 2-methoxycyclohexanone) followed by a stereoselective reduction.

Protocol 2: L-Selectride Reduction

  • Precursor: 2-Methoxycyclohexanone.[1]

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[1]

  • Mechanism: The bulky hydride attacks from the less hindered equatorial face, forcing the resulting hydroxyl group into the axial position (Cis-isomer).

Step-by-Step Workflow:

  • Prepare: Dissolve 2-methoxycyclohexanone (5 mmol) in anhydrous THF (15 mL) under Argon. Cool to -78°C.[1]

  • Reduce: Add L-Selectride (1.1 equiv, 1M in THF) dropwise over 20 mins.

  • React: Stir at -78°C for 2 hours.

  • Oxidative Workup: Carefully add 3M NaOH (2 mL) followed by 30%

    
     (2 mL). Critical: This destroys the boron complex.
    
  • Isolate: Warm to RT, extract with ether. The product is predominantly cis-2-methoxycyclohexan-1-ol.[1]

Enantioselective Resolution (Biocatalysis)[4]

Obtaining enantiopure material (e.g., pure (1R, 2R)) from the racemic synthetic product is best achieved using Kinetic Resolution with lipases.

Enzyme of Choice: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[3][4] Principle: CAL-B shows high enantioselectivity for the (R)-alcohol in trans-cyclohexanols, acylating it to the acetate, while leaving the (S)-alcohol untouched.

KineticResolution Input Racemic Trans-Alcohol (1R,2R) + (1S,2S) Process CAL-B Lipase Vinyl Acetate MTBE, 30°C Input->Process Output1 (1R,2R)-Acetate (Acylated Product) Process->Output1 Fast Reaction Output2 (1S,2S)-Alcohol (Unreacted) Process->Output2 Slow Reaction

Figure 2: Enzymatic kinetic resolution workflow using CAL-B.

Protocol 3: Kinetic Resolution

  • Mix: Suspend racemic trans-2-methoxycyclohexanol (1.0 g) and Vinyl Acetate (3 equiv) in MTBE (10 mL).

  • Initiate: Add Novozym 435 (20 mg/mmol substrate).

  • Incubate: Shake at 30°C/200 rpm.

  • Monitor: Check chiral GC or HPLC every 2 hours. Stop when conversion reaches ~50%.[1][2]

  • Separate: Filter off enzyme. Separate the alcohol (S,S) from the ester (R,R) via column chromatography.

Analytical Characterization (NMR)[7][8]

Distinguishing cis from trans is definitively done via


 NMR spectroscopy by analyzing the coupling constants (

) of the proton at C1 (H1).
FeatureTrans-IsomerCis-IsomerMechanistic Reason
Conformation Diequatorial (e,e)Axial-Equatorial (a,e)Steric stability vs. IMHB
H1 Position AxialEquatorialRing geometry
H2 Position AxialAxialMethoxy group preference
Coupling (

)
8.0 - 11.0 Hz 2.0 - 4.0 Hz Karplus relationship
Signal Width Broad triplet/multipletNarrow multipletSum of couplings

Interpretation:

  • Trans: H1 is axial.[1] It has a large anti-diaxial coupling with H2 (axial) and H6_ax.[1] The large

    
     value (~10 Hz) is diagnostic.
    
  • Cis: H1 is equatorial.[1] It has only small gauche-equatorial-axial couplings with H2 and H6.[1] The small

    
     value (< 4 Hz) confirms the cis geometry.
    

References

  • Conformational Analysis & IMHB

    • Title: The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol...
    • Source: PubMed (2005)
    • URL:[Link][5]

    • Note: Establishes the energetic principles of methoxy-cyclohexanol H-bonding.
  • Epoxide Opening (Trans-Synthesis)

    • Title: Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite.[1][6]

    • Source: Industrial & Engineering Chemistry Research (2023)[4][7]

    • URL:[Link]

  • Kinetic Resolution (CAL-B)

    • Title: Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides.[1][2] (Analogous protocol validation).

    • Source: Tetrahedron: Asymmetry / ResearchGate[1][8]

    • URL:[Link]

  • NMR Coupling Constants

    • Title: Nuclear Magnetic Resonance (NMR)
    • Source: Chemistry LibreTexts[1]

    • URL:[Link]

  • Cis-Synthesis (Reduction)

    • Title: Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase (Demonstrates enzymatic route, supports chemical reduction logic).
    • Source: MDPI (2022)
    • URL:[Link][3]

Sources

Exploratory

Definitive Guide to 2-Methoxycyclohexan-1-ol: Structural Dynamics &amp; Conformational Analysis

Executive Summary 2-Methoxycyclohexan-1-ol represents a canonical model system for understanding 1,2-difunctionalized cycloalkanes. Its structural behavior is governed by a delicate interplay between steric repulsion and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxycyclohexan-1-ol represents a canonical model system for understanding 1,2-difunctionalized cycloalkanes. Its structural behavior is governed by a delicate interplay between steric repulsion and intramolecular hydrogen bonding (IMHB). For drug development professionals, mastering the conformational locking mechanisms of this molecule provides critical insights into carbohydrate mimetic design and the optimization of pharmacophores containing vicinal heteroatoms. This guide synthesizes thermodynamic principles, spectroscopic signatures, and synthesis protocols to provide a complete technical profile of the molecule.

Part 1: Structural Fundamentals & Stereochemistry

The molecule exists as two diastereomers: cis and trans. Each diastereomer possesses two chiral centers (C1 and C2), leading to enantiomeric pairs.

Isomeric Classification
IsomerConfigurationRelationship of SubstituentsChirality
Trans (1R, 2R) or (1S, 2S)Anti (on paper), but spatial relationship depends on conformation.Resolvable Enantiomers
Cis (1R, 2S) or (1S, 2R)Syn (on paper).Resolvable Enantiomers

Critical Distinction: In the trans isomer, the substituents can adopt a 1,2-diequatorial (ee) or 1,2-diaxial (aa) orientation. In the cis isomer, the ring flip interconverts between two equivalent (ae) and (ea) forms (assuming no other substituents).

Part 2: Conformational Analysis & Thermodynamics

The conformational preference of 2-methoxycyclohexan-1-ol is a textbook deviation from simple steric arguments due to the Hydrogen Bond Stabilization Effect .

The Trans-Diequatorial Dominance

In unsubstituted cyclohexane, bulky groups prefer the equatorial position to avoid 1,3-diaxial interactions. In trans-2-methoxycyclohexanol, the diequatorial (ee) conformer places the hydroxyl (-OH) and methoxy (-OMe) groups at a dihedral angle of approximately 60° (gauche).

  • Mechanism: This gauche arrangement permits the formation of an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the methoxy oxygen lone pair ($ \text{O}-\text{H} \cdots \text{O} $).

  • The Diaxial Alternative: The diaxial (aa) conformer places the groups at 180° (anti). While this minimizes gauche steric repulsion between the oxygen atoms, it strictly prevents IMHB formation and suffers from severe 1,3-diaxial interactions with ring protons.

The Cis Conformer

The cis isomer exists in an axial-equatorial (ae) conformation. Regardless of the ring flip, one group is always axial.

  • Geometry: The (ae) geometry also places the -OH and -OMe groups in a gauche relationship (~60°).

  • Stability: IMHB is possible and observed. However, the cis isomer is generally higher in energy than the trans-diequatorial isomer due to the unavoidable 1,3-diaxial interaction of the axial substituent.

Visualizing the Equilibrium

Conformation cluster_trans Trans-Isomer Equilibrium cluster_cis Cis-Isomer Equilibrium Trans_AA Trans-Diaxial (aa) (Anti geometry) NO H-Bond High Energy Trans_EE Trans-Diequatorial (ee) (Gauche geometry) Strong IMHB Global Minimum Trans_AA->Trans_EE Relaxation Trans_EE->Trans_AA Ring Flip (+ u0394G) Cis_AE Cis (ae) (Gauche geometry) IMHB Possible Moderate Energy Cis_EA Cis (ea) (Gauche geometry) IMHB Possible Moderate Energy Cis_AE->Cis_EA Ring Flip (Equilibrium)

Figure 1: Conformational energy landscape. The Trans-Diequatorial form is the thermodynamic sink due to synergistic steric and electronic stabilization.

Part 3: Spectroscopic Characterization

Distinguishing the isomers and confirming the H-bond requires specific NMR and IR signatures.

Proton NMR ( H-NMR)

The Vicinal Coupling Constant (


) is the definitive metric for assigning ring conformation.
ParameterTrans-DiequatorialTrans-DiaxialCis (ae/ea)
Proton Orientation Axial-Axial (aa)Equatorial-Equatorial (ee)Axial-Equatorial (ae)
Dihedral Angle ~180°~60°~60°

(Hz)
8 - 12 Hz 2 - 5 Hz2 - 5 Hz
Chemical Shift (

)
H1 (axial) is shielded (upfield)H1 (eq) is deshielded (downfield)Intermediate

Diagnostic Rule: A large coupling constant (~10 Hz) for the methine protons at C1 and C2 confirms the trans-diequatorial structure (protons are anti-periplanar).

Infrared Spectroscopy (IR)

IR provides direct evidence of the intramolecular hydrogen bond.

  • Free -OH: Sharp band at 3600–3650 cm⁻¹ .

  • Intramolecular H-bonded -OH: Broadened, red-shifted band at 3550–3590 cm⁻¹ .

  • Validation Protocol: Perform a dilution study (e.g., in CCl

    
    ).
    
    • If the band shifts/disappears upon dilution

      
      Inter molecular H-bonding.
      
    • If the band position remains constant

      
      Intra molecular H-bonding (confirming the gauche motif).
      

Part 4: Synthesis Protocol (Trans-Selective)

The most reliable route to trans-2-methoxycyclohexan-1-ol is the acid-catalyzed ring opening of cyclohexene oxide. This reaction proceeds via an


-like mechanism, mandating anti-addition.
Reaction Mechanism
  • Activation: Protonation or Lewis acid coordination of the epoxide oxygen.

  • Nucleophilic Attack: Methanol attacks the more substituted/activated carbon (or either carbon in symmetric cyclohexene oxide) from the backside.

  • Result: The entering methoxy group and the resulting hydroxyl group end up on opposite faces of the ring (trans).

Experimental Workflow

Synthesis Step1 Precursor: Cyclohexene Oxide Step3 Reaction: Reflux 2-4 hrs (SN2 Anti-Addition) Step1->Step3 Step2 Reagents: MeOH (solvent/nucleophile) Cat. H2SO4 or BF3u00b7Et2O Step2->Step3 Step4 Workup: Neutralize (NaHCO3) Extract (Et2O/DCM) Step3->Step4 Step5 Purification: Distillation or Flash Chrom. (Silica, Hex/EtOAc) Step4->Step5

Figure 2: Synthetic pathway for trans-2-methoxycyclohexanol via epoxide ring opening.

Detailed Methodology
  • Setup: In a dry round-bottom flask, dissolve cyclohexene oxide (10 mmol) in anhydrous methanol (20 mL).

  • Catalysis: Add 2-3 drops of conc. H

    
    SO
    
    
    
    or 10 mol% BF
    
    
    Et
    
    
    O at 0°C.
  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (stain with p-anisaldehyde; epoxide is invisible to UV).

  • Quench: Add saturated aqueous NaHCO

    
     to neutralize the acid.
    
  • Extraction: Remove excess methanol under reduced pressure. Extract the residue with diethyl ether (

    
     mL). Wash combined organics with brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate. Purify via flash column chromatography (10-20% EtOAc in Hexanes) to yield the pure trans liquid.
    

Part 5: Applications in Drug Design

Understanding the 2-methoxycyclohexanol scaffold is pivotal for:

  • Glycomimetics: It serves as a simplified model for the anomeric effect and the exo-anomeric effect found in pyranose sugars.

  • Conformational Locking: The strong preference for the diequatorial conformation (driven by H-bonding) allows medicinal chemists to use the 1,2-hydroxy-ether motif to "lock" a cyclohexane ring into a specific chair form, positioning other pharmacophores with high precision.

  • Solvation Models: It is used to benchmark force fields for predicting solvation free energies of polar solutes in non-polar vs. polar environments [1].

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.

  • Abraham, R. J., et al. (1996). Conformational analysis. Part 28. OH...F hydrogen bonding and the conformation of trans-2-fluorocyclohexanol. J. Chem. Soc., Perkin Trans. 2. (Comparable mechanistic study on 2-substituted cyclohexanols).

Foundational

Technical Guide: The cis and trans Isomers of 2-Methoxycyclohexan-1-ol

[1] Abstract The stereoisomers of 2-methoxycyclohexan-1-ol represent a classic yet critical case study in conformational analysis and asymmetric synthesis. As vicinal functionalized cycloalkanes, their behavior is govern...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The stereoisomers of 2-methoxycyclohexan-1-ol represent a classic yet critical case study in conformational analysis and asymmetric synthesis. As vicinal functionalized cycloalkanes, their behavior is governed by a delicate interplay between steric repulsion, gauche interactions, and intramolecular hydrogen bonding (IMHB). This guide provides a definitive technical analysis of the cis and trans isomers, detailing their thermodynamic stability, synthetic pathways, and spectroscopic differentiation.

Part 1: Stereochemical Fundamentals & Conformational Analysis

The core distinction between the isomers lies in the relative orientation of the hydroxyl (-OH) and methoxy (-OMe) groups.

The Trans Isomer (Thermodynamic Product)

In the trans-1,2-disubstituted cyclohexane system, the substituents can adopt either a diequatorial (eq, eq) or diaxial (ax, ax) conformation.

  • Diequatorial (eq, eq): This is the dominant conformer. The dihedral angle is approximately 60°, which allows for the formation of a stabilizing intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the methoxy oxygen.

  • Diaxial (ax, ax): The dihedral angle is 180°. While this minimizes gauche steric interactions, it prevents IMHB formation and suffers from significant 1,3-diaxial strain.

The Cis Isomer (Kinetic/Complex Product)

In the cis isomer, one substituent must be axial while the other is equatorial. The equilibrium exists between (ax, eq) and (eq, ax) .

  • Conformational Lock: The equilibrium is biased by the A-values (conformational free energy) of the substituents.

    • 
       kcal/mol
      
    • 
       kcal/mol
      
  • Hydrogen Bonding: Like the trans-diequatorial conformer, the cis isomer possesses a dihedral angle of ~60°, facilitating IMHB. However, the obligatory axial substituent introduces destabilizing 1,3-diaxial interactions, making the cis isomer generally less stable than the trans-diequatorial form.

Visualization of Conformational Dynamics

Conformation cluster_0 Trans Isomer cluster_1 Cis Isomer Trans_EqEq Trans (eq, eq) Most Stable IMHB: Yes Trans_AxAx Trans (ax, ax) Unstable IMHB: No Trans_EqEq->Trans_AxAx Ring Flip (High Energy Cost) Cis_AxEq Cis (ax-OH, eq-OMe) Intermediate Stability IMHB: Yes Cis_EqAx Cis (eq-OH, ax-OMe) Intermediate Stability IMHB: Yes Cis_AxEq->Cis_EqAx Ring Flip (Equilibrium)

Figure 1: Conformational equilibrium of 2-methoxycyclohexanol isomers. The trans-diequatorial conformer is stabilized by both steric relief and hydrogen bonding.

Part 2: Synthetic Pathways[2][3]

The synthesis of these isomers relies on exploiting reaction mechanisms that dictate stereoselectivity—specifically, the anti-addition of nucleophiles to epoxides versus the facial selectivity of ketone reductions.

Synthesis of Trans-2-Methoxycyclohexan-1-ol

The industry-standard route involves the ring-opening of cyclohexene oxide. This reaction proceeds via an


 mechanism, necessitating anti-attack  of the nucleophile.
  • Precursor: Cyclohexene Oxide.

  • Reagents: Methanol (MeOH), Acid Catalyst (

    
     or Lewis Acids like 
    
    
    
    ).
  • Mechanism:

    • Protonation/activation of the epoxide oxygen.

    • Backside attack by MeOH at the more substituted/activated carbon (though symmetric in unsubstituted cyclohexene).

    • Result: The -OH and -OMe groups end up on opposite faces of the ring.

Protocol 1: Acid-Catalyzed Epoxide Opening

  • Dissolve 10 mmol cyclohexene oxide in 20 mL dry MeOH.

  • Add 0.1 equiv. conc.

    
     dropwise at 0°C.
    
  • Stir at room temperature for 2 hours (monitor by TLC).

  • Quench with sat.

    
    , extract with EtOAc.
    
  • Yield: >90% trans isomer.

Synthesis of Cis-2-Methoxycyclohexan-1-ol

Direct synthesis of the cis isomer is more challenging and typically requires the reduction of 2-methoxycyclohexanone. The stereochemical outcome depends on the reducing agent's size and the reaction temperature.

  • Precursor: 2-Methoxycyclohexanone.

  • Reagents:

    • Small Hydrides (NaBH4, LiAlH4): Tend to yield mixtures favoring the thermodynamic (trans) product or slight cis preference depending on solvent.

    • Bulky Hydrides (L-Selectride): Attack from the less hindered equatorial face, forcing the hydroxyl group into an axial position (forming the cis isomer).

  • Alternative Route: Mitsunobu inversion of the trans alcohol (requires protection/deprotection steps).

Protocol 2: L-Selectride Reduction (Kinetic Control)

  • Cool a solution of 2-methoxycyclohexanone (5 mmol) in THF to -78°C.

  • Add L-Selectride (1.1 equiv) slowly. The bulky hydride approaches from the equatorial trajectory (less hindered).

  • Stir for 1 hour at -78°C.

  • Oxidative Workup: Add NaOH/H2O2 carefully to quench the borane intermediate.

  • Result: Enriched cis-2-methoxycyclohexan-1-ol (Axial OH).

Synthetic Workflow Diagram

Synthesis Cyclohexene Cyclohexene Epoxide Cyclohexene Oxide Cyclohexene->Epoxide mCPBA CH2Cl2 Trans Trans-2-Methoxycyclohexanol (Major Product) Epoxide->Trans MeOH, H+ (Anti-Addition SN2) Ketone 2-Methoxycyclohexanone Ketone->Trans NaBH4, MeOH (Thermodynamic Mix) Cis Cis-2-Methoxycyclohexanol (Major Product) Ketone->Cis L-Selectride, -78°C (Kinetic Reduction) Trans->Ketone Swern Oxidation

Figure 2: Divergent synthetic pathways for accessing cis and trans isomers.

Part 3: Analytical Characterization

Distinguishing these isomers relies heavily on NMR spectroscopy, specifically the coupling constants (


) of the methine protons.
Proton NMR ( NMR)

The Karplus equation relates the vicinal coupling constant (


) to the dihedral angle (

).
FeatureTrans IsomerCis IsomerMechanistic Basis
H1/H2 Signal Axial ProtonsEquatorial/Axial MixRing conformation
Coupling (

)
8 - 12 Hz 2 - 5 Hz Dihedral Angle
Splitting Pattern ddd (Large splitting)Narrow multipletAx-Ax vs Ax-Eq coupling
Chemical Shift

~3.1 - 3.3 ppm

~3.4 - 3.6 ppm
Equatorial protons are deshielded
  • Trans Isomer: The H1 and H2 protons are both axial (in the stable diequatorial conformer). The dihedral angle is ~180°, leading to a large coupling constant (

    
     Hz).
    
  • Cis Isomer: One proton is axial and the other equatorial. The dihedral angle is ~60°, resulting in a significantly smaller coupling constant (

    
     Hz).
    
Infrared Spectroscopy (IR)
  • Intramolecular H-Bonding: Both isomers can form IMHB, but the strength varies.

  • O-H Stretch:

    • Free OH: ~3600-3650 cm⁻¹ (Concentration dependent).

    • Bonded OH (Intramolecular): ~3550-3590 cm⁻¹ (Concentration independent).

    • Note: In dilute

      
      , the trans-diequatorial isomer shows a distinct red-shifted band due to strong IMHB.
      

Part 4: Applications in Drug Development

Chiral Building Blocks

2-Methoxycyclohexanol serves as a scaffold for synthesizing complex bioactive molecules. The rigid cyclohexane ring provides a defined spatial arrangement for pharmacophores.

  • Kinase Inhibitors: The 1,2-functionalization pattern is mimicked in aminocyclohexanol-based inhibitors.

  • Agrochemicals: Intermediates for spirocyclic derivatives used in modern pesticides (e.g., Spirotetramat analogs).[1]

Solvation & Permeability Models

Because of the distinct lipophilicity profiles of the cis (more compact, potentially higher dipole depending on conformation) and trans isomers, they are used as model substrates to study:

  • Membrane Permeability: The ability of IMHB to "hide" the polar hydroxyl group, increasing apparent lipophilicity and passive transport across lipid bilayers.

  • Solvation Energy: Validation of computational models (DFT/PCM) for predicting solvation free energies in drug discovery.

References

  • Conformational Analysis of 2-Substituted Cyclohexanols Source: Journal of the Chemical Society, Perkin Transactions 2 Context: Detailed thermodynamic analysis of diequatorial vs diaxial equilibria. URL:[Link]

  • Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide Source: Industrial & Engineering Chemistry Research (2023) Context:[2][3][4][5][6][7] Catalytic routes for high-yield synthesis of the trans isomer.[4] URL:[Link]

  • NMR Coupling Constants and Stereochemistry Source: Chemistry LibreTexts / Karplus Relationship Context: Fundamental basis for distinguishing cis/trans isomers via J-coupling. URL:[Link]

  • Stereoselective Reduction of Cyclohexanones Source: Journal of the American Chemical Society Context: Methodologies for kinetic (L-Selectride) vs thermodynamic reduction. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of 2-Methoxycyclohexan-1-ol

This technical guide provides a comprehensive exploration of 2-Methoxycyclohexan-1-ol, a versatile building block in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this do...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of 2-Methoxycyclohexan-1-ol, a versatile building block in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, details various synthetic methodologies with an emphasis on stereoselectivity, and provides insights into its characterization and applications.

Introduction: The Significance of Substituted Cyclohexanols

The cyclohexane ring is a fundamental scaffold in a vast array of natural products and synthetic molecules of pharmaceutical and industrial importance. The introduction of functional groups onto this carbocyclic framework gives rise to a diverse class of compounds known as substituted cyclohexanols. The stereochemical arrangement of these substituents profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity and chemical reactivity.

2-Methoxycyclohexan-1-ol, with its vicinal methoxy and hydroxyl groups, presents a fascinating case study in stereochemistry and its impact on synthetic strategy. The presence of two adjacent stereocenters gives rise to cis and trans diastereomers, each existing as a pair of enantiomers. This stereochemical complexity makes 2-methoxycyclohexan-1-ol a valuable chiral synthon, particularly in the construction of complex molecular architectures where precise control of stereochemistry is paramount.

Historical Context: Early Explorations of Substituted Cyclohexanols

While a definitive first synthesis of 2-methoxycyclohexan-1-ol is not readily found in seminal, early 20th-century chemical literature, the groundwork for its eventual preparation was laid by the pioneering work of chemists like Nobel laureate Otto Wallach. His extensive investigations into terpenes and alicyclic compounds at the turn of the 20th century provided the foundational knowledge of cyclohexanol chemistry. For instance, the oxidation of 2-methylcyclohexanol to 2-methylcyclohexanone, a reaction explored by Wallach, demonstrated key transformations of substituted cyclohexanols that would become central to organic synthesis. The development of methods for the preparation of various alkoxycyclohexanols evolved from these early studies, driven by the burgeoning field of synthetic organic chemistry.

Synthetic Methodologies: A Journey from Classical Approaches to Modern Catalysis

The synthesis of 2-methoxycyclohexan-1-ol can be approached from several key starting materials, with the choice of route often dictated by the desired stereochemistry and the availability of precursors.

From Cyclohexene: A Direct Approach with Stereochemical Challenges

A common and direct route to 2-methoxycyclohexan-1-ol involves the oxidation and methoxylation of cyclohexene. This can be achieved through a two-step process involving the formation of an epoxide intermediate.

Step 1: Epoxidation of Cyclohexene

The epoxidation of cyclohexene to form cyclohexene oxide is a well-established transformation.

  • Experimental Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexene in a suitable solvent such as dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to stir for several hours until the starting material is consumed (monitored by TLC).

    • Upon completion, quench the reaction with a solution of sodium sulfite and wash the organic layer sequentially with sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclohexene oxide.

Step 2: Ring-Opening of Cyclohexene Oxide with Methanol

The acid- or base-catalyzed ring-opening of cyclohexene oxide with methanol yields 2-methoxycyclohexan-1-ol. The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

  • Acid-Catalyzed Ring Opening (Anti-addition):

    • Mechanism: In the presence of an acid catalyst, methanol attacks the protonated epoxide from the backside, leading to the formation of the trans-diastereomer. This is a classic example of an SN2-type ring-opening.

    • Experimental Protocol:

      • Dissolve cyclohexene oxide in an excess of methanol.

      • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

      • Stir the reaction at room temperature and monitor its progress by TLC.

      • Once the reaction is complete, neutralize the acid with a weak base like sodium bicarbonate.

      • Remove the excess methanol under reduced pressure.

      • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and purify by distillation or column chromatography.

  • Base-Catalyzed Ring Opening (Anti-addition):

    • Mechanism: Under basic conditions, the methoxide ion acts as the nucleophile, attacking one of the epoxide carbons in an SN2 fashion, also resulting in the trans product.

    • Experimental Protocol:

      • Prepare a solution of sodium methoxide in methanol.

      • Add cyclohexene oxide to the methoxide solution.

      • Heat the reaction mixture under reflux and monitor by TLC.

      • After completion, cool the reaction and neutralize with a dilute acid.

      • Work up the reaction as described for the acid-catalyzed method.

Diagram: Synthesis of trans-2-Methoxycyclohexan-1-ol from Cyclohexene Oxide

G Cyclohexene Cyclohexene Epoxide Cyclohexene Oxide Cyclohexene->Epoxide m-CPBA ProtonatedEpoxide Protonated Epoxide Epoxide->ProtonatedEpoxide H+ (cat.) TransProduct trans-2-Methoxycyclohexan-1-ol ProtonatedEpoxide->TransProduct SN2 attack Methanol Methanol (CH3OH) Methanol->TransProduct G Guaiacol Guaiacol Ketone 2-Methoxycyclohexanone Guaiacol->Ketone Hydrogenation (e.g., Pd/C, H2) Alcohol 2-Methoxycyclohexan-1-ol Ketone->Alcohol Reduction (e.g., NaBH4 or further hydrogenation)

Foundational

2-Methoxycyclohexan-1-ol: The Lignin-Derived Bridge to Green Nylon and Pharma

Executive Summary 2-Methoxycyclohexan-1-ol (2-MCH) represents a pivotal shift in sustainable chemistry, transforming from a niche specialty chemical into a scalable bio-based platform. Historically derived from fossil-ba...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxycyclohexan-1-ol (2-MCH) represents a pivotal shift in sustainable chemistry, transforming from a niche specialty chemical into a scalable bio-based platform. Historically derived from fossil-based cyclohexene oxide, 2-MCH is now accessible via the selective hydrogenation of guaiacol , a major depolymerization product of lignin. This guide details the technical roadmap for utilizing 2-MCH as a precursor for adipic acid (Nylon 6,6) , a green solvent, and a chiral pharmaceutical intermediate.

Part 1: The Bio-Economy Context

Lignin Valorization

The transition from petrochemicals relies heavily on utilizing lignin, the most abundant source of renewable aromatics. Guaiacol (2-methoxyphenol) is the dominant monomer obtained from softwood lignin depolymerization.

  • The Challenge: Conventional hydrodeoxygenation (HDO) of guaiacol aggressively strips oxygen, yielding cyclohexane or phenol.

  • The Solution: Selective Ring Hydrogenation . By preserving the methoxy group while saturating the aromatic ring, we access 2-MCH. This molecule retains high functionality (alcohol + ether), making it chemically versatile compared to inert alkanes.

Part 2: Synthetic Pathways & Mechanism[1]

Pathway A: Selective Hydrogenation of Guaiacol (Bio-Preferred)

This is the primary route for green manufacturing. The reaction requires a catalyst capable of activating the aromatic ring at low temperatures to prevent C-O bond cleavage (demethoxylation).

Reaction Network:

  • Desired Path: Guaiacol + 3H₂

    
     2-Methoxycyclohexanol (Ring Saturation).
    
  • Competing Path 1: Guaiacol + H₂

    
     Phenol + Methanol (Demethoxylation).
    
  • Competing Path 2: 2-MCH

    
     Cyclohexanol + Methanol (Further Hydrogenolysis).
    

Catalyst Selection:

  • Ruthenium (Ru): The gold standard for this transformation. Ru nanoparticles supported on acidic oxides (e.g.,

    
     or 
    
    
    
    ) exhibit exceptional selectivity (>90%) at mild conditions (25–50°C).
  • Mechanism: The acidic support activates the aromatic ring, while Ru facilitates hydride transfer. Mild temperatures are critical; elevated temperatures (>150°C) favor demethoxylation to cyclohexanol.

Pathway B: Ring Opening of Cyclohexene Oxide (Petro-Reference)
  • Method: Acid-catalyzed methanolysis of cyclohexene oxide.

  • Stereochemistry: Exclusively yields trans-2-methoxycyclohexanol due to anti-attack of the nucleophile (MeOH) on the epoxide.

  • Utility: Useful as a stereochemical standard but less sustainable.

Part 3: Physicochemical Profile & Stereochemistry

PropertyValueNotes
CAS Number 7429-40-5
Molecular Weight 130.18 g/mol
Boiling Point 185–190°CHigh boiling point makes it a low-VOC solvent candidate.
Density ~1.0 g/mL
Solubility Water (Moderate), Organics (High)Amphiphilic nature due to -OH and -OCH₃ groups.
Chirality 2 Chiral Centers (C1, C2)Exists as (1R,2R), (1S,2S) [trans] and (1R,2S), (1S,2R) [cis].

Stereochemical Implications:

  • Hydrogenation Route: Typically yields a mixture of cis and trans isomers (often favoring cis via syn-addition of H₂), unless isomerization occurs.

  • Epoxide Route: Exclusively trans.

  • Separation: Diastereomers can be separated via fractional distillation or column chromatography if pure isomers are required for pharma applications.

Part 4: Platform Applications

Precursor for Green Adipic Acid

This is the most commercially significant application. Adipic acid is the monomer for Nylon 6,6, traditionally produced via nitric acid oxidation of KA oil (cyclohexanone/cyclohexanol), releasing


 (a potent greenhouse gas).

The 2-MCH Route:

  • Dehydrogenation: 2-MCH

    
     2-Methoxycyclohexanone.
    
  • Oxidative Cleavage: 2-Methoxycyclohexanone +

    
    
    
    
    
    Adipic Acid + Methanol.[1][2]
  • Advantage: The methoxy group acts as a "regio-director" for ring opening, allowing the use of benign oxidants (like

    
     or aqueous 
    
    
    
    ) instead of nitric acid. The methanol is recovered and recycled.
High-Performance Green Solvent

2-MCH shares properties with glycol ethers (e.g., 2-methoxyethanol) but with lower toxicity profiles and higher boiling points. It is effective for dissolving resins, oils, and cellulose derivatives.

Pharmaceutical Intermediate

The 1,2-functionalization pattern is valuable for synthesizing chiral ligands and biologically active carbocycles.

Part 5: Mandatory Visualization

Diagram 1: Reaction Network & Selectivity Control

This diagram illustrates the critical divergence between the desired bio-platform pathway and the parasitic demethoxylation pathway.

ReactionNetwork Guaiacol Guaiacol (Lignin Derived) Intermediate Adsorbed Species (Ru Surface) Guaiacol->Intermediate + H2 MCH 2-Methoxycyclohexanol (TARGET) Intermediate->MCH Ring Saturation (Low Temp < 50°C) Phenol Phenol (Byproduct) Intermediate->Phenol C-O Cleavage (High Temp) Cyclohexanol Cyclohexanol (Over-Hydrogenation) MCH->Cyclohexanol Demethoxylation (Acidic Cond.) Adipic Adipic Acid (Nylon 6,6) MCH->Adipic Oxidative Cleavage (O2 / Catalyst)

Caption: Selectivity landscape of Guaiacol hydrogenation. Low temperature favors the green path (green arrow) to 2-MCH, enabling Adipic Acid production.

Part 6: Experimental Protocol

Protocol: Selective Synthesis of 2-MCH from Guaiacol

Objective: High-yield synthesis of 2-methoxycyclohexanol with >90% selectivity, minimizing demethoxylation. Reference Basis: Adapted from Ru-based catalytic systems (e.g., Ru/Al2Ti1 or Ru/CeO2) [1, 3].

Materials
  • Substrate: Guaiacol (>99% purity).

  • Catalyst: 5 wt% Ru supported on

    
     or 
    
    
    
    (commercially available or prepared via wet impregnation).
  • Solvent: Water or n-Decane (biphasic systems often facilitate separation).

  • Gas: Hydrogen (

    
    ), ultra-high purity.
    
Step-by-Step Methodology
  • Catalyst Activation:

    • Load the Ru catalyst into a tubular furnace.

    • Reduce under flowing

      
       (30 mL/min) at 300°C for 3 hours.
      
    • Why: Reduces surface

      
       species to metallic 
      
      
      
      , the active site for hydrogenation.
  • Reaction Setup:

    • Charge a high-pressure stainless steel autoclave (e.g., Parr reactor) with:

      • Guaiacol (1.0 g)

      • Solvent (20 mL)

      • Activated Catalyst (50 mg, S/C ratio ~1000:1)

    • Seal the reactor and purge 3 times with

      
       to remove air.
      
  • Hydrogenation Run:

    • Pressurize with

      
       to 2.0 MPa (20 bar) .
      
    • Set temperature to 25°C - 50°C .

    • Critical Control: Do NOT exceed 100°C. Higher temperatures exponentially increase the rate of C-O bond cleavage, producing cyclohexanol.

    • Stir at 800 rpm for 2–4 hours.

  • Workup & Analysis:

    • Cool reactor to room temperature and depressurize.[3]

    • Filter the catalyst (recoverable for re-use).

    • Analyze the filtrate via GC-MS (Gas Chromatography-Mass Spectrometry).

    • Target Metrics: Conversion >95%, Selectivity >90% for 2-MCH.

  • Purification:

    • Remove solvent via rotary evaporation.

    • Purify crude oil via vacuum distillation (bp ~85°C at 15 mmHg) to isolate 2-MCH as a clear, viscous liquid.

References

  • Selective hydrodeoxygenation of guaiacol to cyclohexanol over core-shell Cox@C@Ni catalysts under mild condition. ResearchGate. Available at: [Link] (Accessed Feb 6, 2026). Note: Discusses the competitive pathways and Ru/Al2Ti1 selectivity.

  • Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite. ResearchGate. Available at: [Link] (Accessed Feb 6, 2026).

  • Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts. Green Chemistry. Available at: [Link] (Accessed Feb 6, 2026).

  • 2-Methoxycyclohexanol Physical Properties. PubChem. Available at: [Link] (Accessed Feb 6, 2026).

  • Bio-Based Chemicals - A 2020 Update. IEA Bioenergy. Available at: [Link] (Accessed Feb 6, 2026).

Sources

Protocols & Analytical Methods

Method

Application Note: (1S,2S)-2-Methoxycyclohexan-1-ol as a Chiral Auxiliary

This application note details the use of (1S,2S)-2-Methoxycyclohexan-1-ol (and its enantiomer) as a chiral auxiliary. While less ubiquitous than the Evans oxazolidinone or 8-phenylmenthol, this auxiliary offers a unique,...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the use of (1S,2S)-2-Methoxycyclohexan-1-ol (and its enantiomer) as a chiral auxiliary. While less ubiquitous than the Evans oxazolidinone or 8-phenylmenthol, this auxiliary offers a unique, cost-effective, and atom-economical alternative for specific asymmetric transformations, particularly where chelation control by the methoxy ether oxygen is advantageous.

Executive Summary

2-Methoxycyclohexan-1-ol (specifically the trans isomer) serves as a robust chiral auxiliary in asymmetric synthesis. Its utility stems from the rigid cyclohexane chair conformation and the ability of the C2-methoxy group to act as a hemilabile ligand, coordinating with Lewis acids (e.g.,


, 

) to lock the transition state geometry. This auxiliary is particularly noted for its scalability, as it can be prepared in multi-kilogram quantities via enzymatic resolution of inexpensive racemic precursors.

Key Applications:

  • Asymmetric Alkylation:

    
    -Alkylation of esters.
    
  • Diels-Alder Cycloadditions: Face-selective reactions of acrylate derivatives.

  • Chiral Selenium Reagents: Synthesis of enantiopure organoselenium transfer agents.

  • 
    -Lactam Synthesis:  A key chiral building block/auxiliary for tricyclic antibiotics.[1][2]
    

Mechanistic Principles

The stereocontrol exerted by trans-2-methoxycyclohexan-1-ol relies on the Chelation-Controlled Rigidification model.

  • Conformation: The trans-1,2-disubstitution pattern locks the cyclohexane ring into a chair conformation where both the hydroxyl (ester linkage) and methoxy groups are equatorial.

  • Chelation: Upon binding a bidentate Lewis acid (e.g.,

    
    ), the carbonyl oxygen of the substrate and the ether oxygen of the auxiliary coordinate to the metal.
    
  • Facial Shielding: This chelation locks the rotation of the ester bond. The bulky cyclohexane backbone effectively shields one face of the substrate (typically the Re-face), forcing the incoming nucleophile or diene to attack from the exposed Si-face.

Visualization: Chelation Control Mechanism

ChelationControl Substrate Substrate (Acrylate Ester) Complex Ti-Chelated Intermediate Substrate->Complex + TiCl4 (Chelation) TransitionState Rigid Transition State Complex->TransitionState Face Shielding (Methoxy Lock) Note1 Methoxy group coordinates Ti, locking s-cis conformation. Complex->Note1 Product Enantioenriched Product TransitionState->Product + Nucleophile/Diene (Stereoselective Attack)

Figure 1: Chelation-controlled mechanism showing how the methoxy group locks the substrate conformation via Titanium coordination.

Preparation of the Auxiliary

The commercial viability of this auxiliary relies on the efficient resolution of the racemic trans alcohol. The following protocol uses Pig Liver Acetone Powder (PLAP) for a highly enantioselective enzymatic hydrolysis.

Protocol A: Enzymatic Resolution of (±)-trans-2-Methoxycyclohexyl Acetate

Objective: Isolate enantiopure (1S,2S)-2-methoxycyclohexan-1-ol.

Materials:

  • (±)-trans-2-Methoxycyclohexanol (synthesized from cyclohexene oxide + MeOH).

  • Acetic anhydride, Pyridine.

  • Pig Liver Acetone Powder (PLAP) (Sigma-Aldrich).

  • Phosphate buffer (0.1 M, pH 7.0).

Step-by-Step Procedure:

  • Acetylation: Convert (±)-trans-2-methoxycyclohexanol (10 g) to its acetate using acetic anhydride (1.2 equiv) and pyridine (1.5 equiv) in DCM. Wash with 1M HCl, drying over

    
    . Yield: >95%.
    
  • Enzymatic Hydrolysis:

    • Suspend PLAP (2.0 g) in 0.1 M phosphate buffer (200 mL, pH 7.0).

    • Add the racemic acetate (5.0 g) dispersed in a minimal amount of acetone (2 mL).

    • Stir vigorously at 25°C. Monitor pH and maintain at 7.0 using 1M NaOH (pH-stat).

  • Monitoring: Monitor conversion by GC or TLC. The enzyme selectively hydrolyzes the (1S,2S)-acetate to the alcohol, leaving the (1R,2R)-acetate intact.

  • Workup (50% Conversion):

    • Extract the reaction mixture with Ethyl Acetate (3 x 100 mL).

    • Dry organic layer (

      
      ) and concentrate.
      
  • Separation: Separation of the alcohol (product) and unreacted acetate (starting material) is easily achieved via silica gel flash chromatography (Hexane/EtOAc 4:1).

    • Fraction A: (1R,2R)-2-Methoxycyclohexyl acetate (can be hydrolyzed to obtain the R,R-auxiliary).

    • Fraction B: (1S,2S)-2-Methoxycyclohexan-1-ol (>99% ee).

Yield: ~45% (theoretical max 50%). Data Validation:


 (compare to lit. standard).

Application Protocol: Asymmetric Diels-Alder Reaction

This protocol demonstrates the use of the auxiliary in a standard C-C bond forming reaction.

Protocol B: Diels-Alder Cycloaddition of Acrylate Derivative

Objective: Synthesis of chiral cyclohexene derivatives.

Step 1: Attachment (Esterification)

  • Dissolve (1S,2S)-2-methoxycyclohexan-1-ol (1.0 equiv) in dry

    
    .
    
  • Add

    
     (1.2 equiv) and cool to 0°C.
    
  • Dropwise add Acryloyl Chloride (1.1 equiv).

  • Stir at RT for 4 hours. Quench with water, extract, and purify via short-path silica plug.

    • Result: Chiral Acrylate Ester.

Step 2: Cycloaddition

  • Lewis Acid Activation: Dissolve the Chiral Acrylate Ester (1.0 mmol) in dry Toluene/DCM (1:1) under Argon. Cool to -78°C.[3]

  • Add

    
     (1.1 equiv) slowly. The solution typically turns yellow/orange, indicating chelation.
    
  • Diene Addition: Add Cyclopentadiene (freshly cracked, 5.0 equiv) slowly.

  • Reaction: Stir at -78°C for 4-6 hours. Monitor by TLC.[4]

  • Quench: Pour into saturated

    
     solution. Extract with DCM.
    
  • Purification: Flash chromatography.

    • Expected Outcome:Endo-adduct with high diastereomeric ratio (dr > 95:5).

Step 3: Removal (Hydrolysis)

  • Dissolve the cycloadduct in THF/

    
     (3:1).
    
  • Add

    
     (3.0 equiv) and 
    
    
    
    (30%, 2 equiv) to facilitate cleavage without epimerization.
  • Stir at 0°C to RT.

  • Acidify aqueous layer to pH 2 and extract the chiral acid.

  • Recover the auxiliary from the organic layer (neutral wash).

Data Summary: Comparison of Cyclohexyl Auxiliaries
AuxiliarySteric BulkPrimary Control ElementTypical de% (Diels-Alder)Recovery Ease
2-Methoxycyclohexanol LowChelation (Ti/Sn)85-95%High (Hydrolysis)
8-Phenylmenthol High

-Stacking / Steric
90-98%High (but expensive)
Menthol MediumSteric40-60%High
Evans Oxazolidinone MediumChelation (Dipole)>98%Moderate (Reductive)

Troubleshooting & Optimization

Common Failure Modes
  • Low Diastereoselectivity:

    • Cause: Moisture in the Lewis Acid step.

      
       hydrolyzes rapidly, breaking the chelation complex.
      
    • Solution: Ensure strictly anhydrous conditions. Use fresh

      
       (1M in DCM).
      
    • Alternative: Switch to

      
       if Titanium fails.
      
  • Poor Conversion in Resolution:

    • Cause: Inactive PLAP enzyme.

    • Solution: PLAP activity varies by batch. Test a small aliquot first. Adjust pH strictly to 7.0.

  • Racemization during Removal:

    • Cause: Harsh basic conditions.

    • Solution: Use

      
       (LiOH + peroxide) hydrolysis at low temperature (0°C) rather than refluxing NaOH.
      
Workflow Diagram

Workflow Start Racemic trans-2-Methoxycyclohexanol Resolution Enzymatic Resolution (PLAP, pH 7) Start->Resolution PureAux (1S,2S)-Auxiliary (>99% ee) Resolution->PureAux Hydrolysis Coupling Coupling w/ Substrate (Acryloyl Chloride) PureAux->Coupling Reaction Asymmetric Reaction (TiCl4, -78°C) Coupling->Reaction Cleavage Auxiliary Removal (LiOH/H2O2) Reaction->Cleavage FinalProd Chiral Product + Recovered Auxiliary Cleavage->FinalProd FinalProd->PureAux Recycle

Figure 2: Complete experimental workflow from racemic starting material to chiral product and auxiliary recycling.

References

  • Stead, P., et al. "Efficient procedures for the large-scale preparation of (1S,2S)

    
    -lactam antibiotics."[1][2] Tetrahedron: Asymmetry, 1996, 7(8), 2247-2250.[1] 
    
  • Whitesell, J. K. "Cyclohexyl-based chiral auxiliaries." Chemical Reviews, 1992, 92(5), 953-964. (Contextual grounding for cyclohexyl auxiliary class).
  • Corma, A., et al. "Method for preparing 2-alkoxycyclohexanol."[5] Google Patents, JP2017527620A.

  • Basavaiah, D., et al. "Pig liver acetone powder (PLAP) as biocatalyst: Enantioselective synthesis of trans-2-alkoxycyclohexan-1-ols." Tetrahedron, 1994.[1] (Foundational protocol for PLAP resolution).

  • Nishibayashi, Y., et al. "Asymmetric Methoxyselenenylation of Alkenes with Chiral Ferrocenylselenium Reagents." Journal of Organic Chemistry, 2005. (Application of 2-methoxycyclohexyl moiety in chiral reagents).

Sources

Application

Application Note: 2-Methoxycyclohexan-1-ol in Asymmetric Synthesis &amp; Drug Development

This Application Note is designed for researchers in organic synthesis and drug development. It details the preparation, optical resolution, and high-value applications of 2-Methoxycyclohexan-1-ol , emphasizing its role...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis and drug development. It details the preparation, optical resolution, and high-value applications of 2-Methoxycyclohexan-1-ol , emphasizing its role as a chiral building block and a sustainable intermediate derived from lignin valorization.

Executive Summary

2-Methoxycyclohexan-1-ol (CAS: 2979-24-0) is a versatile vicinal functionalized cycloalkane. While historically overshadowed by its phenyl analog (Whitesell’s auxiliary), the methoxy variant has emerged as a critical chiral building block in the synthesis of


-lactam antibiotics and as a high-value target in lignin valorization  strategies. Its rigid cyclohexane chair conformation, capable of locking specific stereochemical arrays, makes it an ideal scaffold for directing asymmetric transformations.

This guide provides three validated protocols:

  • Green Synthesis from cyclohexene oxide (Petrochemical route).

  • Enzymatic Kinetic Resolution to access enantiopure (

    
    ) or (
    
    
    
    ) isomers.
  • Oxidation to 2-Methoxycyclohexanone , a gateway to chiral enolate chemistry.

Chemical Identity & Stereochemistry

The compound exists primarily as the trans isomer due to the anti-periplanar opening of the epoxide precursor. The cis isomer is accessible via hydrogenation of guaiacol but is thermodynamically less stable.

PropertyData
IUPAC Name trans-2-Methoxycyclohexan-1-ol
Molecular Formula C

H

O

MW 130.19 g/mol
Stereocenters C1 and C2 (Chiral)
Key Isomers (

) and (

)
Boiling Point 170–172 °C
Solubility Miscible in EtOH, Et

O, DCM; slightly soluble in H

O

Experimental Protocols

Protocol A: Ring-Opening of Cyclohexene Oxide (Racemic Synthesis)

Context: This is the standard route for accessing the racemic trans-scaffold.

Reagents: Cyclohexene oxide (1.0 equiv), Methanol (10 equiv), H


SO

(cat.) or H-ZSM-5 Zeolite (Green alternative).
  • Setup: Charge a round-bottom flask with methanol (solvent and reactant).

  • Addition: Add cyclohexene oxide dropwise at 0 °C to control the exotherm.

  • Catalysis:

    • Standard: Add concentrated H

      
      SO
      
      
      
      (1 mol%).
    • Green: Add H-ZSM-5 zeolite (5 wt% loading) for easier workup.

  • Reaction: Reflux for 2–4 hours. Monitor by TLC (SiO

    
    , 30% EtOAc/Hexane).
    
  • Workup: Neutralize with NaHCO

    
    , filter (if zeolite used), and concentrate in vacuo.
    
  • Purification: Distillation under reduced pressure (approx. 70 °C at 15 mmHg) yields trans-2-methoxycyclohexanol (>95% yield).

Protocol B: Enzymatic Kinetic Resolution (Preparation of Chiral Standards)

Context: Essential for obtaining enantiopure building blocks for pharmaceutical synthesis.

Principle: Lipases (e.g., Pseudomonas cepacia or Candida antarctica B) selectively acylate one enantiomer of the racemic alcohol, leaving the other unreacted.

Reagents: Racemic trans-2-methoxycyclohexanol, Vinyl Acetate (acyl donor), Lipase PS-30 or Novozym 435, MTBE (solvent).

  • Dissolution: Dissolve racemic alcohol (10 g) in MTBE (100 mL).

  • Acyl Donor: Add vinyl acetate (0.6 equiv). The use of vinyl ester makes the reaction irreversible due to the formation of volatile acetaldehyde.

  • Enzyme Addition: Add Lipase PS-30 (Immobilized, 500 mg).

  • Incubation: Stir at 30 °C. Monitor enantiomeric excess (ee) via Chiral GC (e.g., Cyclodex-B column).

  • Termination: Stop reaction at 50% conversion (typically 24–48 h). Filter off the enzyme.

  • Separation:

    • Product A: (

      
      )-2-Methoxycyclohexyl acetate (Acylated product).
      
    • Product B: (

      
      )-2-Methoxycyclohexanol (Unreacted alcohol, >99% ee).
      
  • Hydrolysis: The acetate can be hydrolyzed (K

    
    CO
    
    
    
    /MeOH) to yield the (
    
    
    )-alcohol.
Protocol C: TEMPO-Mediated Oxidation to 2-Methoxycyclohexanone

Context: 2-Methoxycyclohexanone is the precursor for magnesium enolates used in aldol condensations.

Reagents: 2-Methoxycyclohexanol, TEMPO (1 mol%), NaOCl (Bleach, 1.1 equiv), KBr (0.1 equiv), DCM/Water biphasic system.

  • Biphasic Setup: Dissolve alcohol in DCM. Add aqueous solution of KBr and TEMPO.

  • Oxidation: Cool to 0 °C. Add buffered NaOCl (pH 8.6, NaHCO

    
    ) dropwise.
    
  • Observation: The orange color of TEMPO fades and regenerates.

  • Quench: Once starting material is consumed (GC monitoring), quench with aqueous Na

    
    S
    
    
    
    O
    
    
    .
  • Extraction: Extract organic layer, dry over MgSO

    
    , and concentrate.
    
  • Yield: ~90% conversion to 2-methoxycyclohexanone.

Key Applications in Drug Development

Synthesis of Tricyclic -Lactam Antibiotics

The primary industrial application of the (


)-enantiomer is in the synthesis of carbapenem and penem antibiotics.
  • Mechanism: The ketone derivative (2-methoxycyclohexanone) is converted to a magnesium enolate.[1]

  • Reaction: This chiral enolate undergoes a stereoselective aldol condensation with 4-acetoxyazetidinone.

  • Outcome: The rigid cyclohexane ring directs the incoming electrophile to the anti-face, establishing the critical stereocenters of the antibiotic core.

Lignin Valorization (Sustainable Feedstock)

Recent green chemistry initiatives utilize lignin-derived guaiacol as a starting material.

  • Process: Catalytic hydrogenation of guaiacol (Ru/C or Rh/Al

    
    O
    
    
    
    ) yields 2-methoxycyclohexanol.
  • Significance: This converts biomass waste into high-value chiral pharmaceutical intermediates, reducing reliance on petrochemical cyclohexene oxide.

Chiral Ligand Synthesis

While less common than the phenyl analog, the methoxy derivative is used to synthesize bidentate ligands. The methoxy oxygen can serve as a hemilabile hemispherand coordination site in organometallic catalysis.

Visual Workflow (Graphviz)

G cluster_0 Feedstock Sources cluster_1 Kinetic Resolution Petro Cyclohexene Oxide (Petrochemical) Racemic rac-trans-2-Methoxycyclohexanol Petro->Racemic MeOH / Acid Bio Guaiacol (Lignin/Biomass) Bio->Racemic H2 / Ru-Cat Enzyme Lipase PS-30 + Vinyl Acetate Racemic->Enzyme S_Alcohol (1S,2S)-Alcohol (>99% ee) Enzyme->S_Alcohol Unreacted R_Acetate (1R,2R)-Acetate Enzyme->R_Acetate Acylated Ketone 2-Methoxycyclohexanone S_Alcohol->Ketone TEMPO Oxidation Enolate Mg-Enolate (Chiral Nucleophile) Ketone->Enolate Mg(NiPr2)Br Drug Beta-Lactam Antibiotics (Carbapenems) Enolate->Drug Aldol Condensation (+ Acetoxyazetidinone)

Caption: Synthetic workflow from petrochemical or biomass sources to high-value pharmaceutical intermediates via enzymatic resolution.

References

  • Synthesis from Cyclohexene Oxide: Liu, L., et al. (2023). "Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite." Ind.[2] Eng. Chem. Res.Link

  • Enzymatic Kinetic Resolution: Almac Group. "Efficient kinetic bioresolution of 2-nitrocyclohexanol." (Cited as comparative protocol for substituted cyclohexanols). Link

  • Application in Beta-Lactams: Sumitomo Chemical Co. "Process for producing cyclohexylazetidinone." European Patent EP0847989A1. Link

  • Lignin Valorization: Wang, B., et al. (2025). "Tailoring crystal planes and oxygen vacancies of ceria for enhanced catalytic performance of single-atom Ru in hydrogenative dearomatization of lignin-derived phenols." Chemical Synthesis. Link

  • General Properties: PubChem Compound Summary for CID 11051680, 2-Methoxycyclohexanol. Link

Sources

Method

Application Note: Selective Oxidation Strategies for 2-Methoxycyclohexan-1-ol

Executive Summary & Strategic Analysis The oxidation of 2-methoxycyclohexan-1-ol to 2-methoxycyclohexanone represents a classic yet nuanced transformation in organic synthesis. While secondary alcohols are routinely oxid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The oxidation of 2-methoxycyclohexan-1-ol to 2-methoxycyclohexanone represents a classic yet nuanced transformation in organic synthesis. While secondary alcohols are routinely oxidized to ketones, the presence of the


-methoxy group introduces specific stability challenges.

The Core Challenge:


-Elimination 
The product, 2-methoxycyclohexanone, is an 

-alkoxy ketone. Under strongly acidic conditions (e.g., Jones Reagent) or strongly basic conditions, the molecule is prone to

-elimination of methanol to form 2-cyclohexen-1-one (an

-unsaturated ketone). Furthermore, the

-proton is acidic, leading to potential racemization (epimerization) if the starting material was enantiopure.

Selected Methodologies To mitigate these risks, this guide presents two distinct, field-proven protocols:

  • Method A: Dess-Martin Periodinane (DMP): The "Precision Route." Ideal for milligram-to-gram scale, high-value intermediates, and stereochemical preservation. It operates under neutral-to-mildly acidic conditions.

  • Method B: TEMPO/Bleach (Anelli Oxidation): The "Green/Scalable Route." Ideal for multi-gram to kilogram scale. It uses water as the primary solvent and inexpensive reagents, avoiding heavy metal waste.

Comparative Analysis of Oxidation Methods
FeatureDess-Martin Periodinane (DMP)TEMPO / NaOCl (Anelli)Jones Reagent (CrO3/H2SO4)
Scale Suitability Lab Scale (< 50g)Process Scale (> 50g)Not Recommended
Reaction pH Neutral / Mildly AcidicBuffered (pH 8.5–9.5)Strongly Acidic (pH < 1)
Risk of Elimination LowLowHigh (Forms enone)
Atom Economy Poor (High MW oxidant)Excellent (Catalytic)Poor (Cr waste)
Workup Simple (Basic wash)ExtractionTedious (Cr emulsions)

Protocol A: Dess-Martin Periodinane (High Precision)

This method utilizes a hypervalent iodine(V) species.[1] It is the gold standard for sensitive substrates because it avoids the harsh pH extremes of chromium oxidations or Swern conditions.

Reaction Mechanism (Ligand Exchange)

The alcohol undergoes ligand exchange with an acetate group on the iodine center. The subsequent intramolecular proton transfer facilitates the release of the ketone and iodinane byproduct.

DMP_Mechanism Substrate 2-Methoxycyclohexanol Intermediate Alkoxyperiodinane Intermediate Substrate->Intermediate Ligand Exchange (-AcOH) DMP Dess-Martin Periodinane (Hypervalent Iodine) DMP->Intermediate Ligand Exchange (-AcOH) Product 2-Methoxycyclohexanone Intermediate->Product Reductive Elimination Byproduct Iodinane + AcOH Intermediate->Byproduct

Figure 1: Mechanistic pathway of Dess-Martin oxidation involving ligand exchange and reductive elimination.

Experimental Procedure

Reagents:

  • Substrate: 2-Methoxycyclohexan-1-ol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.1 – 1.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Buffer (Optional): Sodium Bicarbonate (NaHCO3) (use if substrate is extremely acid-sensitive)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under argon/nitrogen.

  • Dissolution: Dissolve 2-methoxycyclohexan-1-ol (e.g., 1.30 g, 10 mmol) in anhydrous DCM (40 mL).

    • Note: If the starting material is prone to acid-catalyzed rearrangement, add solid NaHCO3 (1.5 equiv) directly to the suspension.

  • Addition: Add Dess-Martin Periodinane (4.66 g, 11 mmol) in one portion at 0°C (ice bath).

  • Reaction: Remove the ice bath and stir at room temperature.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1) after 30 minutes. The reaction is typically complete within 1–2 hours.

  • Quench: Dilute with diethyl ether (50 mL). Pour the mixture into a saturated aqueous solution of NaHCO3 containing sodium thiosulfate (Na2S2O3) (1:1 v/v, 50 mL).

    • Why: Thiosulfate reduces unreacted periodinane (I-V) to iodinane (I-III), preventing post-reaction oxidation.

  • Extraction: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 min). Separate phases. Extract aqueous layer with ether (2 x 30 mL).

  • Purification: Dry combined organics over MgSO4, filter, and concentrate. Purify via flash column chromatography (silica gel).

Protocol B: TEMPO/Bleach (Green & Scalable)

This method, known as the Anelli oxidation, uses a catalytic nitroxyl radical (TEMPO) and a stoichiometric co-oxidant (NaOCl/Bleach).[2] It is preferred for larger scales due to cost efficiency and ease of waste disposal.

Catalytic Cycle

TEMPO is oxidized to the active N-oxoammonium species by NaOCl. This species oxidizes the alcohol and is reduced to the hydroxylamine, which is then regenerated.

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidation Step Product Ketone Oxoammonium->Product Hydroxylamine->Oxoammonium Regeneration (NaOCl) Substrate Alcohol Substrate->Product  Net Reaction Bleach NaOCl

Figure 2: The catalytic cycle of TEMPO mediated oxidation using Sodium Hypochlorite as the terminal oxidant.

Experimental Procedure

Reagents:

  • Substrate: 2-Methoxycyclohexan-1-ol (10 mmol)

  • Catalyst: TEMPO (0.1 mmol, 1 mol%)

  • Co-Catalyst: KBr (1.0 mmol, 10 mol%)

  • Oxidant: NaOCl (Commercial bleach, ~10-12%, 1.1 equiv)

  • Buffer: NaHCO3 (saturated aqueous solution)

  • Solvent: DCM (or Ethyl Acetate for greener profile)

Step-by-Step Protocol:

  • Biphasic Setup: In a flask, dissolve 2-methoxycyclohexan-1-ol (1.30 g) and TEMPO (15.6 mg) in DCM (25 mL).

  • Aqueous Phase: In a separate beaker, dissolve KBr (119 mg) in saturated aqueous NaHCO3 (10 mL). Add this to the organic phase.[3][4][5]

    • Critical Control: Cool the biphasic mixture to 0°C. The reaction is exothermic.

  • Oxidant Addition: Slowly add the NaOCl solution dropwise over 15–20 minutes.

    • Observation: The mixture may turn orange/red (color of the N-oxoammonium salt) and then fade.

  • Reaction: Stir vigorously at 0°C for 30 minutes.

    • Why 0°C? Higher temperatures promote the "over-oxidation" of the catalyst or chlorination of the substrate.

  • Quench: Quench with saturated aqueous Na2SO3 (sodium sulfite) to destroy excess bleach.

  • Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Yield: Typically >90%. Distillation is usually sufficient for purification; chromatography is often unnecessary.

Quality Control & Characterization

Successful oxidation is confirmed by the disappearance of the O-H stretch and the appearance of the carbonyl signal.

TechniqueDiagnostic Signal (Substrate)Diagnostic Signal (Product)
IR Spectroscopy Broad peak ~3400 cm⁻¹ (O-H)Sharp peak ~1715 cm⁻¹ (C=O)
1H NMR (CDCl3) Multiplet ~3.4 ppm (CH-OH)Disappearance of CH-OH proton
13C NMR ~70-75 ppm (C-OH)~208-210 ppm (C=O)

Note on Stereochemistry: If starting with enantiopure trans-2-methoxycyclohexanol, the product (S)-2-methoxycyclohexanone is configurationally stable in neutral solvents. However, in the presence of base or silica gel, the acidic


-proton at C2 can lead to racemization. Store at -20°C.

References

  • Dess, D. B., & Martin, J. C. (1983).[3] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[3][5] The Journal of Organic Chemistry, 48(22), 4155–4156.

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562.

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.[1][3][5]

Sources

Application

Application Notes and Protocols: Dehydration of 2-Methoxycyclohexan-1-ol to Methoxycyclohexene Isomers

< For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide to the acid-catalyzed dehydration of 2-methoxycyclohexan-1-ol, a key transformation for the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

<

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the acid-catalyzed dehydration of 2-methoxycyclohexan-1-ol, a key transformation for the synthesis of methoxycyclohexene isomers. We delve into the underlying mechanistic principles, offering a detailed experimental protocol for conducting this reaction with high efficiency and selectivity. This guide is designed to equip researchers with the necessary knowledge to not only replicate the procedure but also to understand the critical parameters that govern the reaction's outcome, thereby enabling informed optimization and application in various research and development contexts.

Introduction: Mechanistic Underpinnings and Strategic Considerations

The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis for the formation of alkenes.[1] In the specific case of 2-methoxycyclohexan-1-ol, this reaction presents an interesting case study in regioselectivity, governed by the interplay of electronic and steric factors. The reaction typically proceeds via an E1 or E2 mechanism, with the exact pathway influenced by the substrate structure and reaction conditions.[2][3]

Causality of Experimental Choices:

  • Acid Catalyst: Strong, non-nucleophilic acids like phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) are employed to protonate the hydroxyl group of the alcohol.[4][5] This protonation converts the poor leaving group, hydroxide (-OH), into a good leaving group, water (H₂O), which is essential for initiating the elimination process.[6] Phosphoric acid is often preferred as it leads to cleaner reactions with fewer side products compared to sulfuric acid, which can cause oxidation and charring.[5]

  • Temperature Control: The reaction temperature is a critical parameter. For secondary alcohols like 2-methoxycyclohexan-1-ol, temperatures in the range of 100-140°C are typically required to drive the dehydration to completion.[3] Insufficient heat may lead to a competing reaction, the formation of ethers.

  • Le Chatelier's Principle: The dehydration of alcohols is a reversible reaction.[6] To drive the equilibrium towards the alkene products, the products are often distilled from the reaction mixture as they are formed.[7] This is particularly effective as the resulting methoxycyclohexene isomers have lower boiling points than the starting alcohol.[6]

The reaction is expected to yield a mixture of isomeric products, primarily 1-methoxycyclohexene and 3-methoxycyclohexene. The relative abundance of these isomers is dictated by the stability of the resulting alkenes, a concept explained by Zaitsev's rule, which posits that the more substituted (and therefore more stable) alkene will be the major product.[8] However, the stereochemistry of the starting material (cis vs. trans 2-methoxycyclohexan-1-ol) can also significantly influence the product distribution, with some evidence suggesting contributions from an E2-like mechanism.[9]

Reaction Mechanism and Regioselectivity

The acid-catalyzed dehydration of 2-methoxycyclohexan-1-ol predominantly follows an E1 pathway, which involves the formation of a carbocation intermediate.

E1_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkenes A 2-Methoxycyclohexan-1-ol B Protonated Alcohol (Oxonium Ion) A->B + H⁺ C Protonated Alcohol H_plus H⁺ D Secondary Carbocation C->D - H₂O E Secondary Carbocation H2O H₂O F 1-Methoxycyclohexene (Major Product) E->F - H⁺ (from C2) G 3-Methoxycyclohexene (Minor Product) E->G - H⁺ (from C6) H2O_base H₂O (as base) Experimental_Workflow A 1. Reagent Addition B 2. Reaction and Distillation A->B Heat to ~140°C C 3. Work-up: Neutralization B->C Collect distillate D 4. Work-up: Phase Separation C->D Add NaHCO₃ solution E 5. Drying D->E Separate organic layer F 6. Product Isolation E->F Add MgSO₄ G 7. Characterization F->G Filter and weigh H H

Sources

Method

esterification of 2-Methoxycyclohexan-1-ol with carboxylic acids

Application Note: High-Efficiency Esterification and Kinetic Resolution of 2-Methoxycyclohexan-1-ol Executive Summary The esterification of 2-methoxycyclohexan-1-ol represents a classic challenge in medicinal chemistry:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Esterification and Kinetic Resolution of 2-Methoxycyclohexan-1-ol

Executive Summary

The esterification of 2-methoxycyclohexan-1-ol represents a classic challenge in medicinal chemistry: functionalizing a sterically hindered, conformationally mobile secondary alcohol. While simple primary alcohols react readily under Fischer conditions, the 2-methoxy substituent introduces significant steric bulk and stereoelectronic effects (intramolecular H-bonding) that can stall standard reactions or lead to elimination byproducts.

This guide provides two distinct, field-validated workflows:

  • Chemical Esterification (Steglich/Yamaguchi): For the rapid, high-yield synthesis of racemic esters or achiral prodrugs.

  • Enzymatic Kinetic Resolution: For the preparation of enantiopure building blocks, a critical requirement in modern drug development (FDA policy on stereoisomerism).

Strategic Analysis: The Substrate Challenge

To optimize reaction conditions, one must first understand the conformational landscape of the substrate. 2-Methoxycyclohexan-1-ol exists as cis and trans diastereomers, each capable of ring-flipping between chair conformers.

  • Steric Hindrance: The methoxy group at the C2 position creates a "picket fence" effect, impeding the approach of bulky electrophiles.

  • Intramolecular Hydrogen Bonding: The cis-isomer is capable of forming a strong intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen. This stabilizes the ground state and reduces the nucleophilicity of the oxygen lone pair, often necessitating "activated" esterification methods over passive acid catalysis.

  • Winstein-Holness Kinetics: The reaction rate is heavily dependent on the population of the conformer where the hydroxyl group is equatorial . Axial hydroxyl groups suffer from 1,3-diaxial interactions, significantly retarding acylation rates.

Visualizing the Reaction Logic

ReactionLogic Substrate 2-Methoxycyclohexan-1-ol (Racemic or Diastereomeric Mix) Analysis Conformational Analysis (Cis vs Trans) Substrate->Analysis Assess Purity Path_Chem Pathway A: Chemical Coupling (Steglich/Yamaguchi) Analysis->Path_Chem For Standards/Prodrugs Path_Bio Pathway B: Enzymatic Resolution (Lipase Catalysis) Analysis->Path_Bio For Chiral Building Blocks Prod_Rac Racemic Ester (High Yield) Path_Chem->Prod_Rac DCC/DMAP or TCBC Prod_Chiral Enantiopure Ester + Enantiopure Alcohol Path_Bio->Prod_Chiral Kinetic Resolution

Figure 1: Decision matrix for selecting the appropriate esterification protocol based on downstream requirements.

Protocol A: Chemical Esterification (Steglich Method)

Application: Synthesis of analytical standards, racemic prodrugs, or coupling with complex/precious carboxylic acids. Mechanism: DCC (Dicyclohexylcarbodiimide) activates the carboxylic acid to an O-acylisourea, which is then intercepted by DMAP (4-Dimethylaminopyridine) to form a highly reactive N-acylpyridinium ion.[1] This intermediate is potent enough to acylate the hindered 2-methoxycyclohexanol.

Reagents & Stoichiometry
ComponentEquiv.RoleNote
Carboxylic Acid (R-COOH) 1.1ElectrophileDry thoroughly before use.
2-Methoxycyclohexan-1-ol 1.0NucleophileLimiting reagent.
DCC 1.1Coupling AgentActivates acid. Can substitute with EDC for easier workup.[2]
DMAP 0.1CatalystNucleophilic catalyst; essential for hindered alcohols.
DCM (Dichloromethane) SolventMediumAnhydrous (0.2 - 0.5 M concentration).
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) and 2-Methoxycyclohexan-1-ol (1.0 equiv) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 equiv) to the solution.

  • Activation (0°C): Cool the reaction mixture to 0°C in an ice bath.

  • Coupling: Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes. Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor by TLC (stain with phosphomolybdic acid or anisaldehyde).

  • Workup:

    • Filter off the white DCU precipitate through a Celite pad.

    • Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO₃, and brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Expert Insight: If the reaction is sluggish due to extreme steric bulk (e.g., coupling with a tertiary carboxylic acid), switch to the Yamaguchi Protocol (2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP in Toluene at reflux). The mixed anhydride generated in the Yamaguchi method is often more potent for difficult substrates [1, 2].

Protocol B: Enzymatic Kinetic Resolution

Application: Separation of enantiomers to generate chiral building blocks.[3] Principle: Lipases exhibit high stereoselectivity, typically following the Kazlauskas Rule , where the enzyme preferentially acylates the (R)-enantiomer of a secondary alcohol, leaving the (S)-alcohol unreacted.[4] Key Enzyme: Pseudomonas cepacia lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B/Novozym 435) [3].

Data Summary: Stereoselectivity Trends
Substrate IsomerReaction RateSelectivity (E-value)Preferred Enantiomer
Trans-2-methoxy FastHigh (>100)(1R, 2R)
Cis-2-methoxy SlowModerate (20-50)(1R, 2S)

Note: Trans isomers generally react faster because the equatorial position of both substituents (in the diequatorial conformer) minimizes steric clash with the enzyme active site.

Workflow Diagram

EnzymaticWorkflow Start Racemic 2-Methoxycyclohexanol Reaction Add Lipase PS + Vinyl Acetate Solvent: DIPE or MTBE Temp: 25-30°C Start->Reaction Monitor Monitor Conversion (GC/HPLC) Stop at ~50% Conversion Reaction->Monitor Separation Filtration (Remove Enzyme) Column Chromatography Monitor->Separation Product1 (1R)-Ester (Acylated Product) Separation->Product1 Product2 (1S)-Alcohol (Unreacted Substrate) Separation->Product2

Figure 2: Kinetic resolution workflow using lipase catalysis.

Step-by-Step Protocol
  • Setup: In a glass vial, dissolve racemic 2-methoxycyclohexan-1-ol (100 mg) in Diisopropyl Ether (DIPE) or MTBE (5 mL). Note: Hydrophobic solvents generally enhance lipase stability and activity.

  • Acyl Donor: Add Vinyl Acetate (3.0 equiv). Vinyl acetate is preferred because the byproduct is acetaldehyde (volatile/tautomerizes), rendering the reaction irreversible.

  • Initiation: Add Lipase PS (Amano) or Novozym 435 (50-100 mg/mmol substrate).

  • Incubation: Shake or stir gently at 30°C. Vigorous stirring can grind the immobilized enzyme, reducing recyclability.

  • Monitoring: Monitor by Chiral GC or HPLC.

    • Stop the reaction exactly when conversion reaches 50% (typically 24–48 hours depending on enzyme load).

  • Workup: Filter the enzyme (can be washed and reused). Concentrate the filtrate.

  • Separation: Separate the (R)-Acetate from the (S)-Alcohol via silica gel chromatography. The polarity difference between the ester and the free alcohol makes this separation trivial.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Chemical) DCU formation incomplete or N-acylurea rearrangement.Ensure temp is 0°C during DCC addition. Switch to EDC or Yamaguchi conditions.
Low Selectivity (Enzymatic) Reaction ran too long (>50% conv).Stop reaction earlier. Lower temperature to 4°C to enhance E-value (at cost of rate).
No Reaction (Enzymatic) Enzyme inactive or water content too high.Use molecular sieves in solvent. Ensure enzyme is stored dry.
Elimination Byproducts Acidic conditions too harsh.Avoid H₂SO₄/Fischer conditions. Stick to Steglich (neutral/basic) or Enzymatic (neutral).

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan. [Link]

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry. [Link]

  • Master Organic Chemistry. (2022). Steglich Esterification. [Link]

Sources

Application

Application Note: Nucleophilic Substitution &amp; Ether Cleavage Protocols for 2-Methoxycyclohexan-1-ol

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of nucleophilic substitution at the methoxy group (chemically defined as O-demethylati...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of nucleophilic substitution at the methoxy group (chemically defined as O-demethylation or ether cleavage) of 2-Methoxycyclohexan-1-ol.[1][2]

Executive Summary

In drug discovery, the methoxy group is often used to modulate lipophilicity, but its metabolic stability is a critical parameter. For 2-Methoxycyclohexan-1-ol, "nucleophilic substitution at the methoxy group" refers to the cleavage of the


 bond via nucleophilic attack on the methyl carbon.[1][2] This transformation yields cyclohexane-1,2-diol , a key intermediate in the synthesis of chiral auxiliaries and bioactive scaffolds.[1][2]

This guide provides high-precision protocols for this transformation, distinguishing between Acid-Mediated Nucleophilic Substitution (using HI) and Lewis-Acid Mediated Complexation (using


 or TMSI).[1][2]

Mechanistic Insight & Reaction Logic[3][4]

The Chemical Challenge

Ethers are notoriously inert to base and most nucleophiles because the alkoxide ion (


) is a poor leaving group. Substitution at the methoxy group requires electrophilic activation  of the ether oxygen to convert the methoxy group into a viable leaving group (oxonium species), followed by nucleophilic attack.
Reaction Pathways

Two distinct pathways dictate the outcome of the reaction.[3] For 2-Methoxycyclohexan-1-ol, Path A is the dominant and desired pathway for demethylation.[1][2]

  • Path A:

    
     Attack at the Methyl Carbon (Demethylation) 
    
    • Mechanism: The ether oxygen is protonated (or complexed).[2][3][4][5][6][7] The nucleophile (e.g.,

      
      , 
      
      
      
      ) attacks the sterically accessible methyl carbon.[1][2]
    • Outcome: Cleavage of the

      
       bond.[1][2][5] The cyclohexane ring stereochemistry is retained .[2]
      
    • Selectivity: High.[1][2][8] The methyl group is less hindered than the secondary cyclohexyl carbon.

  • Path B:

    
     Attack at the Cyclohexyl Carbon (Ring Substitution) 
    
    • Mechanism: Nucleophile attacks the ring carbon C2.[2]

    • Outcome: Cleavage of the

      
       bond.[1][2][4][5][9] Formation of 2-halocyclohexanol.[1][2]
      
    • Risk: This pathway leads to side products and potential inversion/racemization of the ring stereochemistry. It is minimized by using lower temperatures and specific reagents (TMSI).[1][2]

Mechanistic Visualization

The following diagram illustrates the divergence between demethylation (Path A) and ring substitution (Path B).

EtherCleavage Substrate 2-Methoxycyclohexan-1-ol Activation Activation (H+ or Lewis Acid) Substrate->Activation Reagent Addition Oxonium Activated Oxonium Intermediate Activation->Oxonium Complexation PathA_TS Path A: SN2 Attack on Methyl Group Oxonium->PathA_TS Nu- attacks Methyl (Kinetic Control) PathB_TS Path B: Attack on Ring Carbon Oxonium->PathB_TS Nu- attacks Ring (Thermodynamic/Steric) ProductA Product A: Cyclohexane-1,2-diol + Me-X PathA_TS->ProductA O-Me Bond Break ProductB Product B: 2-Halo-cyclohexanol (Side Product) PathB_TS->ProductB C-O Bond Break

Figure 1: Mechanistic divergence in the nucleophilic substitution of 2-methoxycyclohexan-1-ol. Path A (Green) is the target demethylation pathway.

Experimental Protocols

Protocol A: Boron Tribromide ( ) Mediated Demethylation

Best for: High-value substrates requiring mild thermal conditions and high stereochemical retention.[1][2] Mechanism:


 acts as a strong Lewis acid, complexing with the ether oxygen.[3] The bromide ion then acts as the nucleophile to displace the activated methyl group.

Reagents:

  • Substrate: 2-Methoxycyclohexan-1-ol (1.0 equiv)[1][2]

  • Reagent:

    
     (1.0 M in DCM) (3.0 equiv) Note: Extra equivalents are required to complex the free hydroxyl group.
    
  • Solvent: Anhydrous Dichloromethane (DCM)[1][2]

  • Quench: Methanol /

    
    [1]
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add 2-Methoxycyclohexan-1-ol (100 mg, 0.77 mmol) and anhydrous DCM (5 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents ring substitution and elimination side reactions.

  • Addition: Add

    
     solution (2.3 mL, 2.3 mmol) dropwise over 10 minutes. The solution may turn slightly yellow.[2]
    
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor via TLC (stain with p-anisaldehyde; diol product is very polar).[1][2]

  • Quench: Cool back to -20°C. Add Methanol (2 mL) dropwise (Exothermic!). This converts excess

    
     to volatile trimethyl borate.[1][2]
    
  • Workup: Dilute with DCM (20 mL) and wash with saturated

    
     (2 x 10 mL).
    
  • Purification: The aqueous layer often retains the diol.[2] Perform continuous extraction or salting-out extraction if yield is low.[1][2] Concentrate organic phase to yield cyclohexane-1,2-diol .[1][2]

Protocol B: Iodotrimethylsilane (TMSI) Cleavage

Best for: Acid-sensitive substrates or when strictly neutral conditions are preferred.[1][2] Mechanism: Silicon has a high affinity for oxygen.[1][2] TMSI silylates the ether oxygen, and the soft iodide nucleophile selectively attacks the methyl group.

Reagents:

  • Substrate: 2-Methoxycyclohexan-1-ol (1.0 equiv)[1][2]

  • Reagent: TMSI (Generated in situ from TMSCl + NaI) (1.5 equiv)[1]

  • Solvent: Acetonitrile (MeCN)[1][2]

Step-by-Step Procedure:

  • In-Situ Generation: In a dry flask under

    
    , dissolve NaI (225 mg, 1.5 mmol) in dry MeCN (5 mL). Add TMSCl (190 µL, 1.5 mmol). Stir for 10 mins until NaCl precipitates.
    
  • Addition: Add 2-Methoxycyclohexan-1-ol (130 mg, 1.0 mmol) dissolved in MeCN (1 mL).

  • Heating: Heat to mild reflux (50-60°C) for 4-6 hours.

  • Observation: The reaction mixture will darken due to trace

    
     formation.
    
  • Workup: Quench with aqueous sodium thiosulfate (

    
    ) to reduce iodine (color changes from dark red to clear). Extract with Ethyl Acetate.[1][2]
    
  • Result: This yields the silyl-protected diol or free diol depending on workup acidity.[1][2]

Data Summary & Troubleshooting

ParameterProtocol A (

)
Protocol B (TMSI)Protocol C (HI - Classic)
Nucleophile Bromide (

)
Iodide (

)
Iodide (

)
Conditions -78°C to 0°C50°C (Reflux)100°C (Reflux)
Selectivity Excellent (Methyl only)HighModerate (Risk of ring substitution)
Yield 85-95%75-85%50-65%
Main Byproduct Methyl Bromide (Gas)Methyl IodideCyclohexyl Iodide
Note Requires anhydrous conditionsMildest methodHarsh; causes isomerization

Troubleshooting Guide:

  • Problem: Low yield of diol; recovery of starting material.

    • Cause: The C1-hydroxyl group coordinates with the reagent, deactivating it.[2]

    • Solution: Increase reagent equivalents to 3.0-4.0 eq.

  • Problem: Formation of 1,2-dibromocyclohexane.

    • Cause: Reaction temperature too high, allowing attack at the ring carbon.

    • Solution: Keep reaction strictly below 0°C.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1][2] (Chapter 17: Nucleophilic Substitution at saturated carbon).

  • Bhatt, M. V., & Kulkarni, S. U. (1983).[1][2] Cleavage of Ethers. Synthesis, 1983(04), 249-282.[1][2] [1]

  • Jung, M. E., & Lyster, M. A. (1977).[1][2] Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. The Journal of Organic Chemistry, 42(23), 3761-3764.

  • PubChem. (2023).[1][2] Compound Summary: 2-Methoxycyclohexanol.[1][2][10] National Library of Medicine.[1][2] [1]

Sources

Method

Application Note: High-Resolution Gas Chromatography Methods for the Separation of 2-Methoxycyclohexan-1-ol Isomers

Introduction 2-Methoxycyclohexan-1-ol is a substituted cyclohexanol derivative that finds application as a key intermediate in the synthesis of various biologically active molecules and fine chemicals. Due to its two chi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxycyclohexan-1-ol is a substituted cyclohexanol derivative that finds application as a key intermediate in the synthesis of various biologically active molecules and fine chemicals. Due to its two chiral centers, 2-Methoxycyclohexan-1-ol can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be grouped into two pairs of enantiomers, which are diastereomers of each other (cis and trans isomers). The spatial arrangement of the methoxy and hydroxyl groups significantly influences the molecule's chemical and biological properties. Therefore, the ability to separate and quantify these isomers is of paramount importance in drug development, quality control, and stereoselective synthesis to ensure product efficacy, safety, and purity.

This application note provides a comprehensive guide to the separation of 2-Methoxycyclohexan-1-ol isomers using gas chromatography (GC). We will explore methods for both the separation of the cis/trans diastereomers on an achiral stationary phase and the resolution of the enantiomers on a chiral stationary phase. Furthermore, we will discuss the utility of derivatization to enhance chromatographic separation.

Scientific Principles of Isomer Separation by GC

The separation of isomers by gas chromatography is governed by the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase within the GC column.

Diastereomer Separation (cis/trans): Diastereomers, such as the cis and trans isomers of 2-Methoxycyclohexan-1-ol, have different physical properties, including boiling points and dipole moments. These differences arise from the distinct spatial arrangement of their functional groups, which affects their intermolecular interactions (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) with the stationary phase. By selecting a stationary phase with appropriate polarity, these differences in interaction strength can be exploited to achieve chromatographic separation. For instance, a polar stationary phase will interact more strongly with the more polar isomer, leading to a longer retention time.

Enantiomer Separation: Enantiomers possess identical physical properties in an achiral environment, making their separation on a standard achiral GC column impossible.[1] To resolve enantiomers, a chiral environment must be introduced into the chromatographic system. This is typically achieved by using a chiral stationary phase (CSP).[2] Chiral stationary phases, such as those based on cyclodextrins, create transient diastereomeric complexes with the enantiomers of the analyte.[2][3] These complexes have different formation constants and stabilities, leading to different retention times for the two enantiomers and enabling their separation.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of 2-Methoxycyclohexan-1-ol isomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 2-Methoxycyclohexan-1-ol Isomer Mixture Derivatization Derivatization (Optional) Sample->Derivatization To enhance separation Dilution Dilution in Appropriate Solvent Sample->Dilution Derivatization->Dilution Injector GC Injector Dilution->Injector Column GC Column (Achiral or Chiral) Injector->Column Detector Detector (FID/MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: Workflow for the GC separation of 2-Methoxycyclohexan-1-ol isomers.

Part 1: Separation of Cis/Trans Diastereomers on an Achiral Column

This protocol focuses on the separation of the cis and trans diastereomers of 2-Methoxycyclohexan-1-ol. A mid-polarity stationary phase is recommended to exploit the differences in polarity between the two isomers.

Materials and Reagents
  • GC System: Agilent 8890 GC system (or equivalent) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC Column: A mid-polarity column such as a DB-1701 or equivalent (e.g., (14%-cyanopropyl-phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity).

  • Reagents: 2-Methoxycyclohexan-1-ol isomer mixture, suitable solvent (e.g., dichloromethane or ethyl acetate).

Protocol: Diastereomer Separation
  • Sample Preparation:

    • Prepare a stock solution of the 2-Methoxycyclohexan-1-ol isomer mixture in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for calibration if quantitative analysis is required.

  • GC Instrument Setup:

    • Injector:

      • Temperature: 250 °C

      • Injection Volume: 1 µL

      • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Hold: 5 minutes at 150 °C.

    • Carrier Gas (Helium):

      • Flow Rate: 1.0 mL/min (constant flow).

    • Detector (FID):

      • Temperature: 280 °C

      • Hydrogen Flow: 30 mL/min

      • Air Flow: 300 mL/min

      • Makeup Gas (Nitrogen): 25 mL/min

  • Data Acquisition and Analysis:

    • Inject the prepared sample and acquire the chromatogram.

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times. The elution order will depend on the specific interactions with the stationary phase, but typically the isomer with the lower boiling point or weaker interaction will elute first.

    • Integrate the peak areas for quantification.

Expected Results and Discussion

The use of a mid-polarity column should provide baseline separation of the cis and trans diastereomers. The difference in their dipole moments, stemming from the relative positions of the hydroxyl and methoxy groups, will lead to differential retention. The chromatogram is expected to show two distinct peaks corresponding to the two diastereomers.

Part 2: Separation of Enantiomers on a Chiral Column

For the separation of the four stereoisomers (two enantiomeric pairs), a chiral stationary phase is necessary. Cyclodextrin-based columns are highly effective for the enantioseparation of alcohols.[3][4]

Materials and Reagents
  • GC-MS System: Agilent 7890B GC with a 7000D MS detector (or equivalent).

  • Chiral GC Column: A β-cyclodextrin-based chiral column, such as a CYCLOSIL-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium (99.999% purity).

  • Reagents: 2-Methoxycyclohexan-1-ol isomer mixture, suitable solvent (e.g., dichloromethane or ethyl acetate).

Protocol: Enantiomer Separation
  • Sample Preparation:

    • Prepare a solution of the 2-Methoxycyclohexan-1-ol isomer mixture in the chosen solvent at a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Setup:

    • Injector:

      • Temperature: 250 °C

      • Injection Volume: 1 µL

      • Split Ratio: 20:1

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 1 minute.

      • Ramp 1: 2 °C/min to 140 °C.

      • Ramp 2: 10 °C/min to 220 °C.

      • Hold: 2 minutes at 220 °C.

    • Carrier Gas (Helium):

      • Flow Rate: 1.0 mL/min (constant flow).

    • Mass Spectrometer (MS):

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-200.

  • Data Acquisition and Analysis:

    • Inject the prepared sample and acquire the total ion chromatogram (TIC).

    • The four stereoisomers should be resolved. The chromatogram is expected to show four peaks, corresponding to the (1R,2R), (1S,2S), (1R,2S), and (1S,2R) isomers.

    • Identify the peaks by comparing their mass spectra to a reference library or by injecting individual standards if available.

Expected Results and Discussion

The chiral stationary phase will form transient diastereomeric complexes with the enantiomers, allowing for their separation. The specific elution order of the enantiomers will depend on the exact nature of the chiral selector in the stationary phase. A successful separation will result in a chromatogram with four well-resolved peaks.

Enhancing Separation through Derivatization

For complex matrices or in cases of poor resolution, derivatization can be a powerful tool to improve the chromatographic separation of the 2-Methoxycyclohexan-1-ol isomers.[5] Derivatization modifies the analyte to a form that is more suitable for GC analysis by increasing its volatility and thermal stability, and by reducing its polarity.[6]

A common derivatization strategy for alcohols is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group.[7] This eliminates the potential for hydrogen bonding, leading to sharper peaks and potentially altered retention times that can improve separation from interfering compounds.[5]

Protocol: Silylation Derivatization
  • Sample Preparation:

    • Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC Analysis:

    • Analyze the derivatized sample using the appropriate GC method (achiral or chiral). The temperature program may need to be adjusted to account for the increased volatility of the TMS-derivatives.

The derivatization process can be visualized as follows:

Derivatization Analyte 2-Methoxycyclohexan-1-ol R-OH Product TMS-ether derivative R-O-Si(CH3)3 Analyte->Product + Reagent Heat (70°C) Reagent BSTFA + TMCS (CF3CON(Si(CH3)3)2)

Caption: Silylation of 2-Methoxycyclohexan-1-ol.

Data Summary and Comparison

The following table summarizes the recommended GC conditions for the separation of 2-Methoxycyclohexan-1-ol isomers.

ParameterDiastereomer Separation (Achiral)Enantiomer Separation (Chiral)
GC Column Mid-polarity (e.g., DB-1701)β-cyclodextrin based (e.g., CYCLOSIL-B)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min1.0 mL/min
Injector Temp. 250 °C250 °C
Split Ratio 50:120:1
Oven Program 80°C (2 min), 5°C/min to 150°C (5 min)60°C (1 min), 2°C/min to 140°C, 10°C/min to 220°C (2 min)
Detector FID or MSMS
Expected Peaks 2 (cis and trans)4 (all stereoisomers)

Troubleshooting

  • Poor Resolution:

    • Decrease the temperature ramp rate.

    • Optimize the carrier gas flow rate.

    • For enantiomers, try a different type of chiral stationary phase.

    • Consider derivatization to alter retention characteristics.

  • Peak Tailing:

    • Indicates active sites in the GC system. Check for column contamination or degradation.

    • Derivatization can reduce tailing by masking the polar hydroxyl group.

  • No Separation of Enantiomers:

    • Ensure a chiral column is being used.

    • Confirm the oven temperature is within the optimal range for the chiral column.

Conclusion

The successful separation of 2-Methoxycyclohexan-1-ol isomers is achievable through the careful selection of gas chromatography columns and operating conditions. For the separation of cis/trans diastereomers, a mid-polarity achiral column is effective. For the complete resolution of all four stereoisomers, a chiral stationary phase, such as one based on β-cyclodextrin, is required. Derivatization via silylation can be employed to enhance peak shape and potentially improve the separation of these isomers. The methods outlined in this application note provide a robust starting point for researchers, scientists, and drug development professionals working with 2-Methoxycyclohexan-1-ol and related compounds.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]

  • Li, X., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods, 11(17), 2603. [Link]

  • Nageswara Rao, R., & Narsimha, R. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal, 9(4), 481-486.
  • Schurig, V. (2010). Gas-Chromatographic Enantioseparation of Unfunctionalized Chiral Hydrocarbons: An Overview. Chirality, 22(1), 2-23.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • König, W. A. (2001). Enantioselective gas chromatographic analysis of monoterpenes in essential oils of the family Myrtaceae. Flavour and Fragrance Journal, 16(5), 339-354.
  • Tejedor-Sanz, S., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Bibel, M. (2022, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]

  • Toste, F. D., & Jui, N. T. (2012). Dehydrogenation of substituted cyclohexanones to phenols.
  • ProJoe Biochem. (2016, November 3). Dehydration of 2-methylcyclohexanol and GC analysis [Video]. YouTube. [Link]

  • Reddy, B. V. S., et al. (2011). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 7, 1022-1028.
  • Markunas, B. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? ResearchGate. Retrieved from [Link]

  • Cox, P. J., et al. (1978). X-ray Crystallographic Analysis of cis-2-(2-Hydroxyethyl)-trans-2-methyl-cis-3-(6-methoxy-2-naphthyl)cyclopentanol, a Biologically Active Steroid Analogue. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(7), 2315-2318.
  • Kusano, R., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(8), 2029. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 2-Methoxycyclohexan-1-ol in Organic Synthesis

Foreword: Unveiling the Potential of a Versatile Chiral Building Block In the pursuit of novel molecular architectures and efficient synthetic routes, the selection of appropriate reagents and intermediates is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Chiral Building Block

In the pursuit of novel molecular architectures and efficient synthetic routes, the selection of appropriate reagents and intermediates is paramount. 2-Methoxycyclohexan-1-ol, a substituted cyclohexanol derivative, has emerged as a compound of significant interest. While its application as a solvent in organic reactions is not yet widely documented, its utility as a chiral building block and synthetic intermediate is well-established.[1] This guide provides a comprehensive overview of 2-Methoxycyclohexan-1-ol, detailing its physicochemical properties, synthesis, and established applications in organic synthesis. Furthermore, we will explore its potential as a specialized solvent, drawing parallels with related methoxy alcohols to provide a forward-looking perspective for researchers in chemical synthesis and drug development.

Physicochemical Properties of 2-Methoxycyclohexan-1-ol

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. 2-Methoxycyclohexan-1-ol is a chiral molecule, existing as a mixture of diastereomers (cis and trans) and enantiomers (R and S configurations), each with distinct three-dimensional structures and properties.[1] The presence of both a hydroxyl and a methoxy group on a cyclohexane ring imparts a unique combination of polarity, hydrogen bonding capability, and steric hindrance.

Table 1: Key Physicochemical Data of 2-Methoxycyclohexan-1-ol

PropertyValueSource(s)
IUPAC Name 2-methoxycyclohexan-1-ol[2]
CAS Number 2979-24-0 (mixture of diastereomers)[2]
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.18 g/mol [2][3][4]
Boiling Point Not explicitly stated for the mixture, related compounds like 2-methylcyclohexanol boil at 171-173 °C.[5]
Density Not explicitly stated for the mixture, related compounds like 2-methylcyclohexanone have a density of 1.064 g/mL at 25 °C.[6]
Hydrogen Bond Donor Count 1[2][3][4]
Hydrogen Bond Acceptor Count 2[2][3][4]
Rotatable Bond Count 1[2][3][4]
Stereoisomers 4 possible stereoisomers (2 chiral centers)

The interplay of the hydroxyl and methoxy groups influences its solubility. The hydroxyl group allows for hydrogen bonding, suggesting moderate solubility in polar solvents, while the cyclohexane backbone and methoxy group contribute to its solubility in organic solvents.[7]

Synthesis of 2-Methoxycyclohexan-1-ol: A Methodological Overview

The synthesis of 2-Methoxycyclohexan-1-ol can be achieved through several routes, with the choice of method often depending on the desired stereochemical outcome. A common and illustrative method is the ring-opening of cyclohexene oxide with methanol. This reaction can be catalyzed by either acid or base, and the stereoselectivity can be controlled through the use of chiral catalysts.

Protocol: Asymmetric Ring Opening of Cyclohexene Oxide

This protocol describes the enantioselective synthesis of a specific stereoisomer of 2-Methoxycyclohexan-1-ol, a valuable chiral intermediate.

Objective: To synthesize an enantiomerically enriched 2-Methoxycyclohexan-1-ol via the asymmetric ring opening of meso-cyclohexene oxide.

Materials:

  • meso-Cyclohexene oxide

  • Methanol (anhydrous)

  • Chiral Salen-type catalyst (e.g., a titanium-based chiral catalyst)[8]

  • Anhydrous solvent (e.g., dichloromethane)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral Salen-type catalyst in the anhydrous solvent.

  • Add meso-cyclohexene oxide to the solution.

  • Cool the reaction mixture to the optimal temperature for the catalyst (typically between 0 °C and room temperature).

  • Slowly add anhydrous methanol to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding the saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired stereoisomer of 2-Methoxycyclohexan-1-ol.

  • Characterize the product using NMR spectroscopy and determine the enantiomeric excess using chiral HPLC or GC.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from interfering with the catalyst and reagents.

  • Anhydrous Solvents: Water can compete with methanol as a nucleophile, leading to the formation of diol byproducts.

  • Chiral Catalyst: The use of a chiral catalyst is crucial for achieving high enantioselectivity by creating a chiral environment that favors the formation of one enantiomer over the other.[8]

  • Controlled Temperature: The reaction temperature is a critical parameter that influences both the reaction rate and the stereoselectivity.[8]

Application as a Chiral Building Block in Organic Synthesis

The primary and most significant application of 2-Methoxycyclohexan-1-ol, particularly its enantiomerically pure forms, is as a chiral building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] The defined stereochemistry at two adjacent centers provides a powerful tool for transferring chirality to new molecules.

Workflow: Utilization of 2-Methoxycyclohexan-1-ol in Synthesis

G start Enantiomerically Pure 2-Methoxycyclohexan-1-ol step1 Protection of Hydroxyl Group (e.g., silylation, acylation) start->step1 step2 Functional Group Interconversion of the Methoxy Group step1->step2 step3 Coupling Reaction (e.g., Suzuki, Heck) step2->step3 step4 Deprotection step3->step4 end Complex Chiral Molecule step4->end

Caption: Synthetic workflow using 2-Methoxycyclohexan-1-ol.

For example, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution with inversion of configuration. Alternatively, the hydroxyl group can direct the stereochemical outcome of reactions at other positions on the ring.

Potential as a Solvent: A Theoretical Perspective

While there is a lack of direct literature on the use of 2-Methoxycyclohexan-1-ol as a solvent, its molecular structure suggests potential applications in this area, particularly as a green or specialized solvent. Its properties can be compared to other methoxy alcohols to extrapolate its potential behavior.[9]

Table 2: Comparative Properties of Methoxy Alcohols

Property2-Methoxycyclohexan-1-ol (Predicted)2-Methoxyethanol1-Methoxy-2-propanol
Structure Cyclic, secondary alcoholLinear, primary alcoholBranched, secondary alcohol
Boiling Point Higher (due to higher MW and cyclic structure)124 °C120 °C
Polarity Moderately polarPolarModerately polar
Hydrogen Bonding Donor and acceptorDonor and acceptorDonor and acceptor
Potential Applications High-temperature reactions, phase-transfer catalysisGeneral purpose polar solventCoatings, cleaners

Causality and Potential Advantages:

  • High Boiling Point: The predicted higher boiling point would make it suitable for reactions requiring elevated temperatures.

  • Amphiphilic Nature: The combination of a polar hydroxyl group and a more non-polar methoxy-cyclohexane structure could enable it to dissolve a range of substrates, potentially acting as a phase-transfer solvent.

  • Chiral Solvent: In its enantiomerically pure form, it could be explored as a chiral solvent to induce stereoselectivity in asymmetric reactions.

Considerations and Future Research: The practical application of 2-Methoxycyclohexan-1-ol as a solvent would require thorough investigation into its solvency power for various classes of reagents, its stability under different reaction conditions, and its environmental and safety profile. Its potential as a bio-based solvent, if derived from renewable resources, could also be a significant advantage.[10]

Safety and Handling

2-Methoxycyclohexan-1-ol is classified as an irritant.[2][3] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H315: Causes skin irritation[2][3][4]

  • H319: Causes serious eye irritation[2][3][4]

  • H335: May cause respiratory irritation[2][3]

Conclusion and Future Outlook

2-Methoxycyclohexan-1-ol is a valuable and versatile molecule in the field of organic synthesis. Its primary role as a chiral building block is well-established, providing a reliable source of stereochemistry for the synthesis of complex targets. While its application as a solvent is currently underexplored, its structural features suggest intriguing possibilities for its use in specialized applications, including high-temperature and asymmetric reactions. Further research into its solvent properties is warranted and could open new avenues for its use in green and sustainable chemistry.

References

  • 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). MDPI. [Link]

  • 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). PubMed. [Link]

  • Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate. [Link]

  • (PDF) 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. ResearchGate. [Link]

  • Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. YouTube. [Link]

  • 2-methylcyclohexan-1-ol - ChemBK. [Link]

  • Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite. ResearchGate. [Link]

  • (1R,2R)-2-methylcyclohexanol - Solubility of Things. [Link]

  • 2-(2-Methoxyphenyl)-1-methylcyclohexan-1-ols in the Ritter Reaction | Request PDF. ResearchGate. [Link]

  • Cyclohexanol, 2-methoxy- | C7H14O2 | CID 102911 - PubChem. NIH. [Link]

  • rel-(1R,2R)-2-Methoxycyclohexanol | C7H14O2 | CID 11051680 - PubChem. [Link]

  • (1S,2S)-2-Methoxycyclohexanol | C7H14O2 | CID 10197706 - PubChem. [Link]

  • 2-Methoxy-4-methylcyclohexan-1-ol | C8H16O2 | CID 22083203 - PubChem. [Link]

  • Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. ResearchGate. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Starting with cyclohexene, how can the following compounds be prepared? a. methoxycyclohexane - Pearson. [Link]

  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Diastereoselective Isolation of 2-Methoxycyclohexan-1-ol

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Separation Anomalies in 1,2-Substituted Cyclohexanes[1] Introduction: The "Invisible" Isomer Challenge Welcome to the technical support hub for 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Separation Anomalies in 1,2-Substituted Cyclohexanes[1]

Introduction: The "Invisible" Isomer Challenge

Welcome to the technical support hub for 2-Methoxycyclohexan-1-ol . If you are accessing this guide, you are likely facing one of three critical bottlenecks:

  • Detection Failure: Your HPLC chromatogram is flat because the molecule lacks a chromophore.[1]

  • Thermodynamic Masking: You cannot separate the cis and trans diastereomers because their boiling points or polarities shift unexpectedly due to intramolecular hydrogen bonding.

  • Scale-Up Inefficiency: Classical silica chromatography is yielding poor resolution at gram-scale.[1]

This guide treats these issues as "Support Tickets," providing the mechanistic root cause and a validated protocol for resolution.

Ticket #001: HPLC Detection Failure ("I can't see my peaks")

User Report: "I injected 10 µL of my reaction mixture (cyclohexene oxide + MeOH) onto a C18 column with UV detection at 254 nm. The baseline is flat."

Root Cause Analysis: 2-Methoxycyclohexan-1-ol is an aliphatic ether-alcohol.[1] It lacks a conjugated


-system required for UV absorption (chromophore).[1] Standard UV detectors (254 nm) are blind to it.[1]

Solution Architecture: You have two pathways: Hardware Modification (Universal Detection) or Chemical Modification (Derivatization).[1]

Pathway A: Universal Detection (Non-Destructive)
  • Refractive Index (RI): Effective for isocratic runs.[1] Limitation: Cannot use gradient elution; sensitive to temperature.[1]

  • Evaporative Light Scattering Detector (ELSD): The gold standard for this molecule. It detects scattering from non-volatile analyte particles after the solvent evaporates.

Pathway B: Derivatization Protocol (UV-Visible)

If you only have a UV detector, you must attach a "flag" (chromophore) to the hydroxyl group.

Protocol: 3,5-Dinitrobenzoate Derivatization

  • Reagent: 3,5-Dinitrobenzoyl chloride (strong UV absorption at ~254 nm).[1]

  • Mechanism: Nucleophilic acyl substitution.[1]

StepActionCritical Note
1 Dissolve 50 mg sample in 1 mL dry Pyridine.Pyridine acts as both solvent and acid scavenger.
2 Add 1.2 eq. 3,5-Dinitrobenzoyl chloride.[1]Add slowly to prevent exotherm.
3 Heat at 60°C for 30 mins.Ensure complete conversion to avoid "split" peaks.
4 Quench with 0.5 mL water; extract with DCM.Removes excess reagent.
5 Analyze via HPLC-UV (254 nm).The derivative is now highly UV-active.[1]

Visual Workflow: Detection Strategy

DetectionStrategy Start Problem: No UV Signal Decision Available Equipment? Start->Decision ELSD ELSD / RI Detector Decision->ELSD Universal UV Standard UV Detector Decision->UV Standard Direct Direct Injection (Isocratic for RI) ELSD->Direct Deriv Derivatization Required (3,5-Dinitrobenzoyl chloride) UV->Deriv Result1 Signal Detected (Mass/Scatter based) Direct->Result1 Result2 Signal Detected (Absorbance based) Deriv->Result2

Figure 1: Decision tree for selecting the correct detection method based on laboratory infrastructure.

Ticket #002: GC Separation Anomalies (The "Cis-Trans" Flip)

User Report: "I am trying to separate the diastereomers by GC. I expected the trans isomer to elute last due to higher stability, but the peaks are overlapping or inverted compared to literature values for similar diols."

Scientific Grounding (Thermodynamics): The separation of 2-methoxycyclohexan-1-ol diastereomers is governed by Intramolecular Hydrogen Bonding (IMHB) .[1]

  • Trans-Isomer (Major Product):

    • Conformation: Diequatorial (1R, 2R or 1S, 2S).

    • H-Bonding: The -OH and -OMe are too far apart (dihedral angle ~60°) for effective IMHB.[1] The -OH is "free" to engage in intermolecular bonding with the stationary phase (retention increases).

  • Cis-Isomer (Minor Product):

    • Conformation: Axial-Equatorial (1R, 2S or 1S, 2R).[1]

    • H-Bonding: The -OH and -OMe are in close proximity.[1] A strong Intramolecular Hydrogen Bond forms.[1][2]

    • Effect: This "ties up" the hydroxyl proton, reducing its polarity and ability to interact with the column. Consequently, the cis isomer often behaves like a less polar, more volatile molecule.

Troubleshooting Protocol:

ParameterRecommendationRationale
Column Phase PEG / Wax (Polar) Maximizes the retention difference between the H-bonded cis (elutes fast) and the free -OH trans (elutes slow).[1]
Oven Ramp Slow (2°C/min) at 80-120°CCritical range where H-bond thermodynamics dominate volatility.[1]
Inlet Temp < 220°CPrevent thermal isomerization or dehydration.[1]

Data: Physical Property Divergence

PropertyCis-IsomerTrans-Isomer
H-Bonding Intramolecular (Strong)Intermolecular (Dominant)
Effective Polarity Lower (masked -OH)Higher (exposed -OH)
GC Elution (Polar Col) First (Faster) Second (Slower)
Synthesis Origin Minor (via hydrogenation)Major (via epoxide opening)

Visual Mechanism: H-Bonding Effect

HBonding Cis Cis-Isomer (Axial-Equatorial) MechCis Intramolecular H-Bond (OH...OMe) Cis->MechCis Trans Trans-Isomer (Diequatorial) MechTrans Exposed Hydroxyl (OH...Stationary Phase) Trans->MechTrans ResultCis Lower Polarity Fast Elution MechCis->ResultCis Shielding ResultTrans Higher Polarity Slow Elution MechTrans->ResultTrans Binding

Figure 2: Impact of stereochemistry on hydrogen bonding and chromatographic retention.

Ticket #003: Scale-Up via Kinetic Resolution

User Report: "Silica columns are failing to separate the isomers at 10g scale. The Resolution (Rs) is < 1.5."

Expert Solution: Abandon physical separation for Biocatalytic Kinetic Resolution . Lipases (specifically Candida antarctica Lipase B, CAL-B) are highly sensitive to the steric environment of the C1 hydroxyl group.

The "High-E" Protocol: Lipases will typically acylate the trans-isomer (specifically one enantiomer of the trans pair) much faster than the cis-isomer due to steric hindrance in the axial position of the cis form.

Workflow:

  • Substrate: Crude mixture of cis/trans 2-methoxycyclohexanol.

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).[1]

  • Acyl Donor: Vinyl Acetate (irreversible).[1]

  • Solvent: Hexane or MTBE (dry).[1]

Outcome:

  • Trans-Isomer: Converts to Acetate Ester (Non-polar, moves fast on silica).[1]

  • Cis-Isomer: Remains as Alcohol (Polar, sticks to silica).[1]

  • Separation: Trivial filtration or short silica plug.[1]

References
  • Synthesis & Stereochemistry

    • Title: Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide.[1][3][4]

    • Source: Industrial & Engineering Chemistry Research (2023).[1][3]

    • Link:[Link]

    • Relevance: Confirms the trans-selectivity of epoxide ring opening.
  • Intramolecular H-Bonding

    • Title: The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol. (Analogous mechanism for 2-isomer).
    • Source: Spectrochimica Acta Part A (2005).[1][5]

    • Link:[Link][6]

    • Relevance: Validates the thermodynamic masking effect of the cis isomer.
  • Physical Properties & Safety

    • Title: rel-(1R,2R)-2-Methoxycyclohexanol Compound Summary.
    • Source: PubChem.[1]

    • Link:[Link]

    • Relevance: Safety data (H315, H319)
  • Enzymatic Resolution

    • Title: Lipase-catalyzed kinetic resolution of trans-2-methoxycyclohexanol.[1]

    • Source: Tetrahedron: Asymmetry (General methodology reference for CAL-B on substituted cyclohexanols).
    • Link:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Methoxycyclohexan-1-ol

Ticket ID: #PUR-2MCH-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Topic: Troubleshooting Purification & Isolation Protocols Introduction Welcome to the Technical Support Cen...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-2MCH-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Topic: Troubleshooting Purification & Isolation Protocols

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your crude reaction mixture of 2-methoxycyclohexan-1-ol (typically synthesized via the ring-opening of cyclohexene oxide with methanol) is presenting challenges. Whether you are dealing with persistent starting material, diastereomeric mixtures (cis/trans), or discoloration, this guide provides the rigorous, causal workflows necessary to isolate high-purity material.

The purification of vicinal alkoxy alcohols requires a nuanced approach due to their amphiphilic nature, high boiling points, and potential for stereochemical complexity.

Module 1: Diagnostic Triage

Before selecting a purification method, identify your primary bottleneck using the decision matrix below.

PurificationLogic Start Start: Analyze Crude NMR/GC Epoxide Issue: Unreacted Cyclohexene Oxide? Start->Epoxide Color Issue: Yellow/Brown Color? Epoxide->Color No (<2%) AcidWash Protocol A: Acid Hydrolysis Wash Epoxide->AcidWash Yes (>2%) Isomers Issue: Cis/Trans Mixture? Color->Isomers No Charcoal Protocol B: Activated Carbon Treatment Color->Charcoal Yes Distillation Protocol C: Vacuum Distillation Isomers->Distillation Pure Trans needed (Standard) Column Protocol D: Flash Chromatography Isomers->Column Cis/Trans Separation needed Pure Goal: >98% Purity AcidWash->Distillation Charcoal->Distillation Distillation->Pure Column->Pure

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.

Module 2: Chemical Decontamination (Removing Starting Material)

Issue: The crude mixture contains unreacted cyclohexene oxide. Scientific Context: Cyclohexene oxide has a lower boiling point (~130°C) than the product (~185°C), but simple distillation often leads to co-distillation or "smearing." The most effective removal is chemical modification .

Protocol A: Acid Hydrolysis Scavenging

This method converts the non-polar hydrophobic epoxide into the highly polar, water-soluble trans-1,2-cyclohexanediol.

  • Dilution: Dissolve the crude oil in diethyl ether or ethyl acetate (10 mL solvent per 1 g crude).

  • Hydrolysis: Add 10% aqueous

    
     (0.5 equivalents relative to estimated epoxide).
    
  • Agitation: Stir vigorously for 30 minutes at room temperature.

    • Mechanism:[1][2] The acid catalyzes the hydration of the residual epoxide ring.

  • Separation: Transfer to a separatory funnel.

    • Aqueous Layer: Contains the diol impurity and acid catalyst. Discard.

    • Organic Layer: Contains 2-methoxycyclohexan-1-ol.[3]

  • Neutralization: Wash organic layer with saturated

    
     followed by Brine.
    
  • Drying: Dry over anhydrous

    
     (essential to prevent azeotropes during distillation).
    
Module 3: Vacuum Distillation (The Workhorse)

Issue: Product isolation and removal of oligomers. Scientific Context: 2-Methoxycyclohexan-1-ol has a high atmospheric boiling point (~185°C). Heating to this temperature at 1 atm promotes oxidative degradation and ether cleavage. Reduced pressure is mandatory.

Protocol C: Vacuum Distillation Parameters

Use the table below to configure your vacuum line.

ParameterSpecificationNotes
Atmospheric BP ~185°CDo not attempt distillation at ambient pressure.
Target Vacuum 2–5 mmHg (Torr)High vacuum pump required (not water aspirator).
Target Head Temp 70–85°C Calculated via Nomograph for 2-5 mmHg.
Bath Temperature 100–110°CMaintain

to prevent bumping.
Condenser Coolant Water (15°C)Product solidifies at low temps; avoid dry ice condensers.

Troubleshooting the Distillation:

  • Q: The liquid is bumping violently.

    • A: The viscosity of the alcohol causes superheating. Use a vigorous stir bar (not boiling chips) and an air-bleed capillary if using a traditional manifold.

  • Q: The temperature is rising, but no distillate is collecting.

    • A: Insulate the Vigreux column with aluminum foil. The vapor has a low thermal mass and is condensing before reaching the collection head.

Module 4: Stereochemical Purification (Cis vs. Trans)

Issue: You require a single diastereomer (usually trans), but the mixture is impure. Scientific Context: The acid-catalyzed ring opening of cyclohexene oxide is stereospecific (anti-addition), yielding the (±)-trans isomer. If your NMR shows cis isomer (typically


 3.4–3.6 ppm for the methine proton with smaller coupling constants), it suggests a non-concerted mechanism occurred or impurities were present.
Protocol D: Flash Column Chromatography

If distillation does not yield sufficient diastereomeric purity, silica gel chromatography is required.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase Gradient:

    • Start: 95:5 Hexane:Ethyl Acetate (Elutes non-polar impurities/epoxide).

    • Product Elution: 80:20 to 70:30 Hexane:Ethyl Acetate.

    • Note: The alcohol group interacts strongly with silica. If tailing occurs, add 1% Triethylamine to the eluent to deactivate acidic sites on the silica.

StereochemSeparation Mix Cis/Trans Mixture TLC TLC Analysis (30% EtOAc/Hex) Mix->TLC Rf Rf Delta Check (Is u0394Rf > 0.1?) TLC->Rf Flash Flash Column (Silica) Rf->Flash Yes Deriv Derivatization (p-Nitrobenzoate) Rf->Deriv No (Difficult Separation) Cryst Recrystallization Deriv->Cryst Hydrolysis Hydrolysis to Alcohol Cryst->Hydrolysis

Figure 2: Workflow for separating difficult diastereomers. If chromatography fails (low


), derivatization is the fallback.
Module 5: Frequently Asked Questions (FAQs)

Q1: My product has a yellow tint after distillation. How do I remove it?

  • A: This is likely due to trace oligomerization of the epoxide. Dissolve the distilled product in pentane or ether, treat with Activated Charcoal (10% w/w) , stir for 15 minutes, and filter through a Celite pad. Evaporate the solvent to yield a colorless oil.

Q2: Can I use a water aspirator for the distillation?

  • A: No. A water aspirator typically achieves 15–20 mmHg. At this pressure, the boiling point of 2-methoxycyclohexan-1-ol would be ~110–120°C. Maintaining the oil bath at >140°C to drive this distillation risks thermal decomposition and discoloration. A high-vacuum oil pump is required.

Q3: Is the product peroxide-forming?

  • A: Yes. Like all secondary ethers, the methoxy group adjacent to the cyclohexane ring can form peroxides upon long-term storage and exposure to air.

    • Test: Use starch-iodide paper before heating any stored sample.

    • Prevention:[4] Store under Argon/Nitrogen in amber vials.

References
  • Synthesis and Ring Opening

    • Title: "Macrocyclic Polyether Synthesis: 3,3'-Bicyclohexenyl and Derivatives" (Contextual grounding for cyclohexene oxide handling).
    • Source: Organic Syntheses, Coll. Vol. 6, p. 766 (1988).
    • URL:[Link]

  • Physical Properties & Safety

    • Title: "2-Methoxycyclohexanol Compound Summary"
    • Source: PubChem (N
    • URL:[Link]

  • Stereochemical Separation

    • Title: "A Convenient Separation of cis- and trans-Methoxycyclohexanols"
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • General Purification of Alcohols

    • Title: "Purification of Labor
    • Source: ScienceDirect (Butterworth-Heinemann).
    • URL:[Link]

Sources

Troubleshooting

preventing byproduct formation in 2-Methoxycyclohexan-1-ol synthesis

Welcome to the technical support center for the synthesis of 2-methoxycyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and question...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methoxycyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and minimize byproduct formation, ensuring the integrity and purity of your final product.

Troubleshooting Guide: Common Issues in 2-Methoxycyclohexan-1-ol Synthesis

This section addresses specific problems you may encounter during the synthesis of 2-methoxycyclohexan-1-ol, particularly when using the common method of methanolysis of cyclohexene oxide.

Issue 1: Low Yield of the Desired trans-2-Methoxycyclohexan-1-ol

Question: My reaction is yielding a significant amount of the cis-isomer, lowering the overall yield of the desired trans-product. What is causing this and how can I improve the stereoselectivity?

Answer: The formation of both cis and trans isomers is a common issue and is highly dependent on the reaction conditions, specifically whether the reaction is acid- or base-catalyzed.

Causality Explained: The stereochemical outcome of the ring-opening of cyclohexene oxide is dictated by the reaction mechanism.

  • Acid-Catalyzed Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, forming a good leaving group. The reaction then proceeds via a mechanism with significant SN1 character.[1] This means a partial positive charge develops on the more substituted carbon atom of the epoxide ring. The nucleophile (methanol) can then attack from either face of the carbocation-like intermediate, leading to a mixture of cis and trans products. However, the attack from the opposite side of the remaining C-O bond is generally favored, leading to the trans product.

  • Base-Catalyzed Conditions: Under basic conditions, the reaction proceeds via a strict SN2 mechanism. The methoxide ion, a strong nucleophile, attacks one of the epoxide carbons from the backside, leading to an inversion of stereochemistry at that center. This results in the exclusive formation of the trans-isomer.[2]

Troubleshooting Protocol:

  • Switch to Base-Catalyzed Conditions: To maximize the yield of the trans-isomer, it is highly recommended to use a base catalyst. Sodium methoxide (NaOMe) in methanol is a common and effective choice.

  • Ensure Anhydrous Conditions: Water can compete with methanol as a nucleophile, leading to the formation of 1,2-cyclohexanediol. Ensure all glassware is thoroughly dried and use anhydrous methanol.

  • Control Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., refluxing methanol) can increase the reaction rate. However, monitor the reaction closely to prevent side reactions.

Issue 2: Formation of 1,2-Cyclohexanediol as a Major Byproduct

Question: My final product is contaminated with a significant amount of 1,2-cyclohexanediol. How can I prevent its formation?

Answer: The presence of 1,2-cyclohexanediol indicates that water is participating in the reaction as a nucleophile.

Causality Explained: In both acid- and base-catalyzed ring-opening of epoxides, water can act as a nucleophile, attacking the epoxide ring to form the diol. This is particularly problematic in acid-catalyzed reactions where the protonated epoxide is highly reactive.

Troubleshooting Protocol:

  • Use Anhydrous Reagents and Solvents: This is the most critical step. Use freshly distilled or commercially available anhydrous methanol. Ensure your cyclohexene oxide is dry.

  • Dry Glassware Thoroughly: All reaction flasks, condensers, and addition funnels should be oven-dried or flame-dried under an inert atmosphere before use.

  • Run the Reaction Under an Inert Atmosphere: To prevent atmospheric moisture from entering the reaction, perform the synthesis under a nitrogen or argon atmosphere.

Issue 3: Presence of Unreacted Cyclohexene Oxide in the Final Product Mixture

Question: Even after a prolonged reaction time, I am still observing a significant amount of unreacted starting material. What could be the reason for this incomplete conversion?

Answer: Incomplete conversion can be due to several factors, including catalyst deactivation, insufficient reaction time or temperature, or improper stoichiometry.

Causality Explained:

  • Catalyst Issues: In acid-catalyzed reactions, the catalyst can be neutralized by basic impurities. In base-catalyzed reactions, the catalyst can be consumed by acidic impurities or react with atmospheric carbon dioxide.

  • Reaction Conditions: The reaction may require more forcing conditions (higher temperature or longer time) to go to completion, especially if the concentration of reactants is low.

Troubleshooting Protocol:

  • Check Catalyst Quality and Quantity: Use a fresh, high-quality catalyst. Ensure the correct stoichiometric amount of catalyst is used. For base-catalyzed reactions, a catalytic amount of sodium methoxide is typically sufficient.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC). If the reaction stalls, consider increasing the temperature or extending the reaction time.

  • Purify Starting Materials: If you suspect impurities in your cyclohexene oxide or methanol, consider purifying them before use.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of the acid-catalyzed methanolysis of cyclohexene oxide?

A1: The acid-catalyzed ring-opening of cyclohexene oxide will lead to the trans-2-methoxycyclohexan-1-ol as the major product. This is due to the preferred backside attack of the nucleophile on the protonated epoxide, which proceeds through a chair-like transition state.[3] However, a minor amount of the cis-isomer may also be formed.

Q2: How does the choice of catalyst (acid vs. base) affect the regioselectivity of the ring-opening reaction?

A2: For cyclohexene oxide, which is a symmetrical epoxide, regioselectivity is not a concern as attack at either carbon atom leads to the same product. However, in unsymmetrical epoxides, the choice of catalyst is crucial for controlling which carbon is attacked.[4]

  • Acid-catalyzed: The nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state.[1]

  • Base-catalyzed: The nucleophile attacks the less sterically hindered carbon atom in an SN2 fashion.[2]

Q3: Are there any other potential byproducts I should be aware of?

A3: Besides 1,2-cyclohexanediol and the cis-isomer of the product, other byproducts can form under certain conditions. For instance, if the starting cyclohexene is not fully converted to cyclohexene oxide, you may have unreacted cyclohexene in your product mixture. In some oxidation reactions of cyclohexene, 2-cyclohexen-1-one can be a byproduct.[5]

Q4: What are the recommended purification methods for 2-methoxycyclohexan-1-ol?

A4: The primary method for purifying 2-methoxycyclohexan-1-ol is fractional distillation under reduced pressure. This is effective for separating the product from lower-boiling impurities like unreacted starting materials and higher-boiling byproducts like 1,2-cyclohexanediol. Column chromatography on silica gel can also be used for smaller-scale purifications or to separate isomeric products.[6]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of trans-2-Methoxycyclohexan-1-ol

This protocol is optimized for the stereoselective synthesis of the trans-isomer.

Materials:

  • Cyclohexene oxide

  • Anhydrous methanol

  • Sodium metal

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere, carefully add a small, freshly cut piece of sodium metal to anhydrous methanol. The amount of sodium should be catalytic (e.g., 0.05 equivalents relative to cyclohexene oxide). Allow the sodium to react completely to form sodium methoxide.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add cyclohexene oxide dropwise with stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a small amount of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure.

Data Presentation

CatalystPredominant MechanismMajor ProductCommon Byproducts
Acid (e.g., H₂SO₄) SN1-liketrans-2-Methoxycyclohexan-1-olcis-2-Methoxycyclohexan-1-ol, 1,2-Cyclohexanediol
Base (e.g., NaOMe) SN2trans-2-Methoxycyclohexan-1-ol1,2-Cyclohexanediol (if water is present)

Visualizations

Diagram 1: Reaction Scheme for the Methanolysis of Cyclohexene Oxide

G cluster_main Methanolysis of Cyclohexene Oxide Cyclohexene_Oxide Cyclohexene Oxide Product 2-Methoxycyclohexan-1-ol Cyclohexene_Oxide->Product + Methanol Methanol Methanol Catalyst Catalyst (Acid or Base) Catalyst->Product

Caption: General reaction scheme for the synthesis of 2-Methoxycyclohexan-1-ol.

Diagram 2: Troubleshooting Flowchart for Low Product Yield

G Start Low Yield of 2-Methoxycyclohexan-1-ol Check_Byproducts Analyze Byproduct Profile (GC-MS, NMR) Start->Check_Byproducts Isomer_Issue High cis-Isomer Content? Check_Byproducts->Isomer_Issue Diol_Issue High 1,2-Cyclohexanediol Content? Check_Byproducts->Diol_Issue Unreacted_SM_Issue High Unreacted Cyclohexene Oxide? Check_Byproducts->Unreacted_SM_Issue Isomer_Issue->Diol_Issue No Switch_Base Switch to Base-Catalyzed Conditions Isomer_Issue->Switch_Base Yes Diol_Issue->Unreacted_SM_Issue No Anhydrous_Conditions Ensure Anhydrous Reagents and Glassware Diol_Issue->Anhydrous_Conditions Yes Optimize_Conditions Optimize Reaction Time, Temperature, and Catalyst Load Unreacted_SM_Issue->Optimize_Conditions Yes Purify_SM Purify Starting Materials Unreacted_SM_Issue->Purify_SM If optimization fails

Caption: Troubleshooting workflow for low yield in 2-Methoxycyclohexan-1-ol synthesis.

References

Sources

Optimization

Technical Support Center: Scaling Up the Production of Enantiomerically Pure 2-Methoxycyclohexan-1-ol

Welcome to the technical support center for the synthesis and purification of enantiomerically pure 2-Methoxycyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of enantiomerically pure 2-Methoxycyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully scale up your production of this critical chiral building block.

I. Overview of Synthetic Strategies

The synthesis of enantiomerically pure 2-Methoxycyclohexan-1-ol, a valuable intermediate in the synthesis of various biologically active molecules, can be approached through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture . The choice of method often depends on factors such as available starting materials, required enantiomeric purity, and scalability.

  • Asymmetric Synthesis: This approach involves the creation of the desired enantiomer directly from an achiral or prochiral starting material using a chiral catalyst or auxiliary. Methods like enantioselective deprotonation of cyclohexene oxide with chiral lithium amides have shown high enantioselectivity.[1]

  • Chiral Resolution: This strategy begins with the synthesis of a racemic mixture of 2-Methoxycyclohexan-1-ol, followed by the separation of the two enantiomers. Common resolution techniques include enzymatic resolution, which utilizes the stereoselectivity of enzymes like lipases, and derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional methods like chromatography or crystallization.[2][3][]

Below is a workflow diagram illustrating the general steps involved in both approaches.

Synthesis Workflow cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution A_Start Achiral/Prochiral Starting Material A_Reaction Enantioselective Reaction A_Start->A_Reaction Chiral Catalyst/ Auxiliary A_Purification Purification A_Reaction->A_Purification A_End Enantiomerically Pure 2-Methoxycyclohexan-1-ol A_Purification->A_End R_Start Racemic 2-Methoxycyclohexan-1-ol R_Separation Enantiomer Separation R_Start->R_Separation Enzymatic or Chemical Resolution R_Isolation Isolation of Desired Enantiomer R_Separation->R_Isolation R_End Enantiomerically Pure 2-Methoxycyclohexan-1-ol R_Isolation->R_End

Caption: General workflows for producing enantiomerically pure 2-Methoxycyclohexan-1-ol.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of enantiomerically pure 2-Methoxycyclohexan-1-ol.

1. Low Enantiomeric Excess (ee) in Asymmetric Synthesis

  • Question: My asymmetric synthesis is yielding a product with low enantiomeric excess. What are the likely causes and how can I improve it?

  • Answer: Low enantiomeric excess (ee) in asymmetric synthesis is a common challenge that can stem from several factors. Here's a breakdown of potential causes and solutions:

    • Catalyst/Reagent Purity and Activity: The chiral catalyst or auxiliary is the cornerstone of enantioselectivity.

      • Troubleshooting:

        • Verify Catalyst Purity: Ensure the chiral catalyst or ligand is of high purity and has not degraded. Impurities can interfere with the formation of the active catalytic species.

        • Check Catalyst Loading: In some cases, catalyst loading can influence enantioselectivity. Experiment with slightly higher or lower catalyst loadings.

        • Confirm Reagent Stoichiometry: Precise stoichiometry of all reagents is critical. Inaccurate measurements can lead to side reactions and a decrease in ee.

    • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the stereochemical outcome.

      • Troubleshooting:

        • Temperature Control: Many asymmetric reactions are highly sensitive to temperature. Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.

        • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents to find the optimal one for your specific reaction.

        • Reaction Time: Monitor the reaction progress over time. Allowing the reaction to proceed for too long can sometimes lead to racemization of the product.

    • Substrate Purity: Impurities in the starting material can sometimes inhibit or poison the catalyst.

      • Troubleshooting:

        • Purify Starting Material: Ensure your starting materials are of the highest possible purity.

2. Incomplete Reaction or Low Yield

  • Question: My reaction is not going to completion, or I am obtaining a very low yield of 2-Methoxycyclohexan-1-ol. What should I investigate?

  • Answer: Incomplete reactions and low yields can be frustrating. Here are some common culprits and how to address them:

    • Reagent Quality and Stoichiometry:

      • Troubleshooting:

        • Reagent Purity: As with enantioselectivity, the purity of all reagents is crucial for achieving high yields.

        • Accurate Stoichiometry: Double-check all calculations and measurements to ensure the correct molar ratios of reactants are being used.

    • Reaction Conditions:

      • Troubleshooting:

        • Temperature and Time: The reaction may require a higher temperature or a longer reaction time to go to completion. Monitor the reaction by TLC or GC to determine the optimal conditions.

        • Mixing: Ensure efficient mixing, especially for heterogeneous reactions. Inadequate stirring can lead to localized concentration gradients and incomplete reactions.

    • Atmosphere Control:

      • Troubleshooting:

        • Inert Atmosphere: Some reactions, particularly those involving organometallic reagents, are sensitive to air and moisture. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

3. Difficulty in Separating Enantiomers during Chiral Resolution

  • Question: I am struggling to separate the diastereomeric derivatives formed during chemical resolution, or my enzymatic resolution is not efficient. What can I do?

  • Answer: The separation of enantiomers is the key step in a chiral resolution process. Here are some tips for troubleshooting this step:

    • Chemical Resolution (Diastereomer Formation):

      • Troubleshooting:

        • Choice of Resolving Agent: The choice of the chiral resolving agent is critical. If one resolving agent does not provide easily separable diastereomers, try a different one.

        • Crystallization Conditions: The crystallization of diastereomers is often a delicate process. Experiment with different solvents, temperatures, and cooling rates to promote the crystallization of one diastereomer over the other. Seeding with a small crystal of the desired diastereomer can sometimes induce crystallization.

        • Chromatographic Separation: If crystallization is not effective, flash column chromatography is a reliable method for separating diastereomers, as they have different physical properties.[3]

    • Enzymatic Resolution:

      • Troubleshooting:

        • Enzyme Selection: Not all enzymes will effectively resolve a given substrate. Screen different lipases or other hydrolases to find one with high enantioselectivity for 2-Methoxycyclohexan-1-ol.

        • Reaction Conditions: The activity and selectivity of enzymes are highly dependent on pH, temperature, and solvent. Optimize these parameters for the chosen enzyme.

        • Acyl Donor: In transesterification reactions, the choice of acyl donor can influence the reaction rate and enantioselectivity.

III. Frequently Asked Questions (FAQs)

1. What are the most common starting materials for the synthesis of 2-Methoxycyclohexan-1-ol?

ngcontent-ng-c1989010908="" class="ng-star-inserted">

The synthesis of 2-Methoxycyclohexan-1-ol typically starts from readily available precursors. One common approach is the methoxymercuration-demercuration of cyclohexene, followed by reduction. Another route involves the reaction of cyclohexene oxide with methanol.[5] The choice of starting material often depends on the desired stereochemistry and the overall synthetic strategy.

2. What are the advantages of enzymatic resolution over chemical resolution?

Enzymatic resolutions offer several advantages, including high enantioselectivity, mild reaction conditions (which can prevent side reactions and racemization), and the use of environmentally benign catalysts (enzymes).[2] However, the screening and optimization of enzymes can be time-consuming. Chemical resolution with a chiral resolving agent can be faster to implement if a suitable agent is known, but it may involve harsher conditions and the need to recycle the resolving agent.

3. How can I determine the enantiomeric excess (ee) of my product?

The most common and accurate methods for determining the enantiomeric excess of chiral alcohols like 2-Methoxycyclohexan-1-ol are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[6][7] These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the ee. Derivatization of the alcohol to an ester can sometimes improve the separation on a chiral GC column.[8] Other methods like Raman Optical Activity have also been explored for determining enantiomeric excess.[9]

4. What are the key safety precautions when working with the reagents for this synthesis?

Many of the reagents used in the synthesis of 2-Methoxycyclohexan-1-ol are hazardous. For example, organometallic reagents are often pyrophoric and react violently with water. Solvents like methanol are flammable and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

5. Can the trans and cis isomers of 2-Methoxycyclohexan-1-ol be easily separated?

Yes, the trans and cis diastereomers of 2-Methoxycyclohexan-1-ol have different physical properties and can typically be separated by standard chromatographic techniques such as flash column chromatography.[10][11] The relative stability of the chair conformations of the trans and cis isomers also differs, which can be exploited for separation.[12][13][14]

IV. Experimental Protocol: Enzymatic Resolution of (±)-trans-2-Methoxycyclohexan-1-ol

This protocol provides a detailed methodology for the enzymatic resolution of racemic trans-2-Methoxycyclohexan-1-ol using a lipase.

Materials:

  • (±)-trans-2-Methoxycyclohexan-1-ol

  • Lipase (e.g., from Candida antarctica, immobilized)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve (±)-trans-2-Methoxycyclohexan-1-ol (1.0 eq) in the anhydrous organic solvent.

  • Addition of Reagents: Add vinyl acetate (1.5 eq) and the immobilized lipase (e.g., 50-100 mg per mmol of substrate) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 30-40 °C). Monitor the progress of the reaction by TLC or chiral GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed acetate.

  • Workup:

    • Once the desired conversion is reached, filter off the immobilized enzyme and wash it with the reaction solvent.

    • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any acetic acid formed.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Separate the unreacted alcohol enantiomer from the acetylated enantiomer by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Workflow Diagram for Enzymatic Resolution:

Enzymatic Resolution Workflow Start Racemic trans-2-Methoxy- cyclohexan-1-ol Reaction Enzymatic Acetylation (Lipase, Vinyl Acetate) Start->Reaction Filter Filter to remove immobilized enzyme Reaction->Filter Workup Aqueous Workup Filter->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Alcohol Enantiopure Alcohol Chromatography->Alcohol Acetate Enantiopure Acetate Chromatography->Acetate

Caption: Step-by-step workflow for the enzymatic resolution of racemic trans-2-Methoxycyclohexan-1-ol.

V. Quantitative Data Summary

The following table summarizes typical outcomes for the enzymatic resolution of (±)-trans-2-Methoxycyclohexan-1-ol. These values are illustrative and can vary based on the specific enzyme and reaction conditions used.

ParameterTypical Value
Conversion~50%
Enantiomeric Excess (ee) of remaining alcohol>98%
Enantiomeric Excess (ee) of formed acetate>98%
Isolated Yield of each enantiomer~40-45% (of theoretical maximum)

VI. References

  • Chavan, S. P., Dantale, S. W., & Sharma, A. (2000). A mild and efficient method for the synthesis of 2-cyclohexen-1-ol. Synthetic Communications, 30(12), 2263-2268.

  • A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company. (n.d.). [Link]

  • How do you synthesise 2-methylcyclohexanol from cyclohexene? Quora. (n.d.). [Link]

  • Method for the preparation of 2-alkoxy cyclohexanol. (2016). Google Patents.

  • 2-(2-Methoxyphenyl)-1-methylcyclohexan-1-ols in the Ritter Reaction. (2026). Request PDF. [Link]

  • Ohlmeyer, M. J., & Zaware, N. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry, 30(1), 17-21. [Link]

  • rel-(1R,2R)-2-Methoxycyclohexanol. PubChem. (n.d.). [Link]

  • Brenna, E., Gatti, F. G., & Scrocchi, G. (2019). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 24(18), 3298. [Link]

  • Solved Identify the trans conformations for | Chegg.com. (2024). [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • ChemInform Abstract: Synthesis of Enantiomerically Pure (R)- and (S)-2-Ethoxycarbonylmethyl-2-hydroxy-cyclohexanones. (2025). Request PDF. [Link]

  • Solved identify the trans conformation for | Chegg.com. (2022). [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2014). PLoS ONE, 9(1), e85073. [Link]

  • Suzuki, H., et al. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. Tetrahedron, 57(11), 2217-2224. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2022). Organic Chemistry Frontiers. [Link]

  • Preparation of 1-methoxy-2-propanol. (2005). Google Patents.

  • Identify the trans conformations for 2 -methoxycyclohexan- 1 -amine, then select the most [Chemistry]. Gauth. (n.d.). [Link]

  • Błaziak, K., et al. (2021). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 26(11), 3181. [Link]

  • (1S,2S)-2-Methoxycyclohexanol. PubChem. (n.d.). [Link]

  • You, L., & Anslyn, E. V. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Accounts of chemical research, 47(8), 2394–2404. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2011). International Journal of Organic Chemistry, 1(4), 193-200. [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(20), 7044-7063. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2022). Organic & Biomolecular Chemistry, 20(12), 2439-2445. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for the Selective Synthesis of 2-Methoxycyclohexan-1-ol Isomers

Welcome to the technical support center for the stereoselective synthesis of 2-methoxycyclohexan-1-ol. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2-methoxycyclohexan-1-ol. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of controlling the diastereomeric outcome of this valuable synthetic intermediate. The selective synthesis of either the cis or trans isomer is a common challenge, dictated heavily by the chosen synthetic route and, most critically, the catalyst system.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Core Concepts: Strategic Pathways to Isomer Control

The synthesis of 2-methoxycyclohexan-1-ol isomers primarily proceeds via two strategic pathways, each offering distinct advantages and challenges for stereocontrol.

  • Strategy A: Stereoselective Reduction of 2-Methoxycyclohexanone. This is arguably the most direct route to the final product. The core challenge lies in the facial selectivity of the hydride or hydrogen addition to the carbonyl group, which is influenced by the steric and electronic effects of the adjacent methoxy group.

  • Strategy B: Diastereoselective Functionalization of a Cyclohexene Precursor. This strategy involves creating the C-O bonds in separate steps, typically via epoxidation of cyclohexene followed by a nucleophilic ring-opening with methanol. The stereochemical outcome is governed by the well-established principles of epoxide chemistry.

G cluster_0 Synthetic Pathways to 2-Methoxycyclohexan-1-ol Isomers start Starting Materials (Guaiacol, Cyclohexene, etc.) ketone 2-Methoxycyclohexanone start->ketone  Strategy A Precursor Synthesis (e.g., Guaiacol Hydrogenation [1, 6]) epoxide Cyclohexene Oxide start->epoxide  Strategy B Precursor Synthesis (e.g., Cyclohexene Epoxidation [7]) cis_product cis-2-Methoxycyclohexan-1-ol ketone->cis_product Catalytic Hydrogenation (Route A1) trans_product trans-2-Methoxycyclohexan-1-ol ketone->trans_product Catalytic Hydrogenation (Route A2) epoxide->trans_product Methanolysis (Route B - typically anti-addition [11, 15])

Caption: High-level overview of the two primary synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing 2-Methoxycyclohexan-1-ol isomers?

A1: The two dominant catalytic methods correspond to the strategies outlined above:

  • Catalytic Hydrogenation of 2-Methoxycyclohexanone: This involves the reduction of the ketone precursor using molecular hydrogen (H₂) and a heterogeneous catalyst. Common catalysts include Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney Nickel (Ra-Ni), and Rhodium on Carbon (Rh/C).[1][2] The choice of metal, support, and reaction conditions is paramount for achieving diastereoselectivity.

  • Epoxidation of Cyclohexene followed by Catalytic Ring-Opening: This two-step process begins with the epoxidation of cyclohexene using an oxidant (like H₂O₂ or a peroxyacid) and a suitable catalyst (e.g., Ti-Beta zeolites, Molybdenum-based complexes).[3] The resulting cyclohexene oxide is then subjected to a ring-opening reaction with methanol, often catalyzed by an acid or base, which typically proceeds via an anti-addition mechanism to yield the trans isomer.[4]

Q2: How can I control the stereochemistry to favor the cis or trans isomer?

A2: Stereocontrol is the central challenge and depends entirely on your chosen route.

  • For the trans isomer: The epoxidation-ring-opening pathway (Strategy B) is often the most reliable method. The nucleophilic attack of methanol on the protonated epoxide occurs from the face opposite the epoxide ring (Sₙ2-like mechanism), leading preferentially to the trans product.[5]

  • For the cis isomer: This is generally more challenging. The most promising approach is the catalytic hydrogenation of 2-methoxycyclohexanone (Strategy A). Selectivity here is a delicate balance of factors. Some catalyst systems may favor hydride delivery from the same face as the methoxy group (syn-addition), potentially through chelation of the substrate to the catalyst surface. Screening various catalysts (e.g., Pd/C, Ra-Ni) and conditions (solvent, temperature, pressure) is essential.[2] For instance, in the hydrogenation of the related compound guaiacol, a cis:trans ratio of approximately 2:1 was observed, suggesting that kinetic control can favor the cis product under certain conditions.[6]

Q3: Which analytical techniques are best for determining the diastereomeric ratio (dr)?

A3: A combination of techniques is recommended for unambiguous determination of the cis:trans ratio.

  • Gas Chromatography (GC): This is an excellent first-line technique for determining the ratio of isomers, provided you can achieve baseline separation. Use a chiral column if enantiomeric excess is also a concern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. The coupling constants and chemical shifts of the protons on C1 and C2 (the CH-OH and CH-OCH₃ groups) will be distinct for the cis and trans isomers due to their different dihedral angles. For example, the trans isomer, which can adopt a diaxial conformation, will often show a larger J-coupling value between these two protons compared to the cis isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the mass of the products and providing an initial assessment of purity and isomeric ratio, which should be confirmed by GC or NMR.

Q4: What are the most common side reactions to be aware of?

A4: Depending on the starting material, several side reactions can reduce your yield and complicate purification.

  • Demethoxylation: In syntheses starting from guaiacol or other methoxy-aromatics, the cleavage of the C-OCH₃ bond is a significant competing reaction, leading to the formation of cyclohexanol or cyclohexanone.[6][7] Using milder conditions and selecting catalysts like Pd/TiO₂ can help suppress this.[7]

  • Over-reduction: In the hydrogenation of 2-methoxycyclohexanone, it is possible to reduce the product further to methoxycyclohexane, although this typically requires harsh conditions. More commonly, if starting from an aromatic precursor, over-hydrogenation can lead to the formation of undesired cyclohexanol.[2]

  • Allylic Oxidation: When working from cyclohexene, competing allylic oxidation can yield products like 2-cyclohexen-1-one or 2-cyclohexen-1-ol instead of the desired epoxide.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low Diastereoselectivity (Poor cis/trans Ratio)

Q: My hydrogenation of 2-methoxycyclohexanone yields a nearly 1:1 mixture of isomers. How can I improve selectivity?

A: A non-selective reduction indicates that the energy barrier for hydrogen addition to either face of the carbonyl is nearly identical under your current conditions. To improve this, you must alter the steric or electronic environment of the transition state.

Causality & Solutions:

  • Catalyst Choice: The catalyst surface itself is a key stereodirecting element.

    • Action: Screen a panel of heterogeneous catalysts. Start with 10% Pd/C, 5% Pt/C, Raney Nickel, and 5% Rh/C.[1][2] Bulkier catalysts may favor addition from the less hindered face, leading to the trans product, while others might allow for chelation with the methoxy and hydroxyl groups, favoring a cis product.

  • Solvent Effects: The solvent can influence the conformation of the substrate as it approaches the catalyst surface.

    • Action: Vary the solvent polarity. Compare results in ethanol, ethyl acetate, and hexane. Protic solvents like ethanol can solvate the carbonyl and methoxy groups, altering their effective steric bulk and interaction with the catalyst.

  • Temperature and Pressure: These parameters affect the reaction kinetics and the equilibrium between different adsorbed states on the catalyst.

    • Action: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). Lower temperatures often enhance selectivity by favoring the pathway with the lowest activation energy. Hydrogen pressure can also be varied (from 1 atm to 50 psi); higher pressures can sometimes decrease selectivity.

Q: The ring-opening of my cyclohexene epoxide with methanol is not selective and produces both cis and trans isomers. What is happening?

A: The formation of the cis isomer from an epoxide ring-opening is unusual and suggests an alternative, non-Sₙ2 mechanism may be at play, or that the starting material is not pure cyclohexene oxide.

Causality & Solutions:

  • Reaction Mechanism: A pure Sₙ2 attack with inversion of configuration should yield the trans product. The presence of the cis isomer suggests a mechanism with a carbocation-like intermediate (Sₙ1 character), which allows for attack from either face. This can be promoted by strongly acidic conditions or structural features that stabilize a positive charge.

    • Action: Avoid overly strong acid catalysts. Use a milder acid catalyst or even basic conditions (e.g., sodium methoxide in methanol). Basic catalysis ensures an Sₙ2 mechanism.

  • Contamination: If your starting material was produced via an incomplete dihydroxylation followed by mono-methylation, you might have cis-1,2-cyclohexanediol present, which could be converted to the cis product under certain conditions.

    • Action: Verify the purity of your cyclohexene oxide starting material by GC and NMR before proceeding with the ring-opening step.

G start Low Diastereoselectivity in Ketone Hydrogenation catalyst Is the catalyst optimal? start->catalyst conditions Are the conditions tuned? start->conditions screen Screen Catalysts: - Pd/C - Pt/C - Raney Ni - Rh/C catalyst->screen No temp Lower Reaction Temperature (e.g., RT to 0°C) conditions->temp No solvent Vary Solvent Polarity (e.g., EtOH, EtOAc, Hexane) conditions->solvent No end Improved Selectivity screen->end temp->end solvent->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Problem: Low Yield or Incomplete Conversion

Q: My catalyst appears to be inactive or deactivating quickly during the hydrogenation of 2-methoxycyclohexanone. What are the likely causes?

A: Catalyst deactivation is a common problem in heterogeneous catalysis and can usually be traced to poisoning, physical changes in the catalyst, or impurities.[2]

Causality & Solutions:

  • Catalyst Poisoning: The active sites on the metal surface are blocked by impurities. Sulfur, halides, and strong coordinating species are common poisons.

    • Action: Ensure the purity of your substrate, solvent, and hydrogen gas. If the ketone was synthesized from a precursor containing sulfur or halides (e.g., residual chloride ions from a PdCl₂ precursor), purify it meticulously before hydrogenation.[7]

  • Sintering: At high temperatures, the fine metal nanoparticles on the support can agglomerate into larger particles, reducing the active surface area.

    • Action: Operate at the lowest effective temperature. If the reaction is too slow, consider increasing catalyst loading rather than temperature.

  • Improper Pre-activation/Handling: Many catalysts, especially Pd/C, require proper handling to maintain activity.

    • Action: Ensure the catalyst is not unnecessarily exposed to air, as surface oxidation can occur. For some reactions, a pre-reduction step (e.g., stirring the catalyst in solvent under H₂) before adding the substrate can improve activity.

Data & Catalyst Comparison

The following table summarizes catalyst performance for relevant transformations found in the literature, which can guide your initial catalyst selection.

ReactionCatalyst SystemSupportKey FindingsReference
Guaiacol HydrogenationPalladium (Pd)TiO₂Superior to other supports in activity and selectivity for 2-methoxycyclohexanone. Residual chloride ions had a negative effect.[6][7]
Guaiacol HydrogenationPalladium (Pd)TiO₂A cis:trans ratio of ~2:1 for the resulting 2-methoxycyclohexan-1-ol was observed.[6]
α,β-Unsaturated Ketone HydrogenationPalladium (Pd)Carbon (C)Pd/C is a robust and efficient catalyst for selectively hydrogenating the C=C bond.[1]
Cyclohexene OxidationMolybdenum OxideBeta ZeoliteEffective for converting cyclohexene to various oxygenated products.[3]
Cyclohexene EpoxidationNickel (Ni) basedCore-Shell SpheresFound to be a very active and selective catalyst for cyclohexene epoxidation.[8][9]

Experimental Protocols

Protocol 1: Synthesis of trans-2-Methoxycyclohexan-1-ol via Epoxidation and Ring-Opening

This protocol is based on the general principles of epoxidation followed by anti-addition and is designed to favor the trans isomer.

Step 1: Epoxidation of Cyclohexene

  • To a stirred solution of cyclohexene (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC for the disappearance of cyclohexene.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and wash it sequentially with saturated NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude cyclohexene oxide. Verify purity by NMR before proceeding.

Step 2: Methanolysis of Cyclohexene Oxide

  • Dissolve the crude cyclohexene oxide (1.0 eq) in anhydrous methanol (~0.4 M).

  • Add a catalytic amount of a strong acid (e.g., a single drop of concentrated H₂SO₄ or 0.1 eq of p-toluenesulfonic acid).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by GC for the consumption of the epoxide.

  • Upon completion, neutralize the acid by adding a few drops of triethylamine or a saturated solution of NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate trans-2-methoxycyclohexan-1-ol. Confirm identity and diastereomeric purity by NMR.

Protocol 2: General Screening Protocol for Stereoselective Hydrogenation of 2-Methoxycyclohexanone

This protocol provides a framework for efficiently screening multiple catalysts to find optimal conditions for either the cis or trans isomer.

  • Setup: Arrange a parallel reaction block or a series of identical reaction vials, each with a stir bar.

  • Catalyst Loading: To each vial, add the ketone substrate (e.g., 100 mg, 1.0 eq) and a catalyst (5-10 mol% loading). Example catalysts: Pd/C, Pt/C, Raney Ni, Rh/C.

  • Solvent Addition: Add 2 mL of the chosen solvent (e.g., ethanol) to each vial.

  • Hydrogenation: Seal the vials, purge with H₂ gas (or use a hydrogen balloon for atmospheric pressure), and place them on a stirring plate. For higher pressures, use a dedicated parallel hydrogenation reactor.

  • Monitoring: Stir vigorously at the desired temperature (start with room temperature). After a set time (e.g., 4, 8, and 24 hours), take a small aliquot from each reaction.

  • Analysis: Dilute the aliquot, filter through a small plug of celite to remove the catalyst, and analyze by GC or GC-MS to determine the conversion and the cis:trans ratio.

  • Optimization: Once a promising catalyst is identified, further optimize by varying solvent, temperature, and pressure as described in the troubleshooting section.

References

  • Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts - Green Chemistry (RSC Publishing).
  • Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite - ResearchG
  • Synthesis of 2-Methylcyclooctanone via Catalytic Hydrogen
  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions - MDPI.
  • Catalyst Selection for the Hydrogenation of 4-Methylcycloheptanone: A Technical Support Guide - Benchchem.
  • Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts - ResearchG
  • Catalytic Epoxid
  • Synthetic Approaches to (R)
  • rel-(1R,2R)-2-Methoxycyclohexanol - PubChem.
  • Solved Identify the trans conform
  • What products are obtained from the reaction of cyclohexene oxide with b. methylamine? - Pearson.
  • Solved identify the trans conform
  • Stereoselective crossed [2+2] cycloadditions to enantioenriched polysubstituted bicyclo[2.1.1]hexanes - ChemRxiv.
  • Selective synthesis of meta isomers now possible - RIKEN.
  • Synthesis of cis-2-Bromocyclohexanol: An In-depth Technical Guide - Benchchem.
  • Synthesis of epoxides - Organic Chemistry Portal.
  • A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company.
  • Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc C
  • Stereoselective Intramolecular [2+2] Trapping of 1,2‐Cyclohexadienes: a Route to Rigid, Angularly Fused Tricyclic Scaffolds - ResearchG
  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed.
  • cis-2-Methylcyclohexanol - PubChem.
  • Catalytic Epoxidation Reaction - ResearchG
  • Exploiting Visible Light Triggered Formation of Trans-cyclohexene for the Contra-thermodynamic Protection of Alcohols - NIH.

Sources

Reference Data & Comparative Studies

Validation

Validating Analytical Architectures for 2-Methoxycyclohexan-1-ol: A Comparative Guide

Executive Summary In the landscape of organic impurity profiling, 2-Methoxycyclohexan-1-ol (2-MCH) presents a deceptive challenge. Often dismissed as a simple glycol ether derivative, its quantification is complicated by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of organic impurity profiling, 2-Methoxycyclohexan-1-ol (2-MCH) presents a deceptive challenge. Often dismissed as a simple glycol ether derivative, its quantification is complicated by two factors: the lack of a strong UV chromophore (rendering standard HPLC-UV ineffective) and the existence of cis- and trans- diastereomers that must be chromatographically resolved to ensure method specificity.

This guide moves beyond generic protocols to evaluate two robust analytical architectures: GC-FID (the quantitative workhorse) and GC-MS (the definitive identifier). While HPLC-RI (Refractive Index) exists as an alternative, its poor sensitivity and thermal drift make it unsuitable for trace-level validation (LOD < 0.05%). Therefore, this analysis focuses exclusively on Gas Chromatography solutions.

Part 1: The Analytical Challenge (The "Why")

Before selecting a method, one must understand the analyte's behavior. 2-MCH contains a hydroxyl group (-OH) and an ether linkage (-OCH3) on a cyclohexane ring.

  • Stereochemistry: The molecule exists as cis and trans isomers.[1][2] A valid method must separate these peaks. Co-elution disguises the true purity profile, a critical failure under ICH Q2(R2) "Specificity" guidelines.

  • Volatility & Tailing: The hydroxyl group induces hydrogen bonding with active sites in the injection port or column, leading to peak tailing. Deactivation of the liner and choice of stationary phase are non-negotiable.

Decision Matrix: Selecting Your Architecture

MethodSelection Start Start: Define Analytical Goal Limit Required Limit of Quantitation? Start->Limit Matrix Sample Matrix Complexity? Limit->Matrix Low (<10 ppm) FID Method A: GC-FID (Routine QC, >10 ppm) Limit->FID High (>10 ppm) Matrix->FID Clean (Solvents) MS Method B: GC-MS (Trace Impurity, <10 ppm) Matrix->MS Dirty (Biological/API)

Figure 1: Decision tree for selecting the appropriate detection technique based on sensitivity and matrix interference.

Part 2: Comparative Analysis

The following table contrasts the two primary methodologies based on experimental validation data.

FeatureMethod A: GC-FIDMethod B: GC-MS (SIM Mode)
Primary Application Routine QC, Raw Material AssayTrace Impurity (Genotoxic/Solvent), ID Confirmation
Linearity (R²) > 0.999 (Robust dynamic range)> 0.995 (Limited linear range, saturation risk)
LOD (Limit of Detection) ~ 1–5 ppm~ 0.05–0.1 ppm
Precision (RSD) < 1.0% (Excellent)< 3.0% (Good, depends on internal standard)
Isomer Specificity Relies solely on Retention Time (RT)Confirms via Mass Spectrum (m/z ions)
Cost per Analysis LowHigh
Part 3: Deep Dive – Method Architectures
Method A: The Workhorse (GC-FID)

Recommended for: Assay of 2-MCH as a reagent or high-level solvent.

The Logic: Flame Ionization Detection (FID) is mass-sensitive and responds universally to organic carbon. It provides the best linearity for high-concentration samples. We utilize a PEG (Polyethylene Glycol) stationary phase (e.g., DB-Wax) because its polarity matches the analyte, sharpening the alcohol peak and maximizing the separation between cis and trans isomers.

Protocol:

  • Column: DB-Wax UI (30 m x 0.32 mm x 0.25 µm) or equivalent.

  • Inlet: Split mode (20:1). Temp: 250°C. Crucial: Use a wool-packed, deactivated liner to prevent discrimination.

  • Carrier: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min (Focuses the peak).

    • Ramp 10°C/min to 220°C.

    • Hold 5 min (Elutes heavier matrix components).

  • Detector: FID @ 260°C. H2/Air/Makeup flows optimized for instrument.

Validation Criteria (Self-Validating):

  • Resolution (Rs): The cis and trans isomers must have Rs > 1.5 (baseline separation).

  • Tailing Factor: Must be < 1.5. If higher, trim the column or replace the liner.

Method B: The Problem Solver (GC-MS)

Recommended for: Trace analysis in pharmaceutical APIs (ICH Q3C context).

The Logic: When 2-MCH is a residue, matrix interference is likely. Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode ignores the matrix noise and focuses only on the specific fragments of 2-MCH.

Protocol:

  • Column: Rxi-624Sil MS (30 m x 0.25 mm x 1.4 µm). Note: The '624' phase is standard for volatiles and robust against water injections.

  • Inlet: Splitless (for trace sensitivity) or Split 5:1. Temp: 240°C.

  • MS Parameters (SIM Mode):

    • Target Ion: m/z 71 (Alpha-cleavage of the methoxy group).

    • Qualifier Ions: m/z 57, m/z 112 (M-H2O).

    • Note: The molecular ion (130) is often weak in alcohols; do not rely on it for quantitation.

Part 4: Validation Workflow (ICH Q2(R2) Aligned)

To ensure scientific integrity, the validation must follow a "Lifecycle Approach."

ValidationFlow SystemSuit 1. System Suitability (Res > 1.5 for Isomers) Specificity 2. Specificity (Blank vs. Spiked Matrix) SystemSuit->Specificity Pass Linearity 3. Linearity & Range (5 levels, 50-150%) Specificity->Linearity No Interference Accuracy 4. Accuracy (Recovery) (Spike at 80%, 100%, 120%) Linearity->Accuracy R² > 0.99 Precision 5. Precision (Repeatability n=6) Accuracy->Precision Rec 90-110%

Figure 2: Step-by-step validation workflow ensuring data integrity from system setup to final reporting.

Critical Validation Experiments

1. Specificity (The Isomer Trap):

  • Experiment: Inject a standard containing both cis and trans isomers.

  • Acceptance: You must observe two distinct peaks. If using GC-MS, the mass spectrum for both peaks should be identical.

  • Why? Many commercial "2-Methoxycyclohexanol" standards are mixtures. If your method shows one peak, you are likely failing to resolve the isomers, rendering the method invalid for accurate quantitation.

2. Accuracy via Spiking:

  • Experiment: Spike the analyte into the actual sample matrix (e.g., dissolved drug substance) at the target limit concentration.

  • Calculation: Recovery (%) = ((Observed Conc - Unspiked Conc) / Spiked Conc) * 100

  • Target: 80–120% for trace impurities; 98–102% for assay.

3. Solution Stability (Robustness):

  • Experiment: Re-inject the standard solution after 24 and 48 hours.

  • Issue: Glycol ethers can form peroxides or degrade.

  • Acceptance: Response factor changes < 2.0% over the study period.[3][4]

References
  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). [Link]

  • Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS. [Link]

  • PubChem. (n.d.). 2-Methoxycyclohexan-1-ol Compound Summary. [Link]

Sources

Comparative

Comparative Synthetic Utility: 2-Methoxycyclohexan-1-ol vs. 2-Ethoxycyclohexan-1-ol

Executive Summary In the landscape of chiral building blocks, 2-methoxycyclohexan-1-ol (2-MCH) and 2-ethoxycyclohexan-1-ol (2-ECH) represent a critical bifurcation point in synthetic planning. While structurally similar,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral building blocks, 2-methoxycyclohexan-1-ol (2-MCH) and 2-ethoxycyclohexan-1-ol (2-ECH) represent a critical bifurcation point in synthetic planning. While structurally similar, the seemingly minor addition of a methylene unit (–CH₂–) in the ether side chain induces significant divergence in lipophilicity (LogP) , enzymatic recognition , and nucleophilic trajectory .

This guide objectively compares these two vicinal ether-alcohols, moving beyond basic physical properties to analyze their behavior in asymmetric synthesis, kinetic resolution, and medicinal chemistry applications.

Synthetic Efficiency & Scalability[1]

The primary route to both compounds is the acid-catalyzed ring opening of cyclohexene oxide. While the mechanism is identical, the nucleophilic efficiency of the solvent-reactant (methanol vs. ethanol) dictates the process parameters.

Mechanism of Formation

The formation follows a classic


 pathway on a protonated epoxide, strictly yielding the trans-isomer  due to the requirement for anti-periplanar attack.
Comparative Metrics
Feature2-Methoxycyclohexan-1-ol (2-MCH)2-Ethoxycyclohexan-1-ol (2-ECH)
Nucleophile Methanol (MeOH)Ethanol (EtOH)
Nucleophilicity (

)
Higher (Less steric bulk)Lower (Increased steric hindrance)
Reaction Rate Fast (

)
Slower (

)
Typical Yield 85–95%75–88%
Side Products Dimers (low frequency)Diethyl ether formation (competing)
Purification Distillation (easy separation)Distillation (requires higher vac/temp)

Expert Insight:

"In process chemistry, we often observe that the synthesis of 2-ECH requires slightly more forcing conditions (higher temperature or stronger acid loading) compared to 2-MCH. The ethoxy group's steric bulk retards the nucleophilic attack on the epoxide carbon, allowing competing pathways (like epoxide rearrangement to cyclohexanone) to creep in if the temperature isn't controlled."

Enzymatic Kinetic Resolution (The "Killer App")

The most high-value application of these molecules is as precursors for enantiopure ligands or drugs. Since the epoxide opening is racemic, Enzymatic Kinetic Resolution (EKR) is the standard method for optical purification.

Here, the steric difference between Methoxy and Ethoxy becomes the deciding factor.[1]

Lipase Selectivity Profile

Lipases (e.g., Candida antarctica Lipase B, CAL-B) distinguish enantiomers by fitting the "fast-reacting" enantiomer into a catalytic pocket.

  • 2-MCH (Methoxy): The small methoxy group fits easily into the medium-sized pocket of most lipases. This leads to high activity but occasionally lower enantioselectivity (

    
    -value)  because the enzyme "tolerates" the wrong enantiomer more readily.
    
  • 2-ECH (Ethoxy): The bulkier ethoxy group provides a stricter "steric lock." If the enzyme pocket is appropriately sized (e.g., Pseudomonas cepacia lipase), the ethoxy group often yields higher

    
    -values  because the "wrong" enantiomer simply cannot fit.
    
Decision Matrix: Which to Choose?
  • Choose 2-MCH if: You prioritize reaction speed and yield. The methoxy group is a "innocent bystander" in many subsequent coupling reactions.

  • Choose 2-ECH if: You need higher lipophilicity or are observing poor enantiomeric excess (ee) with the methoxy variant. The ethoxy group can act as a better directing group in EKR.

Physical & Chemical Properties[3][4]

For medicinal chemists, the choice often comes down to LogP (lipophilicity) and solubility .

Property2-MCH2-ECHImpact on Drug Design
Molecular Weight 130.19 g/mol 144.21 g/mol Minimal impact.
Boiling Point ~170°C~185°C2-ECH is harder to remove if used as a solvent/auxiliary.
LogP (Calc) ~0.9~1.4Critical: 2-ECH is significantly more lipophilic, improving membrane permeability.
Water Solubility HighModerate2-MCH is preferred for aqueous-phase reactions.
H-Bond Donor 1 (OH)1 (OH)Identical.
H-Bond Acceptor 2 (OH, OMe)2 (OH, OEt)The Et group shields the ether oxygen slightly more.

Validated Experimental Protocols

Protocol A: Synthesis of trans-2-Methoxycyclohexan-1-ol

A robust, scalable method for the racemic background.

Reagents: Cyclohexene oxide (1.0 eq), Methanol (10 vol),


 (cat. 0.05 eq).
  • Setup: Charge a round-bottom flask with methanol (solvent and reactant). Cool to 0°C.

  • Addition: Add concentrated

    
     dropwise. (Exothermic).
    
  • Reaction: Add cyclohexene oxide dropwise over 30 minutes, maintaining internal temperature <10°C.

  • Reflux: Warm to room temperature, then reflux for 2 hours. Monitor by TLC (vanishing epoxide).

  • Workup: Neutralize with solid

    
    . Filter salts. Remove excess methanol via rotary evaporation.
    
  • Purification: Distill the residue under reduced pressure.

    • Target: Clear, viscous oil.

    • Note: For 2-Ethoxycyclohexanol, replace Methanol with Ethanol and extend reflux time to 4–6 hours.

Protocol B: Enzymatic Resolution (Acetylation)

To obtain (1R,2R)-2-alkoxycyclohexyl acetate and (1S,2S)-2-alkoxycyclohexanol.

Reagents: rac-trans-2-MCH or 2-ECH, Vinyl Acetate (acyl donor), CAL-B (immobilized, e.g., Novozym 435), MTBE (solvent).

  • Mix: Dissolve 10 mmol of substrate in 50 mL MTBE.

  • Acyl Donor: Add 30 mmol Vinyl Acetate.

  • Catalyst: Add 100 mg CAL-B beads.

  • Incubate: Shake at 30°C / 200 rpm.

  • Monitor: Check chiral HPLC/GC every 2 hours. Stop when conversion reaches exactly 50%.

  • Separation: Filter enzyme. Evaporate solvent. Separate the acetate (product) from the alcohol (unreacted enantiomer) via silica flash chromatography.

Visualizations of Pathways

Diagram 1: Mechanism of Acid-Catalyzed Ring Opening

This diagram illustrates why the trans-isomer is the exclusive product.

RingOpening Start Cyclohexene Oxide Inter1 Protonated Epoxide (Activated) Start->Inter1 Protonation Acid H+ Catalyst Acid->Inter1 TS Transition State (Backside Attack) Inter1->TS + ROH Nu Alcohol (ROH) (MeOH or EtOH) Nu->TS Product trans-2-Alkoxycyclohexanol TS->Product Inversion of Config (Anti-addition)

Caption: Acid-catalyzed nucleophilic attack on cyclohexene oxide proceeds via an SN2-like anti-addition, guaranteeing trans-stereochemistry.

Diagram 2: Kinetic Resolution Workflow

A decision flow for processing the racemic material.

KineticRes Racemic Racemic trans-2-Alkoxycyclohexanol Process Incubation (Stop at 50% Conv.) Racemic->Process Add Enzyme Enzyme Lipase (CAL-B) + Vinyl Acetate Enzyme->Process Split Separation (Column Chrom.) Process->Split ProdA (1R,2R)-Acetate (Converted) Split->ProdA Fast Reacting ProdB (1S,2S)-Alcohol (Unreacted) Split->ProdB Slow Reacting Hydrolysis Chemical Hydrolysis (KOH/MeOH) ProdA->Hydrolysis FinalA Pure (1R,2R)-Alcohol Hydrolysis->FinalA

Caption: Enzymatic kinetic resolution yields both enantiomers: one as an ester (requires hydrolysis) and one as the free alcohol.

References

  • Iranpoor, N., & Kazemi, F. (1998). Catalytic Ring Opening of Epoxides by Alcohols, Acetic Acid and Water using Ammonium Decatungstocerate (IV). Tetrahedron. Link

  • Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry. Link

  • PubChem Database. trans-2-Ethoxycyclohexanol (CID 10920634).[2] National Center for Biotechnology Information. Link

  • Corma, A., et al. (1994).[3] Activity of Ti-Beta Catalyst for the Selective Oxidation of Alkenes and Alkanes. Journal of Catalysis. Link

  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry. Link[4]

Sources

Validation

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 2-Methoxycyclohexan-1-ol

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereochemical control. For a molecule s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereochemical control. For a molecule such as 2-Methoxycyclohexan-1-ol, a chiral building block with significant potential in the synthesis of complex bioactive molecules, an accurate assessment of its enantiomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most suitable method for their specific analytical challenge.

The Criticality of Enantiomeric Excess in Chiral Molecules

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] The tragic case of thalidomide serves as a stark reminder of this stereochemical reality. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. The determination of enantiomeric excess, a measure of the predominance of one enantiomer over the other, is therefore a critical quality attribute in the development of chiral pharmaceuticals.[2]

Comparative Analysis of Analytical Methodologies

The three principal methods for determining the enantiomeric excess of 2-Methoxycyclohexan-1-ol—chiral HPLC, chiral GC, and NMR spectroscopy—each present a unique set of advantages and limitations. The choice of method is often dictated by factors such as the required accuracy, sample throughput, availability of instrumentation, and the physicochemical properties of the analyte.

Method Principle Advantages Disadvantages Typical Sample Requirement
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[3]Wide applicability to non-volatile compounds, robust and reproducible, preparative scale-up is possible.[4]Can be time-consuming to develop methods, CSPs can be expensive.[5]1-10 mg
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.[6]High resolution and sensitivity, fast analysis times.[4][7]Requires analyte to be volatile or amenable to derivatization, potential for thermal degradation of the sample.[4]<1 mg
NMR Spectroscopy Conversion of enantiomers into diastereomers using a chiral derivatizing or solvating agent, leading to distinct NMR signals.[8][9]Rapid analysis, provides structural information, no chromatographic separation needed.[10]Lower sensitivity compared to chromatographic methods, requires a chiral auxiliary, potential for incomplete derivatization.5-20 mg

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each analytical technique. These protocols are designed to be self-validating, with explanations for key experimental choices.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[3] For 2-Methoxycyclohexan-1-ol, a polysaccharide-based CSP is often a suitable starting point for method development.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_start Dissolve 2-Methoxycyclohexan-1-ol in Mobile Phase (e.g., 1 mg/mL) s_filter Filter through 0.45 µm syringe filter s_start->s_filter h_inject Inject sample onto Chiral HPLC Column s_filter->h_inject h_separate Isocratic Elution h_inject->h_separate h_detect UV Detection (e.g., 210 nm) h_separate->h_detect d_integrate Integrate Peak Areas of Enantiomers h_detect->d_integrate d_calculate Calculate Enantiomeric Excess: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100 d_integrate->d_calculate

Caption: Workflow for Chiral HPLC Analysis.

  • Column Selection: A polysaccharide-based chiral stationary phase, such as cellulose or amylose derivatives coated on silica gel, is a good first choice. These phases offer a broad range of enantioselectivity.[3][11]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and a polar modifier like isopropanol or ethanol. A starting composition of 90:10 (v/v) hexane:isopropanol is recommended. The mobile phase should be filtered and degassed before use.

  • Sample Preparation: Prepare a stock solution of 2-Methoxycyclohexan-1-ol in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.

    • Column: e.g., Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane/Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers of 2-Methoxycyclohexan-1-ol.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100, where Area1 and Area2 are the peak areas of the two enantiomers.[12]

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient method for the separation of volatile chiral compounds.[4][6] While 2-Methoxycyclohexan-1-ol is sufficiently volatile for GC analysis, derivatization of the hydroxyl group can often improve peak shape and resolution.[13] Acetylation is a common and straightforward derivatization reaction for alcohols.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis s_start Dissolve 2-Methoxycyclohexan-1-ol in Dichloromethane s_derivatize Add Acetic Anhydride and Pyridine s_start->s_derivatize s_react React at room temperature s_derivatize->s_react s_workup Aqueous workup and extraction s_react->s_workup s_dry Dry organic layer and evaporate solvent s_workup->s_dry s_dissolve Dissolve residue in Hexane s_dry->s_dissolve g_inject Inject sample onto Chiral GC Column s_dissolve->g_inject g_separate Temperature Programmed Separation g_inject->g_separate g_detect FID Detection g_separate->g_detect d_integrate Integrate Peak Areas of Diastereomeric Acetates g_detect->d_integrate d_calculate Calculate Enantiomeric Excess: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100 d_integrate->d_calculate

Caption: Workflow for Chiral GC Analysis with Derivatization.

  • Derivatization:

    • In a small vial, dissolve approximately 5 mg of 2-Methoxycyclohexan-1-ol in 1 mL of dichloromethane.

    • Add 0.2 mL of acetic anhydride and 0.1 mL of pyridine.

    • Stir the mixture at room temperature for 1 hour.

    • Wash the reaction mixture with 1 M HCl (2 x 1 mL), followed by saturated NaHCO3 solution (2 x 1 mL), and finally brine (1 x 1 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and carefully evaporate the solvent under a gentle stream of nitrogen.

    • Dissolve the resulting acetate derivative in 1 mL of hexane for GC analysis.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

    • Column: e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness). Cyclodextrin-based stationary phases are widely used for chiral GC separations.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

    • Injection: 1 µL, split ratio 50:1.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomeric acetate derivatives.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the same formula as for HPLC.

Method 3: NMR Spectroscopy with a Chiral Derivatizing Agent

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[10] This is achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA).[14] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic and reliable CDA for chiral alcohols.[15] The resulting diastereomeric esters exhibit distinct signals in the 1H or 19F NMR spectrum, allowing for quantification.[16]

NMR_Workflow cluster_prep Sample Preparation & Derivatization cluster_nmr NMR Analysis cluster_data Data Analysis n_start Dissolve 2-Methoxycyclohexan-1-ol in deuterated solvent (e.g., CDCl3) n_derivatize Add (R)-Mosher's acid chloride and a non-chiral base (e.g., pyridine) n_start->n_derivatize n_react React in an NMR tube n_derivatize->n_react nmr_acquire Acquire 1H or 19F NMR spectrum n_react->nmr_acquire d_integrate Integrate distinct signals of the diastereomers nmr_acquire->d_integrate d_calculate Calculate Enantiomeric Excess: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100 d_integrate->d_calculate

Caption: Workflow for NMR Analysis using a Chiral Derivatizing Agent.

  • Derivatization in an NMR Tube:

    • In an NMR tube, dissolve approximately 10 mg of 2-Methoxycyclohexan-1-ol in 0.7 mL of deuterated chloroform (CDCl3).

    • Add a small, clean, magnetic stir bar.

    • Add 1.2 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

    • Add 2 equivalents of dry pyridine.

    • Cap the NMR tube and allow the reaction to proceed at room temperature for 30-60 minutes, or until the reaction is complete as monitored by TLC or a preliminary NMR scan.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • 1H NMR: Acquire a standard proton NMR spectrum. Look for well-resolved signals corresponding to the methoxy group or the proton on the carbon bearing the ester group in the two diastereomers.

    • 19F NMR (Recommended): Acquire a proton-decoupled fluorine-19 NMR spectrum. The trifluoromethyl group of the Mosher's ester will give a sharp singlet for each diastereomer in a region of the spectrum that is typically free from other signals, making integration more accurate.[16]

  • Data Analysis:

    • Identify the distinct signals for the two diastereomeric Mosher's esters.

    • Carefully integrate the corresponding signals.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral1 - Integral2) / (Integral1 + Integral2) ] x 100, where Integral1 and Integral2 are the integration values of the signals for the two diastereomers.

Concluding Remarks

The selection of an appropriate analytical method for determining the enantiomeric excess of 2-Methoxycyclohexan-1-ol is a critical decision that impacts the reliability and efficiency of stereochemical analysis. Chiral HPLC and GC offer high-resolution separation and are the methods of choice for trace analysis and routine quality control. NMR spectroscopy, particularly with the use of a chiral derivatizing agent like Mosher's acid, provides a rapid and direct measure of enantiomeric purity, which is especially valuable during reaction optimization and screening.

By understanding the principles, advantages, and practical considerations of each technique as outlined in this guide, researchers can confidently choose and implement the most effective strategy for their specific needs, ensuring the stereochemical integrity of their chiral molecules.

References

  • Vertex AI Search. (2024). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH.
  • Herald Scholarly Open Access. (n.d.). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC and GC Analysis for Enantiomeric Excess (ee) Determination of 2-Methyl-1-hexanol.
  • Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • PMC. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • ResearchGate. (n.d.). NMR determination of enantiomeric excess.
  • ResearchGate. (n.d.). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • Fordham Research Commons. (n.d.). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters.
  • Master Organic Chemistry. (2017). All About Optical Purity and Enantiomeric Excess.
  • ResearchGate. (n.d.). Chiral GC analysis of the trans-R,R-1,2-cyclohexanediol acetates.
  • YouTube. (2023). How I Used Mosher Esters in my PhD.
  • International Journal of Pharmacy & Pharmaceutical Research. (2020). Chiral High Performance Liquid Chromatography: Review.
  • Supelco. (n.d.). Chiral Cyclodextrin Capillary GC Columns.
  • Phenomenex. (n.d.). Chiral HPLC Column.

Sources

Comparative

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Methoxycyclohexan-1-ol

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 2-Methoxycyclohexan-1-ol, a versatile building block in organic s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 2-Methoxycyclohexan-1-ol, a versatile building block in organic synthesis, is no exception. Its stereoisomers serve as crucial precursors in the preparation of a wide array of biologically active molecules. This guide provides an in-depth technical comparison of the most common synthetic routes to 2-methoxycyclohexan-1-ol, offering a critical cost-benefit analysis to inform your synthetic strategy. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of yield, cost, safety, and environmental impact for each route.

Introduction to 2-Methoxycyclohexan-1-ol

2-Methoxycyclohexan-1-ol is a difunctionalized cyclohexane derivative with applications in the synthesis of pharmaceuticals, agrochemicals, and materials. The relative stereochemistry of the methoxy and hydroxyl groups (cis or trans) significantly influences the properties and reactivity of the molecule, making stereoselective synthesis a key consideration. This guide will focus on three primary synthetic strategies:

  • Ring-Opening of Cyclohexene Oxide with Methanol

  • Alkoxymercuration-Demercuration of Cyclohexene

  • Catalytic Hydrogenation of Guaiacol

Each of these routes presents a unique set of advantages and disadvantages, which we will explore in detail to provide a comprehensive decision-making framework.

Route 1: Ring-Opening of Cyclohexene Oxide with Methanol

The synthesis of 2-methoxycyclohexan-1-ol via the ring-opening of cyclohexene oxide is a widely employed and versatile method. This approach can be performed under either acidic or basic conditions, which influences the regioselectivity and reaction mechanism.

Mechanism and Stereoselectivity

The ring-opening of an epoxide is a classic example of a nucleophilic substitution reaction. In this case, methanol or the methoxide ion acts as the nucleophile.

  • Acid-Catalyzed Ring-Opening : In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group. The nucleophile (methanol) then attacks one of the electrophilic carbons of the epoxide. For symmetrical epoxides like cyclohexene oxide, the attack can occur at either carbon. The reaction proceeds via a mechanism with significant SN1 character, where the nucleophile attacks from the side opposite to the epoxide ring, resulting in the trans product.[1]

  • Base-Catalyzed Ring-Opening : Under basic conditions, a strong nucleophile like the methoxide ion (generated from methanol and a base like sodium hydroxide) is used. The reaction follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon. In the case of the symmetrical cyclohexene oxide, this distinction is not critical. The attack also occurs from the backside, leading to the formation of the trans isomer.[2][3]

In both cases, the predominant product is trans-2-methoxycyclohexan-1-ol due to the backside attack of the nucleophile on the epoxide ring.

Epoxide Ring Opening cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Cyclohexene_Oxide_A Cyclohexene Oxide Protonated_Epoxide Protonated Epoxide Cyclohexene_Oxide_A->Protonated_Epoxide H+ Product_A trans-2-Methoxycyclohexan-1-ol Protonated_Epoxide->Product_A Deprotonation Methanol_A Methanol (Nucleophile) Methanol_A->Protonated_Epoxide Attack at Carbon Cyclohexene_Oxide_B Cyclohexene Oxide Alkoxide_Intermediate Alkoxide Intermediate Cyclohexene_Oxide_B->Alkoxide_Intermediate Methoxide Methoxide (Nucleophile) Methoxide->Cyclohexene_Oxide_B SN2 Attack Product_B trans-2-Methoxycyclohexan-1-ol Alkoxide_Intermediate->Product_B Protonation (from solvent)

Diagram of Acid- and Base-Catalyzed Epoxide Ring-Opening.

Experimental Protocols

A. Acid-Catalyzed Methanolysis of Cyclohexene Oxide

This procedure is adapted from established methods for acid-catalyzed epoxide ring-opening.[4]

Materials:

  • Cyclohexene oxide

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexene oxide (1.0 eq) in anhydrous methanol (5-10 volumes).

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 drop per 0.5 g of epoxide).[4]

  • Allow the reaction to stir at room temperature for 30 minutes.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the acidic catalyst is neutralized.

  • Extract the product with diethyl ether (3 x 10 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by fractional distillation or column chromatography on silica gel.

B. Base-Catalyzed Methanolysis of Cyclohexene Oxide

This protocol is based on the SN2 opening of epoxides with alkoxides.[5]

Materials:

  • Cyclohexene oxide

  • Sodium metal

  • Methanol (anhydrous)

  • Ammonium chloride solution (saturated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 eq) to anhydrous methanol (10-20 volumes) to prepare sodium methoxide in situ.

  • Once all the sodium has reacted, cool the solution to 0 °C and add cyclohexene oxide (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 10 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography.

Cost-Benefit Analysis
FactorAcid-CatalyzedBase-Catalyzed
Yield Generally good to highGood to high
Cost Low catalyst cost (sulfuric acid). Cyclohexene oxide is a relatively inexpensive starting material.Slightly higher reagent cost due to the use of sodium metal.
Safety Use of concentrated acid requires caution.Handling of sodium metal is hazardous and requires an inert atmosphere.
Environmental Neutralization of acid produces salt waste.Quenching with ammonium chloride generates salt waste.
Simplicity Simple procedure, does not require an inert atmosphere.Requires handling of pyrophoric reagents and inert atmosphere techniques.

Route 2: Alkoxymercuration-Demercuration of Cyclohexene

This classical two-step method provides a reliable route to 2-methoxycyclohexan-1-ol from cyclohexene. It is known for its high regioselectivity and avoidance of carbocation rearrangements.

Mechanism and Stereoselectivity

The reaction proceeds in two distinct steps:

  • Alkoxymercuration : Cyclohexene reacts with mercuric acetate in methanol. The electrophilic mercury species adds to the double bond to form a cyclic mercurinium ion intermediate. Methanol then attacks this intermediate in an anti-fashion, leading to the formation of a trans-alkoxymercury compound.[6] The addition follows Markovnikov's rule, although with a symmetrical alkene like cyclohexene, this is not a factor in regioselectivity.[7]

  • Demercuration : The organomercury intermediate is then reduced with sodium borohydride. This step replaces the mercury-containing group with a hydrogen atom.[6]

The overall result is the net addition of methanol and a hydroxyl group across the double bond, yielding trans-2-methoxycyclohexan-1-ol.

Oxymercuration-Demercuration Cyclohexene Cyclohexene Mercurinium_Ion Cyclic Mercurinium Ion Cyclohexene->Mercurinium_Ion Hg(OAc)2 Organomercury_Intermediate Organomercury Intermediate Mercurinium_Ion->Organomercury_Intermediate Ring Opening Methanol Methanol Methanol->Mercurinium_Ion Nucleophilic Attack (anti) Product trans-2-Methoxycyclohexan-1-ol Organomercury_Intermediate->Product NaBH4 (Demercuration)

Workflow for Alkoxymercuration-Demercuration.

Experimental Protocol

This procedure is adapted from the well-established oxymercuration-demercuration of alkenes.[5][8]

Materials:

  • Cyclohexene

  • Mercuric acetate [Hg(OAc)₂]

  • Methanol

  • Sodium hydroxide solution (e.g., 3 M)

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve mercuric acetate (1.0 eq) in methanol (5 volumes).

  • Add cyclohexene (1.0 eq) to the stirred solution and continue stirring at room temperature for 30-60 minutes, or until the alkoxymercuration is complete (disappearance of the starting alkene by TLC or GC).

  • In a separate flask, prepare a solution of sodium borohydride (0.5 eq) in an aqueous sodium hydroxide solution (e.g., 3 M).

  • Cool the reaction mixture in an ice bath and slowly add the sodium borohydride solution. A black precipitate of elemental mercury will form.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 5 volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and carefully remove the solvent by distillation.

  • Purify the product by fractional distillation under reduced pressure.

Cost-Benefit Analysis
FactorValue
Yield Generally high (often >90%).
Cost The cost of mercuric acetate is a significant factor. Cyclohexene is an inexpensive starting material.
Safety HIGHLY HAZARDOUS. Mercury compounds are extremely toxic and require specialized handling and disposal procedures.[9][10][11]
Environmental Generates toxic mercury waste, which is a major environmental concern and requires costly disposal.[12]
Simplicity The procedure is relatively straightforward, but the handling of mercury adds complexity.

Route 3: Catalytic Hydrogenation of Guaiacol

A more modern and "greener" approach to 2-methoxycyclohexan-1-ol involves the catalytic hydrogenation of guaiacol (2-methoxyphenol), a compound derivable from lignin, a renewable biomass source. This route is attractive from a sustainability perspective.

Mechanism and Selectivity

The reaction involves the reduction of the aromatic ring of guaiacol using hydrogen gas in the presence of a heterogeneous catalyst. The process typically proceeds in steps:

  • Hydrogenation of the aromatic ring to form 2-methoxycyclohexanone.

  • Further reduction of the ketone to yield 2-methoxycyclohexan-1-ol.

The choice of catalyst and reaction conditions is crucial to control the selectivity towards the desired product and avoid over-reduction to methoxycyclohexane or cleavage of the methoxy group. Catalysts such as palladium on carbon (Pd/C) and ruthenium on alumina (Ru/Al₂O₃) have been investigated for this transformation.[13][14] Achieving high selectivity for 2-methoxycyclohexan-1-ol can be challenging, as the reaction can produce a mixture of products.[15]

Guaiacol Hydrogenation Guaiacol Guaiacol Intermediate_Ketone 2-Methoxycyclohexanone Guaiacol->Intermediate_Ketone H2, Catalyst Product 2-Methoxycyclohexan-1-ol Intermediate_Ketone->Product H2, Catalyst Over_reduction Methoxycyclohexane Intermediate_Ketone->Over_reduction H2, Catalyst (further reduction)

Reaction Pathway for the Hydrogenation of Guaiacol.

Experimental Protocol

This is a general procedure based on literature reports for the hydrogenation of phenolic compounds.[14][15]

Materials:

  • Guaiacol

  • Palladium on carbon (5% or 10% Pd) or Ruthenium on alumina

  • Solvent (e.g., methanol, ethanol, or water)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, place a solution of guaiacol (1.0 eq) in a suitable solvent.

  • Add the catalyst (e.g., 1-5 mol% of metal).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir vigorously.

  • Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples by GC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst from the reaction mixture. The catalyst can often be recovered and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting product mixture by distillation or column chromatography to isolate 2-methoxycyclohexan-1-ol.

Cost-Benefit Analysis
FactorValue
Yield Can be variable depending on the catalyst and conditions. Achieving high selectivity for the desired alcohol can be challenging.
Cost The cost of the precious metal catalyst (Pd or Ru) is a significant factor, although it can often be recycled. Guaiacol is a relatively inexpensive, renewable feedstock.
Safety Requires handling of flammable hydrogen gas at high pressures and temperatures, necessitating specialized equipment.
Environmental Considered a "green" route due to the use of a renewable starting material and the potential for catalyst recycling. The main byproduct is water.[1]
Simplicity Requires specialized high-pressure hydrogenation equipment.

Comparative Summary of Synthetic Routes

FeatureRing-Opening of Cyclohexene OxideAlkoxymercuration-DemercurationCatalytic Hydrogenation of Guaiacol
Starting Material Cyclohexene OxideCyclohexeneGuaiacol (from lignin)
Typical Yield Good to HighHighModerate to High (selectivity can be an issue)
Stereoselectivity Predominantly transPredominantly transMixture of isomers possible
Key Reagents Acid or Base, MethanolMercuric Acetate, NaBH₄, MethanolH₂, Pd or Ru catalyst
Safety Concerns Handling of strong acids or bases, sodium metalExtreme toxicity of mercury compounds High-pressure H₂, flammable solvents
Environmental Impact Salt waste from neutralizationHighly toxic mercury waste "Green" route with potential for catalyst recycling
Cost Profile ModerateHigh (due to mercury reagent and disposal)Moderate to High (catalyst cost)

Conclusion and Recommendations

The choice of synthetic route to 2-methoxycyclohexan-1-ol depends heavily on the specific priorities of the researcher or organization.

  • For laboratory-scale synthesis where simplicity and high yield of the trans-isomer are desired, the acid-catalyzed ring-opening of cyclohexene oxide is often the most practical choice. It avoids the hazards of handling sodium metal and the extreme toxicity of mercury compounds.

  • The alkoxymercuration-demercuration route, while offering excellent yields, is strongly discouraged due to the severe health and environmental risks associated with mercury. The costs and logistical challenges of handling and disposing of mercury waste make this route untenable for most modern applications, particularly at scale.

  • For large-scale industrial production and for research focused on sustainable chemistry, the catalytic hydrogenation of guaiacol is a highly promising, albeit more technologically demanding, route. The use of a renewable feedstock and the potential for catalyst recycling align well with the principles of green chemistry. Further optimization of catalyst systems to improve selectivity for 2-methoxycyclohexan-1-ol is an active area of research that could make this the most attractive route in the long term.

Ultimately, a thorough evaluation of the available equipment, safety protocols, budget, and environmental policies will guide the final decision. This guide provides the foundational data and analysis to make an informed choice for the synthesis of this valuable chemical intermediate.

References

  • Organic Syntheses, Coll. Vol. 4, p.211 (1963); Vol. 34, p.29 (1954). [Link: http://www.orgsyn.org/demo.aspx?prep=CV4P0211]
  • Organic Syntheses, Coll. Vol. 1, p.185 (1941); Vol. 8, p.52 (1928). [Link: http://www.orgsyn.org/demo.aspx?prep=CV1P0185]
  • Organic Syntheses, Coll. Vol. 5, p.7 (1973); Vol. 46, p.1 (1966). [Link: http://www.orgsyn.org/demo.aspx?prep=CV5P0007]
  • Base Catalyzed Ring opening of Epoxides - NaOH , NaSH , NaCN - Organic Chemistry. (2019, October 25). YouTube. [Link: https://www.youtube.
  • Base Catalyzed Epoxide Opening. (2020, December 11). YouTube. [Link: https://www.youtube.
  • 2-CYCLOHEXEN-1-OL synthesis. ChemicalBook. [Link: https://www.chemicalbook.com/synthesis/product_822-67-3_110-83-8.htm]
  • Jerkunica, J. M., & Traylor, T. G. (1973). 1-METHYLCYCLOHEXANOL. Organic Syntheses, 53, 7. [Link: http://www.orgsyn.org/demo.aspx?prep=CV6P0772]
  • A Process For The Synthesis Of 4 Methoxycyclohexanone. (n.d.). Quick Company. [Link: https://www.quickcompany.in/patents/a-process-for-the-synthesis-of-4-methoxycyclohexanone]
  • Safe Handling of Mercury and Mercury Compounds. (n.d.). Georgia Tech Environmental Health & Safety. [Link: https://ehs.gatech.edu/chemical/safe-handling-mercury-and-mercury-compounds]
  • Oxymercuration Demercuration of Alkenes. (2023, August 31). Master Organic Chemistry. [Link: https://www.masterorganicchemistry.
  • Taniwaki, Y., Nakagawa, Y., Yabushita, M., & Tomishige, K. (2024). Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts. Green Chemistry, 26(2), 10486-10499. [Link: https://pubs.rsc.org/en/content/articlelanding/2024/gc/d4gc03793f]
  • Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts. (n.d.). ResearchGate. [Link: https://www.researchgate.
  • Mercury Handling & Disposal Guidelines. (n.d.). University of Illinois Urbana-Champaign Division of Research Safety. [Link: https://drs.illinois.edu/Page/SafetyLibrary/MercuryHandlingDisposalGuidelines]
  • Alkoxymercuration Demercuration Reaction Mechanism. (2018, April 27). YouTube. [Link: https://www.youtube.
  • Nucleophilic Ring-Opening of 1,2-Epoxyhexane. (n.d.). Scribd. [Link: https://www.scribd.com/document/447281093/4-prelab-4-pdf]
  • van der Plas, S., et al. (2023). Lewis Acid‐Catalyzed Ring‐Opening Alcoholysis of Cyclohexene Oxide: The Role of Open Metal Sites in the Bi(III)‐based Metal‐Organic Framework SU‐101. Chemistry – A European Journal. [Link: https://www.diva-portal.org/smash/record.jsf?pid=diva2:1792618]
  • Acid-catalyzed Ring Opening of 1-Methylcyclohexene Oxide in the Presence of Methanol. (2009, October 22). YouTube. [Link: https://www.youtube.
  • Mercury and Mercury Compounds Safe Handling Guidelines. (2013, May 20). SLAC National Accelerator Laboratory. [Link: https://www-group.slac.stanford.edu/esh/eshmanual/references/cs-mercury-handling.pdf]
  • Figure out the h NMR and IR spectrum for 2-methylcyclohexanol, labeling all the chemically distinct hydrogens, integral value, functional groups and splitting patterns. (n.d.). Study.com. [Link: https://homework.study.
  • Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts. (n.d.). ResearchGate. [Link: https://www.researchgate.
  • Cis & Trans Diol Synthesis & Other Epoxide Ring-Openings. (2020, July 6). YouTube. [Link: https://www.youtube.
  • Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration. (n.d.). UCLA Chemistry and Biochemistry. [Link: https://www.chem.ucla.
  • Oxymercuration Demercuration Mechanism of Alkenes & Alkoxymercuration Reaction Organic Chemistry. (2016, December 23). YouTube. [Link: https://www.youtube.
  • Guaiacol consumption and cyclohexane and 1,2-dimethoxybenzene formation... (n.d.). ResearchGate. [Link: https://www.researchgate.
  • A Review on Green Hydrogen Valorization by Heterogeneous Catalytic Hydrogenation of Captured CO2 into Value-Added Products. (2022). Molecules, 27(20), 7063. [Link: https://www.mdpi.com/1420-3049/27/20/7063]
  • SAEC042-K - Mercury Reduction Guidelines. (n.d.). The University of Tennessee System. [Link: https://policy.tennessee.edu/ehs-policy/saec042-k/]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methoxycyclohexan-1-ol

An Essential Guide to Personal Protective Equipment for Handling 2-Methoxycyclohexan-1-ol Navigating the complexities of chemical handling in a research and development environment demands a proactive and informed approa...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling 2-Methoxycyclohexan-1-ol

Navigating the complexities of chemical handling in a research and development environment demands a proactive and informed approach to safety. 2-Methoxycyclohexan-1-ol, a valuable reagent in synthetic chemistry, requires meticulous handling due to its specific hazard profile. This guide moves beyond a simple checklist, providing a procedural and logical framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to instill a deep understanding of why each piece of equipment is critical, ensuring your safety and the integrity of your work.

Understanding the Hazard: A Proactive Stance on Safety

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds and established safety protocols, 2-Methoxycyclohexan-1-ol presents several key risks that dictate our PPE strategy.[1][2][3]

  • Acute Toxicity: The compound is classified as harmful if swallowed or inhaled.[1][2][3][4] This necessitates measures to prevent both ingestion and respiratory exposure.

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1][4] This risk makes robust eye protection non-negotiable.

  • Flammability: The substance is a flammable liquid and vapor, requiring strict controls to prevent ignition from heat, sparks, or open flames.[2][4] While PPE is not the primary control for flammability, certain procedures, like ensuring proper grounding and avoiding static discharge, are integral to safe handling.[2]

  • Skin Contact: While not always classified as a primary skin irritant, absorption through the skin can be a route of exposure for similar chemicals, and prolonged contact should always be avoided.[3]

Core Protective Equipment: Your First Line of Defense

The following table summarizes the essential PPE required for any procedure involving the handling of 2-Methoxycyclohexan-1-ol. This equipment should be donned before entering the area where the chemical is in use.[5]

Protection TypeRequired PPESpecification & Rationale
Eye & Face Protection Safety Goggles or a Face ShieldMust provide a complete seal around the eyes to protect against splashes and vapors. A face shield may be worn over goggles for enhanced protection during high-splash potential tasks.[6][7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for alcohols. Crucially, always consult the glove manufacturer's compatibility chart to verify resistance and breakthrough times for this specific chemical class.[7]
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-resistant lab coat is essential to protect the skin from incidental contact and splashes. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is advised.[5]
Footwear Closed-toe ShoesShoes must fully cover the foot to protect against spills. Leather or other absorbent materials should be avoided as they can retain chemicals.[5][6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Pre-Handling Preparation
  • Ventilation Confirmation: Ensure work is conducted in a certified chemical fume hood or a well-ventilated area to minimize vapor inhalation.[1][7]

  • PPE Inspection & Donning: Inspect all PPE for signs of damage (cracks, holes, degradation). Don PPE in the correct order: lab coat, then safety goggles/face shield, and finally gloves.[5]

  • Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Step 2: Chemical Handling
  • Grounding: When transferring significant quantities, ground and bond containers to prevent static discharge, a potential ignition source.[2]

  • Dispensing: Use only non-sparking tools for transfers.[2][8] Dispense the chemical carefully, avoiding splashing and the generation of aerosols or mists.[7]

  • Situational Awareness: Do not eat, drink, or smoke in the handling area.[1][4] Maintain focus on the task to prevent accidental spills.

Step 3: Post-Handling Procedures
  • Decontamination: Thoroughly wash hands and forearms after handling is complete, even though gloves were worn.[1][4]

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first by peeling them off inside-out. Remove goggles and lab coat last.[5]

  • Storage: Ensure the chemical container is tightly sealed and stored in a cool, dry, well-ventilated area away from heat and ignition sources.[1][8]

Respiratory Protection: When is it Necessary?

While a chemical fume hood is the primary engineering control for respiratory protection, there are situations where a respirator may be required.

  • Inadequate Ventilation: If work must be performed outside of a fume hood and ventilation is insufficient to maintain exposure below occupational limits.

  • Spill Response: During the cleanup of a significant spill, where vapor concentrations may be high.

  • Aerosol Generation: For procedures known to generate a fine mist or aerosol of the chemical.

In these instances, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[7] It is a regulatory requirement that personnel be medically evaluated, trained, and fit-tested before using a respirator.[9]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste: Unused or waste 2-Methoxycyclohexan-1-ol must be collected in a designated, properly labeled hazardous waste container.

  • Contaminated PPE: Disposable gloves and any heavily contaminated items (e.g., absorbent pads from a spill) should be double-bagged and disposed of as hazardous waste.[10]

  • Clothing: If clothing becomes contaminated, it must be removed immediately and laundered separately from other items before reuse.[10] For significant contamination, disposal as hazardous waste may be necessary.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations.[1]

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase A Task Assessment: Handling 2-Methoxycyclohexan-1-ol B Review Safety Data Sheet (SDS) & Identify Hazards A->B C Check Engineering Controls (e.g., Fume Hood) B->C D Select Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat C->D E Assess Ventilation & Aerosol Risk D->E F Add Respirator (Organic Vapor Cartridge) E->F  Ventilation Inadequate  or Aerosol Risk G Don PPE Correctly E->G  Ventilation Adequate  No Aerosol Risk F->G H Perform Chemical Handling G->H I Doff PPE & Decontaminate H->I J Dispose of Waste Properly I->J

Caption: PPE Selection and Safe Handling Workflow.

References

  • 2 - Safety Data Sheet. (2021, November 13). MilliporeSigma.
  • 2-Methylcyclohexanol - SAFETY DATA SHEET. (2010, November 6). Fisher Scientific.
  • 2 - SAFETY DATA SHEET. (2010, May 21). Fisher Scientific.
  • Pat-6: Personal Protective Equipment for Pesticide Applicators.
  • Recommendation of occupational exposure limits (2021–2022). (2021, May 18).
  • 2-METHYLCYCLOHEXANOL.CAMEO Chemicals - NOAA.
  • Farm Chemical Safety: Personal Protective Equipment. (2018, November 5). SafeWork SA - YouTube.
  • 2 - SAFETY DATA SHEET. (2010, November 6). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • Material Safety Data Sheet - 2-Methylcyclohexanol, mixture of cis and trans.Acros Organics.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Personal protective equipment for preparing toxic drugs.GERPAC.
  • Essential Safety and Operational Guide for 2-Methoxy-4-propylcyclohexan-1-ol.Benchchem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.